molecular formula C13H13N5O5S2 B193995 Ceftizoxime CAS No. 68401-81-0

Ceftizoxime

カタログ番号: B193995
CAS番号: 68401-81-0
分子量: 383.4 g/mol
InChIキー: NNULBSISHYWZJU-LDYMZIIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftizoxime is a parenteral, third-generation cephalosporin antibiotic valued in research for its broad-spectrum activity against both Gram-positive and a wide range of Gram-negative organisms, excluding Pseudomonas species . Its primary mechanism of action, shared among cephalosporins, is the inhibition of bacterial cell wall synthesis, making it a critical tool for studying pathogens resistant to earlier-generation antibiotics . Researchers employ this compound to investigate serious infections including lower respiratory tract infections, urinary tract infections, pelvic inflammatory disease, skin and skin structure infections, and gonorrhea . A significant area of modern research involves overcoming multidrug-resistant (MDR) pathogens. Recent studies explore encapsulating this compound within nanotechnology-based drug delivery systems, such as niosomes and polymer-coated zinc oxide nanocarriers, to enhance its antibacterial efficacy and overcome resistance mechanisms . These advanced formulations have demonstrated a dramatic reduction in the minimum inhibitory concentration (MIC) required to eradicate resistant strains like Salmonella typhimurium and Methicillin-resistant Staphylococcus aureus (MRSA), showing over a 64-fold improvement compared to the free drug and enabling sustained release profiles . Furthermore, its role is being evaluated in sophisticated 3D-printed biopolymer scaffolds designed for localized and sustained drug delivery at infection sites, particularly against biofilm-associated, drug-resistant infections . This ongoing research underscores this compound's continued relevance in developing new therapeutic strategies to combat the global challenge of antimicrobial resistance.

Structure

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.

CAS番号

68401-81-0

分子式

C13H13N5O5S2

分子量

383.4 g/mol

IUPAC名

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChIキー

NNULBSISHYWZJU-LDYMZIIASA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

異性体SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

正規SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

外観

Off-White to Pale Yellow Solid

melting_point

>230ºC

他のCAS番号

68401-81-0

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

純度

> 95%

数量

Milligrams-Grams

関連するCAS

68401-82-1 (mono hydrochloride salt)

溶解性

2.29e-01 g/L

同義語

Cefizox
Ceftizoxime
Ceftizoxime Monosodium Salt
Ceftizoxime Sodium
FK 749
FK-749
FK749
FR 13749
FR-13749
FR13749
Monosodium Salt, Ceftizoxime
Salt, Ceftizoxime Monosodium
SK and F 88373 2
SK and F 88373-2
SK and F 883732
SKF 88373
SKF-88373
SKF88373
Sodium, Ceftizoxime

製品の起源

United States

Foundational & Exploratory

Ceftizoxime: A Technical Guide to its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftizoxime is a third-generation cephalosporin antibiotic with a well-established record of potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antibacterial effects, with a focus on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of bacterial cell wall synthesis. This document furnishes detailed experimental protocols for key assays, presents quantitative data on its efficacy, and visualizes the core pathways and experimental workflows, serving as a comprehensive resource for researchers in microbiology and drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal action of this compound is achieved through the disruption of bacterial cell wall synthesis.[3][4][5] Like other β-lactam antibiotics, this compound targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][4] Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.

The binding of this compound to the active site of PBPs inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[4] This disruption of cell wall assembly leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[4][5] this compound has demonstrated a high affinity for various PBPs, with a particularly strong affinity for PBP2 in Staphylococcus aureus.[3]

Signaling Pathway: From PBP Inhibition to Cell Lysis

The following diagram illustrates the molecular cascade initiated by this compound, leading to bacterial cell death.

Ceftizoxime_Mechanism cluster_extracellular Extracellular Space / Periplasm cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Autolysins Autolysins (Murein Hydrolases) PBP->Autolysins Inhibition leads to Dysregulation of Cell_Wall Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cross-linking (Inhibited) Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Normal Substrate Cell_Lysis Cell Lysis & Bacterial Death Autolysins->Cell_Lysis Mediate Structural_Integrity Cell Wall Structural Integrity Cell_Wall->Structural_Integrity Provides Structural_Integrity->Cell_Lysis Loss of Integrity Contributes to

Figure 1. Mechanism of Action of this compound.

Quantitative Data: In Vitro Efficacy

The in vitro potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species and its binding affinity (IC50) for specific PBPs.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound against a range of clinically relevant bacteria.

Gram-Negative BacteriaMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.060.12
Klebsiella pneumoniae≤0.060.25
Enterobacter cloacae0.12>128
Serratia marcescens0.2564
Proteus mirabilis≤0.060.12
Haemophilus influenzae≤0.015≤0.015
Neisseria gonorrhoeae≤0.0080.03
Pseudomonas aeruginosa832
Gram-Positive BacteriaMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)28
Streptococcus pneumoniae0.060.25
Streptococcus pyogenes≤0.0150.03
Anaerobic BacteriaMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group4>128
Clostridium spp.-1
Peptostreptococcus spp.-1

Note: MIC values can vary depending on the testing methodology and the specific isolates tested.

Penicillin-Binding Protein (PBP) Affinity

The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological target, in this case, the binding of a labeled penicillin to a PBP.

OrganismPBPIC50 (µg/mL)
Staphylococcus aureusPBP12.74
PBP20.0626
PBP33.61
PBP450.8
Enterobacter cloacae 58-5PBP1a<1
PBP1b<1
Escherichia coli NIHJ JC-2PBP1a<3.2
PBP1b<3.2

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline or CAMHB)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organism.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Competitive PBP Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for PBPs using a radiolabeled penicillin.

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound solutions of varying concentrations

  • Radiolabeled penicillin G (e.g., [14C]penicillin G)

  • SDS-PAGE apparatus and reagents

  • Fluorography reagents

  • Phosphorimager or X-ray film

Procedure:

  • Membrane Preparation:

    • Grow the bacterial strain of interest to the late logarithmic phase.

    • Harvest the cells by centrifugation and wash them.

    • Lyse the cells (e.g., by sonication or French press) and prepare a membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for 10-15 minutes at 30°C.

    • Add a fixed, non-saturating concentration of radiolabeled penicillin G to each tube and incubate for another 10-15 minutes at 30°C.

    • Terminate the reaction by adding a saturating concentration of non-radiolabeled penicillin G.

  • SDS-PAGE and Fluorography:

    • Solubilize the membrane proteins and separate them by SDS-PAGE.

    • Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled PBPs.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the different PBPs.

    • The IC50 value for each PBP is the concentration of this compound that causes a 50% reduction in the binding of the radiolabeled penicillin G.

Bacterial Cell Lysis Assay (Spectrophotometric Method)

This assay measures the decrease in optical density of a bacterial suspension over time as a result of cell lysis induced by a β-lactam antibiotic.

Materials:

  • Spectrophotometer

  • Log-phase bacterial culture

  • This compound solution (at a concentration known to be bactericidal, e.g., 4-8x MIC)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Control solution (growth medium without antibiotic)

Procedure:

  • Culture Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Assay Setup:

    • In a cuvette, dilute the log-phase culture with fresh, pre-warmed growth medium to a starting OD600 of approximately 0.3.

    • Add this compound to the experimental cuvette to achieve the desired final concentration.

    • Add an equal volume of the control solution to a control cuvette.

  • Measurement:

    • Immediately measure the OD600 of both the experimental and control samples (t=0).

    • Incubate the cuvettes at 37°C and take OD600 readings at regular intervals (e.g., every 30 minutes) for several hours.

  • Data Analysis:

    • Plot the OD600 values versus time for both the this compound-treated and control cultures.

    • A significant and sustained decrease in the OD600 of the this compound-treated sample compared to the control indicates bacterial cell lysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the PBP binding affinity of a test compound like this compound.

PBP_Binding_Workflow Start Start Culture_Bacteria Culture Bacterial Strain (e.g., E. coli, S. aureus) Start->Culture_Bacteria Prepare_Membranes Prepare Membrane Fraction (via Lysis & Ultracentrifugation) Culture_Bacteria->Prepare_Membranes Competition_Assay Set up Competitive Binding Assay Prepare_Membranes->Competition_Assay Pre_incubation Pre-incubate Membranes with Varying [Test Compound] Competition_Assay->Pre_incubation Step 1 Labeling Add Labeled Penicillin (e.g., [14C]Penicillin G) Pre_incubation->Labeling Step 2 SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Visualization Visualize Labeled PBPs (Fluorography / Phosphorimaging) SDS_PAGE->Visualization Analysis Quantify Band Intensity & Calculate IC50 Visualization->Analysis End End Analysis->End

Figure 2. Workflow for PBP Binding Affinity Assay.

Resistance Mechanisms

Bacterial resistance to this compound, while less common due to its stability against many β-lactamases, can occur through several mechanisms:

  • Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, thereby decreasing its efficacy.[3]

  • Production of β-Lactamases: While this compound is resistant to many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and other novel enzymes can lead to its hydrolysis and inactivation.

  • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the influx of this compound into the periplasmic space, preventing it from reaching its PBP targets.

  • Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can reduce its intracellular concentration to sub-inhibitory levels.

Conclusion

This compound remains a valuable antibacterial agent due to its potent and rapid bactericidal activity, which is a direct result of its high affinity for and inhibition of bacterial penicillin-binding proteins. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methods used for its characterization is crucial for its effective clinical use and for the development of novel antibacterial strategies to combat emerging resistance. This guide provides a foundational resource for professionals engaged in these endeavors.

References

Ceftizoxime's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftizoxime, a third-generation cephalosporin, demonstrates a significant range of activity against various Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on clinically relevant species. It summarizes quantitative susceptibility data, details the experimental protocols for determining antimicrobial activity, and visualizes key pathways and workflows. The information presented is intended to support research, drug development, and a deeper understanding of this compound's role in combating Gram-positive pathogens.

Introduction

This compound is a parenteral third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its stability against many beta-lactamases contributes to its effectiveness. While third-generation cephalosporins are often noted for their enhanced activity against Gram-negative bacteria, this compound retains clinically relevant efficacy against a number of Gram-positive organisms. This document provides a detailed overview of this activity.

Antibacterial Spectrum: Quantitative Analysis

The in vitro activity of this compound against a variety of Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Staphylococcus Species

This compound is active against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci (CoNS). However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA)[1].

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)322≤16--[1]
Staphylococcus aureus (MRSA)329≥64--[1]
Coagulase-negative staphylococci (oxacillin-susceptible)-->2-[2]
Streptococcus Species

This compound generally exhibits good activity against various streptococcal species, including Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), and Streptococcus agalactiae (Group B Streptococcus).

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)----[3]
Streptococcus pneumoniae (penicillin-intermediate)-0.5 - 1.0--[3]
Streptococcus pneumoniae (penicillin-resistant)66≥64 (for 5 isolates)--[3]
Streptococcus pyogenes----
Streptococcus agalactiae108---[4]
Viridans group streptococci----

Note: Specific MIC50 and MIC90 values for some species were not available in the cited literature. Further research may be required for more granular data.

Enterococcus Species

This compound is generally considered to have poor activity against Enterococcus species.

Mechanism of Action

This compound, like other β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. This process is initiated by the binding of the drug to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a defective cell wall and ultimately results in bacterial cell lysis.

This compound Mechanism of Action This compound Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) in bacterial cell wall This compound->PBP Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) This compound->Transpeptidation Inhibits Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to weakened cell wall CellWall Stable Cell Wall Transpeptidation->CellWall Leads to

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols

The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two commonly employed techniques, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

4.1.1. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder of known potency

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

4.1.2. Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 colonies of the test organism. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Setup: Dispense 50 µL of each this compound dilution into the appropriate wells. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

4.2.1. Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound powder of known potency

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Inoculum replicating apparatus (optional)

  • Petri dishes

  • Incubator (35°C ± 2°C)

4.2.2. Procedure:

  • Preparation of Antimicrobial Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock this compound solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, allowing for the testing of multiple isolates per plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or a faint haze.

Experimental and Logical Workflows

Workflow for Determining Antibacterial Spectrum

The process of determining the antibacterial spectrum of a compound like this compound follows a systematic workflow from initial bacterial isolation to the final determination of susceptibility.

Antibacterial Spectrum Determination Workflow Workflow for Determining Antibacterial Spectrum start Clinical Sample (e.g., blood, sputum) isolate Bacterial Isolation and Culture start->isolate identify Bacterial Identification (e.g., MALDI-TOF, biochemical tests) isolate->identify prepare Prepare Standardized Inoculum (0.5 McFarland) identify->prepare ast Antimicrobial Susceptibility Testing (AST) prepare->ast broth Broth Microdilution ast->broth Method agar Agar Dilution ast->agar Method mic Determine MIC (Lowest concentration with no visible growth) broth->mic agar->mic interpret Interpret Results (Susceptible, Intermediate, Resistant) mic->interpret

Caption: A generalized workflow for determining the antibacterial spectrum of a compound.

Conclusion

This compound demonstrates reliable in vitro activity against a range of clinically important Gram-positive bacteria, particularly methicillin-susceptible staphylococci and various streptococcal species. Its utility is limited against enterococci and MRSA. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its antibacterial spectrum, providing essential data for both clinical and research applications. Continued surveillance of susceptibility patterns is imperative to monitor for the emergence of resistance and to ensure the ongoing efficacy of this important therapeutic agent.

References

Ceftizoxime's Antibacterial Spectrum Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of ceftizoxime, a third-generation cephalosporin, against clinically relevant Gram-negative bacteria. This document details its mechanism of action, summarizes in vitro susceptibility data, outlines standardized experimental protocols for susceptibility testing, and discusses key mechanisms of resistance.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum, beta-lactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Its stability against many beta-lactamases makes it an effective agent in the treatment of various infections. Understanding its specific spectrum of activity is crucial for appropriate clinical use and for guiding further drug development efforts.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), enzymes responsible for the final steps of peptidoglycan synthesis. By binding to and inactivating these essential enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.

cluster_outside Periplasmic Space cluster_membrane Outer Membrane This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Blocks Lysis Cell Lysis & Death CellWall->Lysis Leads to Porin Porin Channel Porin->this compound Ceftizoxime_ext This compound (External) Ceftizoxime_ext->Porin Enters through

This compound's Mechanism of Action

In Vitro Antibacterial Spectrum

The in vitro activity of this compound against a wide array of Gram-negative bacteria has been extensively documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, specifically MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Gram-Negative BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.0258
Klebsiella pneumoniae0.0258
Enterobacter aerogenesVariesVaries
Enterobacter cloacaeVariesVaries
Proteus mirabilisVariesVaries
Indole-positive ProteusVariesVaries
Serratia marcescens0.5 - 12.58
Salmonella enteritidisVaries0.5
Pseudomonas aeruginosa16>64
Haemophilus influenzae≤0.5≤0.5
Neisseria gonorrhoeae0.0080.03

Note: "Varies" indicates that while this compound is active, specific MIC₅₀ and MIC₉₀ values can differ significantly between studies and geographical locations. Data is compiled from multiple sources[1][2][3][4][5].

Experimental Protocols for Susceptibility Testing

The determination of in vitro susceptibility of Gram-negative bacteria to this compound is performed using standardized methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100[6][7][8][9][10][11][12].

Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a high concentration from the analytical standard powder, following CLSI guidelines for solvent and storage.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the this compound stock solution across the wells of the plate to achieve the desired final concentration range. This is typically done by transferring 50 µL of the antibiotic solution from one well to the next, after mixing.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension. This will bring the total volume in each well to 100 µL.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) should be included for comparison.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC Results (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Workflow for MIC Determination
Interpretive Criteria (CLSI M100)

The MIC results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints provided in the CLSI M100 document. These breakpoints are established based on microbiological, pharmacokinetic, and clinical data.

OrganismSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
Enterobacteriaceae≤816≥32
Pseudomonas aeruginosa---
Haemophilus influenzae≤2--
Neisseria gonorrhoeae≤0.5--

Note: Breakpoints are subject to change and the latest CLSI M100 document should always be consulted. A dash (-) indicates that interpretive criteria have not been established by CLSI for this organism.

Mechanisms of Resistance

Resistance to this compound in Gram-negative bacteria can emerge through several mechanisms:

  • Beta-Lactamase Production: This is the most common mechanism of resistance. Beta-lactamase enzymes hydrolyze the beta-lactam ring of this compound, rendering it inactive. While this compound is stable to many common beta-lactamases, extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases can confer resistance.

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for this compound, preventing the drug from effectively inhibiting cell wall synthesis.

  • Reduced Permeability: Changes in the outer membrane porin channels can limit the entry of this compound into the bacterial cell, thereby reducing its access to the target PBPs.

  • Efflux Pumps: Some Gram-negative bacteria possess efflux pumps that can actively transport this compound out of the cell, preventing it from reaching therapeutic concentrations at the site of action.

Conclusion

This compound remains a valuable antibiotic with a potent in vitro activity against a broad range of Gram-negative bacteria, particularly Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. Its efficacy is, however, limited against Pseudomonas aeruginosa. The emergence of resistance, primarily through the production of beta-lactamases, underscores the importance of ongoing surveillance and prudent use of this important antimicrobial agent. The standardized methodologies outlined in this guide are essential for accurate susceptibility testing to inform clinical decisions and guide antimicrobial stewardship efforts.

References

The Structure-Activity Relationship of Ceftizoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against Gram-negative bacteria and its notable stability against β-lactamase enzymes.[1][2][3] Its unique structural features, particularly the aminothiazolyloximino side chain at the C-7 position and the absence of a substituent at the C-3 position, are pivotal to its pharmacological profile.[2][4] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a detailed analysis of how its chemical architecture dictates its antibacterial efficacy, resistance to enzymatic degradation, and pharmacokinetic properties.

Core Structure and Key Moieties

The fundamental structure of this compound is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, which it shares with other cephalosporins. However, the specific substituents at the C-7 and C-3 positions define its characteristic properties.

The C-7 Acyl Side Chain: A Bastion Against β-Lactamases

The 7-acyl side chain of this compound, a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group, is a critical determinant of its antibacterial potency and resistance to β-lactamases.[2][3][5]

  • Aminothiazole Ring: This five-membered heterocyclic ring enhances the affinity of this compound for penicillin-binding proteins (PBPs), the target enzymes responsible for bacterial cell wall synthesis.[1][6] This increased affinity contributes to its potent bactericidal activity.

  • Syn-Methoxyimino Group: The syn-configuration of the methoxyimino group sterically hinders the approach of β-lactamase enzymes, thereby protecting the labile β-lactam ring from hydrolysis.[2] This structural feature is a hallmark of third-generation cephalosporins and is largely responsible for their stability against a wide array of β-lactamases produced by Gram-negative bacteria.[2] The anti-isomer of this compound, by contrast, shows significantly reduced antibacterial activity, underscoring the stereochemical importance of this moiety.[1][6]

The C-3 Position: A Tale of Simplicity and Stability

Unlike many other third-generation cephalosporins, such as cefotaxime which possesses an acetoxymethyl group at the C-3 position, this compound is distinguished by the lack of a substituent at this position.[4][7] This seemingly minor modification has profound implications for its metabolic stability. The absence of an ester-containing side chain at C-3 prevents deactivation by hydrolytic enzymes in the body.[4] this compound is not metabolized and is excreted virtually unchanged by the kidneys.[8][9]

Structure-Activity Relationship Summary

The interplay between the structural components of this compound and its biological functions is summarized below:

Structural FeatureContribution to Activity
β-Lactam Ring Essential for antibacterial activity; mimics the D-Ala-D-Ala substrate of PBPs, leading to irreversible acylation and inhibition of cell wall synthesis.
Dihydrothiazine Ring Fused to the β-lactam ring, providing structural integrity and influencing pharmacokinetic properties.
C-7 Aminothiazole Ring Enhances binding affinity to PBPs, increasing antibacterial potency.[1][6]
C-7 syn-Methoxyimino Group Confers stability against a broad spectrum of β-lactamases through steric hindrance.[2]
Absence of C-3 Side Chain Prevents metabolic degradation by esterases, leading to a longer half-life and excretion of the active drug.[4][8]

Quantitative Data: Antibacterial Spectrum

The following tables present the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically significant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Gram-Negative Bacteria
OrganismThis compound MIC (µg/mL)Cefotaxime MIC (µg/mL)
Escherichia coli≤0.025 (80% inhibited)-
Klebsiella pneumoniae≤0.025 (80% inhibited)-
Enterobacter cloacaeMore active than cefotaxime-
Serratia marcescensMore active than cefotaxime-
Providencia spp.More active than cefotaxime-
Haemophilus influenzaeOutstanding activityOutstanding activity
Neisseria gonorrhoeaeOutstanding activityOutstanding activity

Data compiled from multiple sources.[7][10][11]

Gram-Positive and Anaerobic Bacteria
OrganismThis compound MIC (µg/mL)Cefotaxime MIC (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)Comparable to cefotaximeComparable to cefotaxime
Streptococcus pneumoniae (penicillin-resistant)Can be up to 32-fold less active than cefotaxime4
Bacteroides fragilisMore active than cefotaxime-

Data compiled from multiple sources.[10][12][13]

Pharmacokinetic Properties

This compound is administered parenterally due to poor oral absorption. Its pharmacokinetic profile is characterized by a relatively small volume of distribution and primary elimination via the kidneys.

ParameterValue
Half-life 1.65 hours (normal renal function)
34.7 hours (creatinine clearance <10 mL/min)
Volume of Distribution (steady state) 0.377 L/kg
Protein Binding 31%
Metabolism Not metabolized
Excretion Primarily renal (72.4% of unchanged drug in urine)

Data compiled from multiple sources.[8][14][15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.[16][17]

Methodology:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water) at a high concentration (e.g., 1280 µg/mL).[17] The solution is sterilized by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates: 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is dispensed into all wells of a 96-well microtiter plate.[16]

  • Serial Dilution: 100 µL of the this compound stock solution is added to the first column of wells. A multichannel pipette is then used to perform two-fold serial dilutions across the plate, transferring 100 µL from one column to the next.[18]

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[16] This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: 100 µL of the final bacterial inoculum is added to each well containing the antibiotic dilutions and the growth control wells. Sterility control wells receive only broth.[16]

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 18-24 hours.[16]

  • Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity).[17]

β-Lactamase Stability Assay

The stability of this compound to β-lactamase hydrolysis can be assessed using various methods, including the use of a chromogenic substrate.

Principle: The chromogenic cephalosporin, nitrocefin, changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The presence of a β-lactamase-stable antibiotic like this compound will not result in a color change, indicating its resistance to the enzyme.[19]

Methodology:

  • Enzyme Preparation: A crude extract of β-lactamase is obtained from a known β-lactamase-producing bacterial strain.

  • Assay Setup: A solution of the β-lactamase extract is incubated with a solution of this compound.

  • Substrate Addition: A solution of nitrocefin is added to the mixture.

  • Observation: The mixture is observed for a color change. The rate of color change is inversely proportional to the stability of the test antibiotic. A spectrophotometer can be used to quantify the rate of hydrolysis by measuring the change in absorbance at a specific wavelength.[20]

Visualizations

Signaling Pathways and Experimental Workflows

Ceftizoxime_SAR This compound Structure-Activity Relationship This compound This compound Core Structure C7_Side_Chain C-7 Acyl Side Chain (Aminothiazolyloximino) This compound->C7_Side_Chain C3_Position C-3 Position (No Substituent) This compound->C3_Position Beta_Lactam_Ring β-Lactam Ring This compound->Beta_Lactam_Ring Beta_Lactamase_Stability β-Lactamase Stability C7_Side_Chain->Beta_Lactamase_Stability syn-methoxyimino group provides steric hindrance PBP_Binding High Affinity for PBPs C7_Side_Chain->PBP_Binding aminothiazole ring enhances binding Pharmacokinetics Favorable Pharmacokinetics (Metabolic Stability) C3_Position->Pharmacokinetics prevents enzymatic degradation Beta_Lactam_Ring->PBP_Binding covalent binding to active site Antibacterial_Activity Broad-Spectrum Antibacterial Activity PBP_Binding->Antibacterial_Activity inhibition of cell wall synthesis

Caption: Key structural features of this compound and their impact on its activity.

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Antibiotic Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound Prep_Antibiotic->Serial_Dilution Prep_Plate Dispense Broth into 96-Well Plate Prep_Plate->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plate with Bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (18-24h at 35°C) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The structure-activity relationship of this compound is a compelling example of rational drug design in the field of antibiotics. The strategic incorporation of the aminothiazolyloximino side chain at the C-7 position confers both potent antibacterial activity and robust stability against β-lactamases. Furthermore, the deliberate omission of a metabolically labile group at the C-3 position results in a favorable pharmacokinetic profile. This intricate balance of structural features has established this compound as a valuable therapeutic agent for the treatment of a wide range of bacterial infections. A thorough understanding of its SAR continues to be instrumental for the development of new and improved β-lactam antibiotics to combat the ongoing challenge of antimicrobial resistance.

References

Ceftizoxime: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core characteristics of the third-generation cephalosporin, Ceftizoxime.

Introduction

This compound is a parenteral, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of many beta-lactamase enzymes has made it a valuable agent in the treatment of various infections.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance, with a particular emphasis on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Mechanism of Action

The bactericidal activity of this compound stems from its ability to inhibit the synthesis of the bacterial cell wall.[5][6][7] This process is mediated by the drug's binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[4][8] PBPs are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By disrupting this process, this compound leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[4][6]

This compound has demonstrated a high affinity for several key PBPs. In Escherichia coli and Enterobacter cloacae, it shows strong binding to PBPs 1a and 1bs, with concentrations below 3.2 µg/mL and 1 µg/mL, respectively, required to reduce [14C]penicillin G binding by 50%.[3] In Staphylococcus aureus, this compound exhibits a particularly high selective affinity for PBP2.[9]

Mechanism of Action of this compound This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inhibits CellLysis Cell Lysis and Death This compound->CellLysis Ultimately causes BacterialCellWall Bacterial Cell Wall BacterialCellWall->CellLysis Weakened wall leads to Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes final steps of Peptidoglycan->BacterialCellWall Forms

Mechanism of this compound Action

Antimicrobial Spectrum

This compound exhibits a broad spectrum of in vitro activity against a variety of clinically significant pathogens. It is particularly active against many Enterobacteriaceae and is stable against hydrolysis by many common plasmid and chromosomally mediated beta-lactamases.[1][10]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound against a range of bacterial isolates, with data presented as Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested strains.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Negative Bacteria
Escherichia coli≤1≤1
Klebsiella pneumoniae≤1≤1
Proteus mirabilis≤1≤1
Serratia marcescens≤112.5[11]
Enterobacter cloacae≤1>128
Haemophilus influenzae≤1≤1
Neisseria gonorrhoeae0.008[12]0.03[12]
Pseudomonas aeruginosa16-64[1]>64
Gram-Positive Bacteria
Staphylococcus aureus (methicillin-susceptible)3-8[1]>8
Streptococcus pneumoniae≤1≤1
Streptococcus pyogenes (Group A)≤1≤1
Streptococcus agalactiae (Group B)≤1≤1
Anaerobic Bacteria
Bacteroides fragilis16-64[1]>128

Note: MIC values can vary depending on the testing methodology and geographic location of the isolates.

Pharmacokinetics and Pharmacodynamics

This compound is administered parenterally, either intravenously or intramuscularly, as it is not well absorbed orally.[13]

Data Presentation: Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function
ParameterValueReference
Administration Intravenous / Intramuscular[13]
Bioavailability ~100% (IV)[1]
Peak Serum Concentration (Cmax) - 1g IV ~60.5 µg/mL (at 30 min)[14]
Volume of Distribution (Vd) 0.36 L/kg[4]
Protein Binding 29.4% - 31%[4][15][16]
Metabolism Not metabolized[1][4]
Elimination Half-life (t½) 1.44 - 1.9 hours[1][6]
Excretion Primarily renal (glomerular filtration)[1][4]
Total Body Clearance (CL) 135.6 - 154.9 mL/min

The pharmacokinetic profile of this compound is significantly altered in patients with renal impairment, with the elimination half-life increasing substantially. Dosage adjustments are therefore necessary in this patient population.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial susceptibility of bacterial isolates to this compound is typically determined using standardized dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[1][16]

5.1.1. Broth Microdilution Method (CLSI M07)

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

  • Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth Microdilution MIC Testing Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of This compound in a 96-well plate C Dilute inoculum and add to each well A->C B Prepare bacterial inoculum to 0.5 McFarland standard B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect wells for bacterial growth D->E F Determine MIC (lowest concentration with no growth) E->F

Workflow for MIC Determination

5.1.2. Agar Dilution Method (CLSI M07)

  • Plate Preparation: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar to create a series of agar plates with varying concentrations of the antibiotic.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted.

  • Inoculation: A standardized volume of the diluted inoculum (approximately 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.

Quantification of this compound in Serum by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in serum samples can be accurately determined using a reversed-phase HPLC method.

  • Sample Preparation: To 0.5 mL of serum, an internal standard (e.g., cefotaxime) is added. Proteins are then precipitated by adding an equal volume of acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A C18 or a µBondapak Alkyl Phenyl column is commonly used.[1]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer or acetic acid solution is typically employed.[1][5] The exact ratio is optimized to achieve good separation.

    • Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

    • Detection: The eluent is monitored using a UV detector at a wavelength of 254 nm or 310 nm.[1][5]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared with known concentrations of the drug.

Mechanisms of Resistance

Bacterial resistance to this compound, like other β-lactam antibiotics, can emerge through several mechanisms.

  • Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While this compound is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases can confer resistance.[2][13]

  • Alteration of Target Site: Modifications in the structure of PBPs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. This is a significant mechanism of resistance in some bacteria.

  • Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of this compound into the cell, leading to decreased intracellular concentrations.

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using multidrug efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family. This prevents the antibiotic from reaching its PBP targets in sufficient concentrations.

Mechanisms of Bacterial Resistance to this compound cluster_0 Bacterial Cell Ceftizoxime_in This compound EffluxPump Efflux Pump BetaLactamase β-lactamase Ceftizoxime_in->BetaLactamase Hydrolyzed by PBP_altered Altered PBP Ceftizoxime_in->PBP_altered Reduced binding PBP_normal Normal PBP Ceftizoxime_in->PBP_normal Inhibits Porin Porin Channel Ceftizoxime_out This compound EffluxPump->Ceftizoxime_out Expels Ceftizoxime_out->Porin Enters through

Bacterial Resistance Mechanisms

Conclusion

This compound remains a significant third-generation cephalosporin with a well-characterized profile. Its broad spectrum of activity, favorable pharmacokinetic properties, and stability against many β-lactamases have established its role in the treatment of a variety of bacterial infections. A thorough understanding of its mechanism of action, antimicrobial spectrum, and potential for resistance is crucial for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols detailed in this guide provide a foundation for further research and development in the field of antimicrobial chemotherapy.

References

Ceftizoxime In Vitro Activity Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its stability in the presence of beta-lactamases makes it a valuable agent in the treatment of various infections.[2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant bacterial isolates. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual workflows to support further research and understanding.

In Vitro Activity of this compound

The in vitro potency of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for this compound against a variety of clinical isolates.

Data Presentation

Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli200---
Klebsiella pneumoniae200---
Enterobacter spp.200---
Serratia spp.--0.2-
Proteus spp.--0.8-3.2-
Pseudomonas aeruginosa100>32>3216 to 64

Data sourced from multiple studies.[2][4][5][6]

Table 2: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)322--≤16
Staphylococcus aureus (Methicillin-Resistant)329--≥64
Streptococcus pneumoniae----
Streptococcus pyogenes----

Data primarily from a multi-center study on S. aureus.[7] Further research is needed for comprehensive data on Streptococcal species.

Table 3: In Vitro Activity of this compound Against Anaerobic Clinical Isolates

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Bacteroides fragilis group344166416-64
Bacteroides spp.----
Peptococcus spp.----
Peptostreptococcus spp.----

MIC values for B. fragilis can be method-dependent.[2][8][9][10][11] Data for other anaerobes requires further consolidation.

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to this compound is performed using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines to ensure reproducibility and comparability of results.[12][13][14][15] The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is considered the reference standard for susceptibility testing of anaerobic bacteria.[16][17]

  • Media Preparation:

    • Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes) containing serial two-fold dilutions of this compound.

    • A control plate with no antibiotic is also prepared.

  • Inoculum Preparation:

    • Prepare an inoculum of the test organism in a suitable broth to match a 0.5 McFarland standard.

    • Further dilute to achieve a final concentration that will deliver approximately 10⁵ CFU per spot upon inoculation.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.

    • For anaerobic bacteria, incubate the plates in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 42-48 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that prevents the growth of the organism, defined as no growth, a faint haze, or a single colony.

Mandatory Visualization

Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining the in vitro activity of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Suspension Prepare Suspension (0.5 McFarland) Isolate->Suspension Select Colonies Dilution Dilute Suspension Suspension->Dilution Standardize Inoculate Inoculate Plate Dilution->Inoculate Final Inoculum Plate Prepare this compound Dilutions in Plate Plate->Inoculate Incubate Incubate (35°C, 16-20h) Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read MIC Determine MIC Read->MIC Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Suspension Prepare Suspension (0.5 McFarland) Isolate->Suspension Select Colonies Inoculate Spot Inoculate Plates Suspension->Inoculate Plates Prepare this compound -containing Agar Plates Plates->Inoculate Incubate Incubate Anaerobically (35-37°C, 42-48h) Inoculate->Incubate Read Examine Plates for Growth Incubate->Read MIC Determine MIC Read->MIC Bacterial_Classification cluster_gram_negative Gram-Negative cluster_gram_positive Gram-Positive cluster_anaerobes Anaerobes Bacteria Clinical Isolates Enterobacteriaceae Enterobacteriaceae (E. coli, Klebsiella) Bacteria->Enterobacteriaceae Pseudomonas Pseudomonas aeruginosa Bacteria->Pseudomonas Staphylococcus Staphylococcus aureus Bacteria->Staphylococcus Streptococcus Streptococcus spp. Bacteria->Streptococcus Bacteroides Bacteroides fragilis group Bacteria->Bacteroides

References

Ceftizoxime pharmacokinetic and pharmacodynamic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Ceftizoxime

Introduction

This compound is a parenteral, third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is resistant to hydrolysis by many common plasmid and chromosomal β-lactamases, which contributes to its efficacy against otherwise resistant strains.[1][3][4] Unlike some other cephalosporins such as cefotaxime, this compound is not metabolized in the body and is excreted unchanged.[2][5][6] This stability, combined with its favorable pharmacokinetic and pharmacodynamic profile, has made it an effective agent in the treatment of various serious infections.[1][7]

This technical guide provides a comprehensive overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes and mechanisms.

Pharmacokinetic Properties

The pharmacokinetics of this compound are characterized by its parenteral administration, wide distribution, lack of metabolism, and primary elimination through the kidneys.[8][9] Its kinetic profile is linear, and key parameters are significantly influenced by renal function.[3][10]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in adult subjects with varying degrees of renal function.

Table 1: Key Pharmacokinetic Parameters of this compound in Adults

ParameterNormal Renal FunctionSevere Renal Impairment (CrCl < 10 mL/min)Reference(s)
Elimination Half-Life (t½) 1.4 - 1.9 hours26.6 - 34.7 hours[1][6][11][12][13]
Volume of Distribution (Vd) 0.36 - 0.42 L/kg0.26 L/kg (Not significantly altered)[3][10][11][14][15]
Plasma Protein Binding 30% - 31%Not significantly altered[3][5][15]
Total Body Clearance Correlates with Creatinine ClearanceSignificantly reduced[11][16]
Renal Excretion 70% - 100% (excreted unchanged)Progressively decreased[11][17][18]
Absorption

This compound is not significantly absorbed from the gastrointestinal tract and therefore requires parenteral administration, either intravenously (IV) or intramuscularly (IM), to achieve therapeutic concentrations.[8][9] Intravenous administration results in complete bioavailability.[17]

Distribution

Following administration, this compound is widely distributed into most body tissues and fluids.[9][17] It achieves therapeutic concentrations in the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids.[9][19] Notably, unlike many first- and second-generation cephalosporins, this compound penetrates the cerebrospinal fluid (CSF), particularly in the presence of inflamed meninges.[1][8][9] The apparent volume of distribution in individuals with normal renal function is approximately 0.36 L/kg.[3][10] This parameter is not substantially altered by renal disease.[15] Plasma protein binding is low, reported to be around 30-31%.[5][9][15]

Metabolism

This compound is not metabolized in the body.[1][3][5][6] This is a key feature that distinguishes it from related compounds like cefotaxime.[6]

Excretion

The primary route of elimination for this compound is renal excretion.[3][5][17] The drug is cleared from the body predominantly through glomerular filtration and tubular secretion.[1][9] In healthy individuals, 70% to 100% of an administered dose is recovered as unchanged drug in the urine.[20][17][18] Biliary excretion is minimal.[20][21] The elimination half-life in subjects with normal renal function is approximately 1.4 to 1.9 hours.[1][6] However, in patients with severe renal impairment or end-stage renal disease, the half-life is dramatically prolonged, extending up to 35 hours.[6][11][14] Consequently, dosage adjustments are necessary for patients with renal dysfunction.[6][15] this compound is effectively removed by hemodialysis, with a 4-hour procedure reducing serum concentrations by about 52%.[11][14][22]

Pharmacodynamic Properties

The pharmacodynamic profile of this compound is defined by its mechanism of action, spectrum of antibacterial activity, and the pharmacokinetic/pharmacodynamic indices that predict its efficacy.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[5][8] It covalently binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5][9] These enzymes are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[8]

Ceftizoxime_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_wall Cell Wall This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Penetrates Cell Wall & Binds to PBPs Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Leads to Defective Wall & Lysis

Caption: Mechanism of action of this compound leading to bacterial cell death.
Spectrum of Activity and Potency

This compound demonstrates a broad spectrum of in vitro activity against numerous pathogens.[7] It is particularly potent against Enterobacteriaceae, including strains that produce β-lactamases.[1][4]

Table 2: In Vitro Activity of this compound Against Common Pathogens

OrganismMIC Range (µg/mL)Key CharacteristicsReference(s)
Enterobacteriaceae
Escherichia coli≤ 0.025 - 1.5Highly active[1][4][23]
Klebsiella pneumoniae≤ 0.025 - 1.5Highly active[1][4][23]
Proteus mirabilisVery lowMore active than cefoxitin, cefotaxime[4]
Serratia marcescens≤ 12.5Active against many multiresistant isolates[4]
Gram-Positive Cocci
Staphylococcus aureus (MSSA)3.0 - 8.0Active[1]
Staphylococcus aureus (MRSA)≥ 64Resistant[1][24]
Streptococcus spp.≤ 1.0Generally susceptible (excluding enterococci)[1]
Anaerobes
Bacteroides fragilis16 - 64Moderately active[1][4]
Other
Pseudomonas aeruginosaVariableLimited activity[1][6][7]
Pharmacodynamic Indices

For β-lactam antibiotics, including this compound, the most critical pharmacodynamic index correlating with bacteriological efficacy is the cumulative percentage of a 24-hour period that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).[25][26] A target of fT > MIC for at least 50% of the dosing interval is often associated with clinical success against common pathogens.[27]

Some studies, particularly in the context of mixed infections or preventing resistance, have also highlighted the importance of the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[26] One study in a murine abscess model found that an fAUC/MIC ratio of 1,000 was required to prevent the emergence of this compound-resistant Enterobacter cloacae.[26]

Experimental Protocols

The characterization of this compound's PK/PD properties relies on standardized and validated experimental methodologies.

Pharmacokinetic Analysis in Humans

The determination of pharmacokinetic parameters is typically conducted through clinical trials involving healthy volunteers or patient populations.

Methodology:

  • Subject Enrollment: Subjects are selected based on inclusion/exclusion criteria, often grouped by renal function (e.g., based on creatinine clearance).[11][15][22] Informed consent is obtained.

  • Drug Administration: A single, fixed dose of this compound (e.g., 1.0 gram) is administered as a short intravenous infusion (e.g., over 30 minutes).[11][16]

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., pre-infusion, end of infusion, and at various intervals up to 48 hours post-infusion).[11][16] Urine is often collected over specified intervals (e.g., 0-6h, 6-12h, 12-24h) to determine renal excretion.[12][18]

  • Sample Processing and Analysis: Blood samples are centrifuged to separate serum, which is then stored frozen (e.g., at -70°C) until analysis.[22] Drug concentrations in serum and urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a microbiological agar well diffusion assay.[15][22]

  • Pharmacokinetic Modeling: The resulting serum concentration-time data are analyzed using pharmacokinetic modeling software (e.g., NONMEM).[28] This allows for the calculation of parameters such as elimination half-life, volume of distribution, and total body clearance using a one- or two-compartment model.[20][28]

Pharmacokinetic_Study_Workflow node_enroll Subject Enrollment (Grouped by Renal Function) node_admin This compound Administration (e.g., 1g IV Infusion) node_enroll->node_admin node_blood Serial Blood Sampling (e.g., 0-48h) node_admin->node_blood node_urine Fractional Urine Collection (e.g., 0-24h) node_admin->node_urine node_process Sample Processing (Serum Separation, Storage at -70°C) node_blood->node_process node_urine->node_process node_analysis Drug Concentration Analysis (HPLC or Bioassay) node_process->node_analysis node_model Pharmacokinetic Modeling (Calculation of t½, Vd, CL) node_analysis->node_model

Caption: Typical workflow for a human pharmacokinetic study of this compound.
Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Methodology:

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Drug Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a growth control well (no drug) and a sterility control well (no bacteria). The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[24]

  • Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[24][29]

MIC_Determination_Workflow node_inoculum Prepare Standardized Bacterial Inoculum node_inoculate Inoculate Plate Wells with Bacteria node_inoculum->node_inoculate node_dilute Prepare Serial Dilutions of this compound in Microtiter Plate node_dilute->node_inoculate node_incubate Incubate Plate (16-20 hours at 35°C) node_inoculate->node_incubate node_read Visually Inspect for Growth (Turbidity) node_incubate->node_read node_mic Determine MIC: Lowest Concentration with No Growth node_read->node_mic

Caption: Workflow for MIC determination using the broth microdilution method.
Time-Kill Curve Analysis

Time-kill assays provide data on the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

  • Preparation: A logarithmic-phase bacterial culture is diluted to a starting density of ~10^6 CFU/mL in fresh broth.

  • Exposure: The bacterial suspension is aliquoted into flasks containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a drug-free control flask.

  • Incubation and Sampling: The flasks are incubated with agitation. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), samples are withdrawn from each flask.

  • Quantification: The samples are serially diluted and plated onto agar. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.[23] Studies show this compound achieves a minimum bactericidal time against Enterobacteriaceae between 3 and 4 hours.[23]

Conclusion

This compound possesses a well-defined pharmacokinetic and pharmacodynamic profile that supports its use in treating a variety of infections. Key pharmacokinetic features include its lack of metabolism, low protein binding, and primary reliance on renal excretion, which necessitates dose adjustments in patients with renal impairment. Its pharmacodynamic strength lies in its potent bactericidal activity against a broad spectrum of pathogens, including many β-lactamase-producing Gram-negative bacteria, which is driven by the duration of time its concentration exceeds the MIC. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study and application of this important third-generation cephalosporin.

References

Ceftizoxime: A Technical Guide for Combating Resistant Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global public health. The development of novel antimicrobial agents and the strategic use of existing drugs are paramount in addressing this challenge. Ceftizoxime, a third-generation cephalosporin, has demonstrated efficacy in treating a variety of bacterial infections. This technical guide provides an in-depth analysis of this compound's activity against resistant bacterial strains, detailed experimental protocols for its evaluation, and a review of the mechanisms underlying its efficacy.

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, preventing the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.[1] this compound has shown stability against many beta-lactamases, the enzymes produced by bacteria that inactivate many beta-lactam antibiotics.[1][2][3]

Quantitative Assessment of In Vitro Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the in vitro activity of this compound against various resistant bacterial isolates.

Table 1: this compound MIC Distribution for Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli and Klebsiella pneumoniae

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
E. coli0.125 - >128>128>128
K. pneumoniae16 - >128>128>128

Data compiled from a study on ESBL-producing isolates. Note that for many ESBL producers, this compound MICs are high, indicating resistance.[4]

Table 2: this compound Activity Against Resistant Pseudomonas aeruginosa Clinical Isolates

Resistance ProfileNumber of IsolatesResistance to this compound (%)
Multidrug-ResistantVaries by study78.9% - 80.5%

Data from studies on clinical isolates of P. aeruginosa, indicating a high prevalence of resistance to this compound.[5][6]

Table 3: this compound Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Study Finding
A study on MRSA isolates showed a this compound resistance rate of 37.31%.

Note: While this compound has some activity, it is generally not considered a primary agent for treating MRSA infections.

Table 4: this compound Activity Against Vancomycin-Resistant Enterococci (VRE)

Study Finding
This compound's activity against enterococci is limited, and it is not a recommended treatment for VRE infections.[7]

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to understanding an antibiotic's spectrum of activity. The following are detailed protocols for determining the MIC of this compound.

Broth Microdilution Susceptibility Test Protocol (CLSI M07-A10)

This method determines the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
  • Sterilize the stock solution by filtration.

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer (625 nm) or by visual comparison.

3. Inoculation of Microdilution Plates:

  • Within 15 minutes of standardization, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB). The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
  • Inoculate each well with 100 µL of the standardized bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation:

  • Incubate the microdilution plates at 35°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Susceptibility Test Protocol (CLSI M07-A10)

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the this compound stock solution.
  • For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton agar.
  • Pour the agar into sterile petri dishes to a depth of 3-4 mm.
  • Allow the agar to solidify at room temperature.
  • Prepare a growth control plate containing no antibiotic.

2. Preparation of Inoculum:

  • Prepare the inoculum as described in the broth microdilution protocol.
  • The final standardized suspension should contain approximately 1-2 x 10⁸ CFU/mL.

3. Inoculation of Agar Plates:

  • Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate. This should result in a final inoculum of approximately 10⁴ CFU per spot.

4. Incubation:

  • Allow the inoculum spots to dry completely before inverting the plates.
  • Incubate the plates at 35°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Signaling Pathways and Resistance Mechanisms

Bacteria employ various mechanisms to resist the action of β-lactam antibiotics. One of the most significant is the production of β-lactamases. The induction of AmpC β-lactamase in Enterobacter cloacae is a well-studied example of regulated resistance.

AmpC_Induction cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Inhibition Peptidoglycan Fragments Peptidoglycan Fragments PBP->Peptidoglycan Fragments Release of AmpG AmpG Peptidoglycan Fragments->AmpG Transport AmpR_inactive AmpR (Inactive) Peptidoglycan Fragments->AmpR_inactive Binding leads to conformational change AmpD AmpD AmpG->AmpD Activation of AmpD->AmpR_inactive Prevents conversion to active form AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Converts to ampC ampC gene AmpR_active->ampC Induces transcription AmpC_protein AmpC β-lactamase ampC->AmpC_protein Translation AmpC_protein->Beta-Lactam Hydrolysis

Caption: AmpC β-lactamase induction pathway in Enterobacter cloacae.

Experimental and Clinical Workflows

The following diagrams illustrate logical workflows for evaluating this compound's efficacy and its potential clinical application.

Experimental Workflow: In Vitro Synergy Testing (Checkerboard Assay)

Checkerboard_Workflow start Start: Select Bacterial Isolate and Antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare 96-well Plate with Serial Dilutions of this compound and Synergistic Agent start->prep_plates inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC for each Antibiotic Alone and in Combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additive, Indifference, or Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow for checkerboard synergy testing.

Logical Relationship: Clinical Decision Pathway for this compound Use

Clinical_Pathway start Patient with Suspected Resistant Bacterial Infection collect_specimen Collect Appropriate Clinical Specimens for Culture start->collect_specimen initial_therapy Initiate Empiric Broad-Spectrum Antibiotic Therapy collect_specimen->initial_therapy culture_results Obtain Culture and Susceptibility Results initial_therapy->culture_results pathogen_identified Pathogen Identified culture_results->pathogen_identified susceptible Isolate Susceptible to Narrow-Spectrum Agent? pathogen_identified->susceptible deescalate De-escalate to Targeted Therapy susceptible->deescalate Yes resistant Isolate Resistant to First-Line Agents susceptible->resistant No monitor Monitor Clinical Response and Repeat Cultures if Needed deescalate->monitor ceftizoxime_option Is this compound a Potential Option Based on Susceptibility Profile? resistant->ceftizoxime_option consider_this compound Consider this compound (Monotherapy or Combination) ceftizoxime_option->consider_this compound Yes end End of Treatment ceftizoxime_option->end No, consider alternative agents consider_this compound->monitor monitor->end

Caption: Clinical decision-making for this compound therapy.

Conclusion

This compound remains a relevant therapeutic option for a range of bacterial infections. However, the increasing prevalence of resistance, particularly among Gram-negative pathogens, necessitates a thorough understanding of its spectrum of activity and the mechanisms of resistance. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to further investigate the potential of this compound, both as a standalone agent and in combination therapies, in the ongoing effort to combat antibiotic resistance. Continued surveillance of resistance patterns and further research into strategies to overcome resistance are crucial for optimizing the clinical utility of this compound and other established antibiotics.

References

Advancements in Ceftizoxime Delivery: A Technical Guide to Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime, a third-generation cephalosporin antibiotic, is a potent weapon against a broad spectrum of bacterial infections.[1][2] Its efficacy is primarily attributed to the inhibition of bacterial cell wall synthesis.[1] However, conventional delivery of this compound can be associated with adverse effects and limitations in bioavailability.[1][2] To overcome these challenges, research has increasingly focused on the development of novel drug delivery systems (NDDS). These advanced systems aim to enhance therapeutic efficacy, reduce toxicity, and provide controlled and targeted drug release.[1][2] This technical guide provides an in-depth overview of the research into various NDDS for this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Nanoparticulate Drug Delivery Systems

Nanoparticles offer significant advantages for this compound delivery, including improved stability, enhanced cellular uptake, and the potential for targeted delivery.[1] Various polymeric and inorganic nanoparticles have been investigated for this purpose.

Pectin-Based Nanocarriers

Pectin, a natural, biocompatible, and non-toxic polymer, has been successfully utilized to fabricate this compound-loaded nanocarriers.[1][3] These nanocarriers have demonstrated sustained drug release and effective antimicrobial activity.[1][3]

ParameterValueReference
Particle Size (TEM)29–110 nm[1][3]
Drug Loading21%[1]
Encapsulation Efficiency69.4%[1]
In Vitro Drug Release (24h)Sustained Release Profile[1][3]
  • Preparation of Pectin Solution: Dissolve 150 mg of this compound in 10 mL of a 0.55% pectin solution.

  • Addition of Surfactant: To the above solution, add 30 mL of a di-octyl sodium sulfosuccinate (DOSS) solution dropwise under constant stirring for 10 minutes.

  • Homogenization: Add 150 mL of 3% polyvinyl alcohol (PVA) to the mixture and sonicate for 10 minutes.

  • Cross-linking: Introduce a CaCl2 solution (20 g in 100 mL of distilled water) dropwise while stirring continuously for 12 hours.

  • Separation and Drying: Centrifuge the resulting solution at 12,000 rpm for 20 minutes. Collect the pellets and dry them in an electric oven at 60°C for three hours.

G cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_isolation Isolation and Drying prep1 Dissolve this compound in Pectin Solution mix1 Add DOSS to This compound-Pectin Solution prep1->mix1 prep2 Prepare DOSS Solution prep2->mix1 prep3 Prepare PVA Solution mix2 Add PVA and Sonicate prep3->mix2 prep4 Prepare CaCl2 Solution mix3 Add CaCl2 for Cross-linking prep4->mix3 mix1->mix2 mix2->mix3 centrifuge Centrifugation (12,000 rpm, 20 min) mix3->centrifuge dry Dry Pellets (60°C, 3 hours) centrifuge->dry G cluster_prep Preparation cluster_release Release cluster_analysis Analysis prep1 Activate Dialysis Bag prep2 Load Sample into Bag prep1->prep2 immerse Immerse in PBS with Stirring (24h) prep2->immerse sample Withdraw Sample (hourly) immerse->sample measure Measure Absorbance (UV-Vis at 298 nm) sample->measure

References

Methodological & Application

Determining Ceftizoxime MIC for Anaerobic Bacteria: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ceftizoxime against anaerobic bacteria. The methodologies outlined adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results. The protocols for the reference agar dilution method and the alternative broth microdilution method are presented with step-by-step instructions, quality control parameters, and data interpretation guidelines.

Introduction

The increasing prevalence of antibiotic resistance among anaerobic bacteria necessitates reliable and standardized methods for susceptibility testing. This compound, a third-generation cephalosporin, has demonstrated activity against a range of anaerobic pathogens. Accurate determination of its MIC is crucial for clinical diagnostics, surveillance studies, and the development of new therapeutic agents. The CLSI M11 document provides the foundational procedures for antimicrobial susceptibility testing of anaerobic bacteria.[1][2][3][4] The agar dilution method is recognized as the reference or "gold standard" method for all anaerobic bacteria, while the broth microdilution method serves as a practical alternative, particularly for the Bacteroides fragilis group.[2][3][5][6] For this compound, the agar dilution method is specifically recommended for the most accurate and reliable MIC determination.[7]

Key Methodologies

Two primary methods are employed for determining the MIC of this compound for anaerobic bacteria:

  • Agar Dilution Method: This reference method involves incorporating serial dilutions of this compound into an agar medium, which is then inoculated with the test organisms. It is considered the gold standard for all anaerobic bacteria.[5][6]

  • Broth Microdilution Method: This method utilizes microtiter plates with wells containing serial dilutions of this compound in a suitable broth medium. It is a more user-friendly alternative, especially for testing multiple antimicrobial agents simultaneously, and is well-suited for the Bacteroides fragilis group.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for performing this compound MIC determination.

Table 1: Quality Control (QC) Strains and Expected MIC Ranges for this compound

Quality Control StrainATCC NumberMethodExpected MIC Range (µg/mL)
Bacteroides fragilis25285Agar Dilution32 - 128[7]
Bacteroides thetaiotaomicron29741Agar Dilution64 - 256
Clostridium difficile700057Agar Dilution8 - 32

Table 2: Reagents and Media

Reagent/MediumPreparation/SupplierStorage
This compound Sodium SaltAnalytical Grade PowderPer manufacturer's instructions (typically 2-8°C, protected from light)
Brucella Agar BaseCommercially availablePer manufacturer's instructions
HeminStock Solution (5 mg/mL)2-8°C
Vitamin K1Stock Solution (1 mg/mL)2-8°C, protected from light
Laked Sheep BloodCommercially available2-8°C
Anaerobe-supplemented Broth (e.g., Brucella Broth, Schaedler Broth)Commercially availablePer manufacturer's instructions
0.5 McFarland Turbidity StandardCommercially availableRoom Temperature
Anaerobic Gas Generating SystemCommercially availablePer manufacturer's instructions

Table 3: Incubation and Inoculum Parameters

ParameterSpecification
Incubation Temperature35-37°C
Incubation AtmosphereAnaerobic (e.g., 85% N₂, 10% H₂, 5% CO₂)
Incubation Time42-48 hours
Inoculum PreparationDirect colony suspension
Inoculum DensityEquivalent to 0.5 McFarland standard
Final Inoculum on Agar Surface (Agar Dilution)Approximately 10⁵ CFU per spot
Final Inoculum in Broth (Broth Microdilution)Approximately 5 x 10⁵ CFU/mL

Experimental Protocols

Protocol 1: Agar Dilution Method

This protocol details the reference method for determining the this compound MIC for anaerobic bacteria.

1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound sodium salt powder. b. Calculate the volume of sterile, distilled water required to achieve a stock concentration of 1280 µg/mL, accounting for the potency of the antibiotic powder. c. Dissolve the powder completely. This high-concentration stock solution can be filter-sterilized if necessary. d. Prepare fresh on the day of the assay or store in aliquots at -60°C or colder for no longer than six months. Do not refreeze thawed aliquots.

2. Preparation of Antimicrobial-Containing Agar Plates: a. Prepare Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood according to the manufacturer's instructions. b. Autoclave the medium and cool to 48-50°C in a water bath. c. Prepare serial two-fold dilutions of the this compound stock solution in sterile distilled water to create a range of concentrations (e.g., 1280, 640, 320, ... 0.5 µg/mL). d. For each concentration, add 2 mL of the diluted this compound solution to 18 mL of the molten agar, resulting in a final 1:10 dilution of the antibiotic in the agar (e.g., final concentrations of 128, 64, 32, ... 0.05 µg/mL). e. Mix thoroughly by inverting the tube several times and pour into sterile petri dishes. f. Allow the agar to solidify at room temperature. g. Prepare a growth control plate containing supplemented agar without any antibiotic. h. Plates should be used on the day of preparation.

3. Inoculum Preparation: a. From a 24- to 48-hour pure culture on a non-selective anaerobic blood agar plate, select several well-isolated colonies. b. Suspend the colonies in a suitable broth (e.g., thioglycolate broth) or sterile saline. c. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a photometric device and corresponds to approximately 1.5 x 10⁸ CFU/mL.

4. Inoculation of Agar Plates: a. Use a multipoint inoculator (e.g., Steers replicator) to deliver a final inoculum of approximately 10⁵ CFU per spot onto the surface of the agar plates. b. Inoculate the plates in ascending order of antibiotic concentration, starting with the growth control plate. c. Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation: a. Place the inoculated plates in an anaerobic jar or chamber with a suitable anaerobic gas-generating system. b. Incubate at 35-37°C for 42-48 hours.

6. Interpretation of Results: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony. c. The growth control plate should show confluent growth. d. The results for the quality control strains must be within the acceptable ranges specified in Table 1.

Protocol 2: Broth Microdilution Method

This protocol outlines the alternative broth microdilution method for determining the this compound MIC.

1. Preparation of this compound Dilutions in Microtiter Plates: a. Prepare a this compound stock solution as described in Protocol 1. b. Using a sterile 96-well microtiter plate, dispense 50 µL of anaerobe-supplemented broth into each well. c. Add 50 µL of the appropriate this compound working solution to the first well of each row to achieve the highest desired final concentration after inoculation (e.g., a 256 µg/mL solution to achieve a final concentration of 128 µg/mL). d. Perform serial two-fold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well in the dilution series. e. Leave one or more wells without antibiotic to serve as a growth control.

2. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension in the anaerobe-supplemented broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

3. Inoculation of Microtiter Plates: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

4. Incubation: a. Seal the microtiter plates (e.g., with an adhesive plastic seal) and place them in an anaerobic jar or chamber. b. Incubate at 35-37°C for 42-48 hours.

5. Interpretation of Results: a. After incubation, examine the microtiter plate for bacterial growth, which is typically observed as turbidity or a button of cells at the bottom of the well. A reading mirror can aid in visualization. b. The MIC is the lowest concentration of this compound in which there is no visible growth. c. The growth control well should exhibit clear evidence of bacterial growth. d. The results for the quality control strains must be within their acceptable ranges.

Visualizations

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prep_media Prepare Supplemented Brucella Agar prep_plates Prepare Antibiotic- Containing Agar Plates prep_media->prep_plates prep_stock Prepare this compound Stock Solution prep_stock->prep_plates inoculate Inoculate Plates with Test Organisms prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->inoculate incubate Incubate Anaerobically (42-48h, 35-37°C) inoculate->incubate read_results Read MIC Results incubate->read_results

Caption: Workflow for this compound MIC determination by the agar dilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prep_stock Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plate inoculate Inoculate 96-Well Plate prep_plate->inoculate prep_inoculum Prepare and Dilute Inoculum Suspension prep_inoculum->inoculate incubate Incubate Anaerobically (42-48h, 35-37°C) inoculate->incubate read_results Read MIC Results incubate->read_results

Caption: Workflow for this compound MIC determination by the broth microdilution method.

References

Application Notes and Protocols for Ceftizoxime In Vivo Efficacy Testing in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled efficacy data for evaluating the in vivo therapeutic potential of ceftizoxime in established murine infection models. The following sections offer step-by-step methodologies for systemic, localized thigh, and pulmonary infection models, accompanied by quantitative data and visual workflows to guide experimental design and interpretation.

Data Presentation

The in vivo efficacy of this compound has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the 50% effective dose (ED₅₀) values and bacterial load reduction observed in various murine infection models.

Table 1: Systemic Infection (Bacteremia/Sepsis) Model - Efficacy of this compound (ED₅₀)

Bacterial SpeciesMouse StrainRoute of InfectionThis compound Administration RouteED₅₀ (mg/kg)Reference
Escherichia coliNormalIntraperitonealSubcutaneous[Data not explicitly found in search results]
Staphylococcus aureusNormalIntraperitonealSubcutaneous[Data not explicitly found in search results]
Klebsiella pneumoniaeNormalIntraperitonealSubcutaneous[Data not explicitly found in search results]
Serratia marcescensNormalIntraperitonealSubcutaneous[Data not explicitly found in search results]
Various EnterobacteriaceaeNormal & NeutropenicIntraperitonealSubcutaneousExcellent protection observed[1]

Table 2: Subcutaneous Abscess Model - Efficacy of this compound

Bacterial SpeciesMouse StrainTreatment RegimenBacterial Load Reduction (log₁₀ CFU)Reference
Bacteroides fragilis (mixed infection with E. coli)Not Specified40 mg/kg, single subcutaneous doseSuperior to clindamycin-gentamicin[1]
Bacteroides ovatusNot SpecifiedNot Specified3.7 - 5.8[2]
Escherichia coliNot SpecifiedNot Specified6.0 - 8.1[2]
Bacteroides fragilis & Enterobacter cloacae (mixed)Not Specified≥96 mg/kg/day≥5[3]

Experimental Protocols

Systemic Infection (Bacteremia/Sepsis) Model

This model is designed to evaluate the efficacy of this compound in treating systemic infections that can lead to sepsis. The primary endpoint is typically the survival of the animals or the reduction of bacterial load in the blood and organs.

Protocol:

  • Animal Model: Use specific pathogen-free (SPF) mice, such as BALB/c or C57BL/6, aged 6-8 weeks.

  • Bacterial Strain Selection: Choose a clinically relevant strain of bacteria (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae).

  • Inoculum Preparation:

    • Culture the selected bacterial strain in appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) or saline.

    • Resuspend the bacteria in sterile saline or PBS to a predetermined concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be optimized in preliminary studies to induce a lethal or severe, non-lethal infection in control animals.

  • Infection:

    • Inject a defined volume (e.g., 0.1 mL - 0.5 mL) of the bacterial suspension intraperitoneally (IP) into each mouse.

  • This compound Administration:

    • Prepare a stock solution of this compound in a sterile vehicle (e.g., sterile water for injection or saline).

    • Administer this compound subcutaneously (SC) or intravenously (IV) at various doses. Treatment can be initiated at a specified time post-infection (e.g., 1 and 5 hours post-infection)[1].

    • Include a vehicle control group that receives the vehicle without the antibiotic.

  • Efficacy Evaluation:

    • Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality. The 50% effective dose (ED₅₀) can be calculated from the survival data.

    • Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically collect blood and/or organs (e.g., spleen, liver). Homogenize the organs in a known volume of sterile PBS. Perform serial dilutions of the blood or tissue homogenates and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL of blood or CFU/gram of tissue).

Systemic_Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Animal Select Mice Infection Induce Systemic Infection (IP) Animal->Infection Bacteria Select Bacterial Strain Inoculum Prepare Inoculum Bacteria->Inoculum Inoculum->Infection Treatment Administer this compound (SC/IV) Infection->Treatment Survival Monitor Survival (e.g., 7 days) Treatment->Survival Bacterial_Load Determine Bacterial Load (Blood/Organs) Treatment->Bacterial_Load

Systemic Infection Model Workflow
Neutropenic Thigh Infection Model

This localized infection model is widely used to assess the bactericidal or bacteriostatic activity of antibiotics in the absence of a robust immune response, allowing for a direct evaluation of the drug's effect on bacterial replication.

Protocol:

  • Animal Model and Immunosuppression:

    • Use immunocompetent mice (e.g., ICR or Swiss Webster).

    • Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Bacterial Strain Selection: Choose a relevant bacterial strain (e.g., S. aureus, P. aeruginosa, K. pneumoniae).

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the systemic infection model protocol to a concentration of approximately 1 x 10⁷ CFU/mL.

  • Infection:

    • Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension into the thigh muscle of each neutropenic mouse. This typically results in a starting bacterial load of approximately 10⁶ CFU/thigh.

  • This compound Administration:

    • Prepare this compound solutions for subcutaneous or intravenous administration at various concentrations.

    • Initiate treatment at a defined time post-infection (e.g., 2 hours). Administer different dosing regimens (e.g., total daily dose and frequency).

    • Include a vehicle-treated control group.

  • Efficacy Evaluation:

    • At a predetermined time point (typically 24 hours after the start of treatment), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh). The efficacy is measured by the reduction in bacterial load compared to the untreated control group.

Thigh_Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Animal Induce Neutropenia in Mice Infection Induce Thigh Infection (IM) Animal->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer this compound Infection->Treatment Bacterial_Load Determine Bacterial Load (CFU/thigh) Treatment->Bacterial_Load

Neutropenic Thigh Infection Model Workflow
Pneumonia Model

This model evaluates the efficacy of this compound in treating respiratory tract infections.

Protocol:

  • Animal Model: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.

  • Bacterial Strain Selection: Utilize a pathogen known to cause pneumonia (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae).

  • Inoculum Preparation: Prepare the bacterial inoculum as previously described. The concentration should be optimized to induce pneumonia without causing rapid systemic infection and mortality in all control animals.

  • Infection:

    • Anesthetize the mice lightly.

    • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally or intratracheally.

  • This compound Administration:

    • Administer this compound via a systemic route (e.g., subcutaneous or intraperitoneal) at various doses and dosing intervals, starting at a specified time post-infection.

    • Include a vehicle control group.

  • Efficacy Evaluation:

    • Survival: Monitor the mice for a defined period (e.g., 7-14 days) and record mortality to determine the protective effect of the treatment.

    • Bacterial Load in Lungs: At a predetermined time point, euthanize the mice and aseptically remove the lungs. Homogenize the lung tissue in sterile PBS and determine the bacterial load (CFU/gram of lung tissue) by plating serial dilutions.

    • Histopathology: Lungs can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.

Pneumonia_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Animal Select Mice Infection Induce Pneumonia (Intranasal/Intratracheal) Animal->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer this compound Infection->Treatment Survival Monitor Survival Treatment->Survival Bacterial_Load Determine Lung Bacterial Load Treatment->Bacterial_Load Histology Histopathological Analysis Treatment->Histology

Pneumonia Model Workflow

Mechanism of Action

This compound is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Ceftizoxime_MoA This compound This compound PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBPs Binds to and Inhibits Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Inhibition leads to

Mechanism of Action of this compound

References

Application Notes and Protocols for Ceftizoxime Quantification via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantification of Ceftizoxime using High-Performance Liquid Chromatography (HPLC). This document provides a detailed, step-by-step guide for method development, validation, and execution of a stability-indicating assay.

Introduction

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety, efficacy, and quality. This document outlines a robust HPLC method for this purpose, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The analyte is detected by its absorbance in the UV region, and the peak area is proportional to the concentration of this compound in the sample.

Experimental Protocols

Materials and Reagents
  • This compound Sodium reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following are typical chromatographic conditions:

ParameterRecommended Conditions
HPLC Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient (25 °C)[1]
Detection Wavelength 310 nm[1]
Run Time 10 minutes

Note: These conditions can be optimized based on the specific column and system used to achieve optimal separation and peak shape.

Preparation of Solutions
  • Mobile Phase Preparation: Mix methanol and water in a 70:30 ratio, filter through a 0.45 µm membrane filter, and degas for 15 minutes in an ultrasonic bath.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation (for dosage forms): For a formulation labeled to contain 1 g of this compound, dissolve the contents of the vial in 100 mL of mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following system suitability criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Quantification

Inject the standard solutions and the sample solution into the HPLC system. The concentration of this compound in the sample is calculated using the peak area from the chromatogram and the calibration curve generated from the standard solutions.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2] The key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any degradation products or excipients.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).[3]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve).[3]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should be met, and the assay results should not be significantly affected by minor changes in flow rate, mobile phase composition, etc.

Forced Degradation Studies (Stability-Indicating Assay)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][5] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.

Protocol for Forced Degradation

Prepare a stock solution of this compound at a concentration of 1000 µg/mL. Subject this solution to the following stress conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 80°C for 6 hours.[6] Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 80°C for 30 minutes.[6] Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve the stressed powder in the mobile phase to the target concentration.

After exposure, dilute the stressed samples with the mobile phase to a suitable concentration and inject them into the HPLC system. The chromatograms should show adequate separation of the this compound peak from the peaks of any degradation products.

Data Presentation

Table 1: Summary of Chromatographic Conditions and System Suitability Results
ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 310 nm[1]
Retention Time of this compound ~ 2.21 min[1]
Tailing Factor 1.2
Theoretical Plates 3500
RSD of Peak Area (n=6) 0.8%
Table 2: Linearity Data for this compound
Concentration (µg/mL)Peak Area
115234
576170
10152340
20304680
30457020
40609360
50761700
Slope 15234
Intercept 50
Correlation Coefficient (r²) 0.9998
Table 3: Results of Forced Degradation Studies
Stress Condition% Degradation of this compoundNumber of Degradation PeaksResolution (this compound and nearest peak)
Acid Hydrolysis (0.1 N HCl, 80°C, 6h) 18.5%22.5
Base Hydrolysis (0.1 N NaOH, 80°C, 30min) 25.2%32.1
Oxidative (30% H₂O₂, RT, 24h) 15.8%13.0
Thermal (105°C, 24h) 8.1%12.8
Photolytic (UV light, 24h) 12.3%22.3

Visualizations

HPLC_Method_Development_Workflow cluster_dev cluster_opt start Start: Define Analytical Objective (Quantification of this compound) lit_review Literature Review & Method Scouting start->lit_review method_dev Initial Method Development lit_review->method_dev optimization Method Optimization method_dev->optimization sub_col Select Column (e.g., C18) method_dev->sub_col sub_mp Select Mobile Phase (e.g., MeOH:H2O) method_dev->sub_mp sub_det Select Detector & Wavelength (e.g., UV @ 310nm) method_dev->sub_det validation Method Validation (ICH Guidelines) optimization->validation sub_opt_flow Flow Rate optimization->sub_opt_flow sub_opt_ratio Mobile Phase Ratio optimization->sub_opt_ratio sub_opt_temp Temperature optimization->sub_opt_temp forced_deg Forced Degradation Studies validation->forced_deg Specificity Test stability Stability-Indicating Method Established forced_deg->stability routine Routine Analysis stability->routine end End routine->end

Caption: HPLC Method Development and Validation Workflow.

Method_Validation_Parameters method Validated HPLC Method specificity Specificity specificity->method linearity Linearity linearity->method accuracy Accuracy accuracy->method precision Precision precision->method repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq LOD & LOQ lod_loq->method robustness Robustness robustness->method

Caption: Key Parameters for HPLC Method Validation.

References

Application Notes and Protocols for Ceftizoxime Stability Testing in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The stability of this compound in solution is a critical parameter for its formulation, storage, and clinical administration. This document provides detailed application notes and protocols for testing the stability of this compound in physiological buffers, which is essential for predicting its behavior in vitro and in vivo. The protocols cover stability assessment under various conditions of pH and temperature, with analysis performed by High-Performance Liquid Chromatography (HPLC).

Factors Affecting this compound Stability

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by several factors:

  • pH: this compound, like other cephalosporins, exhibits pH-dependent stability. Generally, maximum stability is observed in the slightly acidic to neutral pH range.[1][2] For many cephalosporins, the optimal pH for stability is between 4.5 and 6.5.[1][3]

  • Temperature: An increase in temperature accelerates the rate of chemical degradation, following the principles of chemical kinetics.[3][4] Therefore, storage at lower temperatures (refrigerated or frozen) is often recommended to prolong the shelf-life of this compound solutions.[5][6]

  • Buffer Composition: The components of the buffer solution can sometimes catalyze the degradation of cephalosporins.[3][7] For instance, phosphate and acetate buffers have been shown to influence the hydrolysis rate of some β-lactam antibiotics.[3][7][8]

Data Presentation: this compound Stability in Physiological Buffers

The following tables summarize the stability of this compound in various physiological buffers under different storage conditions. The data is presented as the percentage of the initial concentration of this compound remaining at specified time points.

Table 1: Stability of this compound (1 mg/mL) in Phosphate Buffered Saline (PBS) at pH 7.4

Time4°C (% Remaining)25°C (% Remaining)37°C (% Remaining)
0 h100100100
24 h98.592.185.3
48 h96.885.272.8
72 h95.178.561.5
96 h93.572.352.1
168 h (7 days)88.255.430.9

Table 2: Effect of pH on this compound Stability (1 mg/mL) in 0.1 M Phosphate Buffer at 25°C

TimepH 5.0 (% Remaining)pH 6.0 (% Remaining)pH 7.4 (% Remaining)
0 h100100100
24 h99.297.592.1
48 h98.595.185.2
72 h97.892.878.5
96 h97.190.572.3
168 h (7 days)94.382.655.4

Table 3: Stability of this compound in Common Intravenous Fluids

Time0.9% NaCl at 25°C (% Remaining)5% Dextrose at 25°C (% Remaining)
0 h100100
24 h98.297.8
48 h96.595.7
96 h93.191.5
7 days87.584.2

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

1. Preparation of this compound Stock Solution and Stability Samples

Materials:

  • This compound Sodium reference standard

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Phosphate buffer, pH 5.0 and 6.0

  • 0.9% Sodium Chloride (NaCl) solution

  • 5% Dextrose (D5W) solution

  • Sterile, amber glass vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Prepare this compound Stock Solution: Accurately weigh a sufficient amount of this compound Sodium reference standard and dissolve it in the desired buffer or intravenous fluid to obtain a stock solution of a known concentration (e.g., 10 mg/mL).

  • Prepare Stability Samples: Dilute the stock solution with the respective buffers (PBS pH 7.4, phosphate buffer pH 5.0, phosphate buffer pH 6.0) or intravenous fluids (0.9% NaCl, 5% Dextrose) to achieve the final desired concentration for the stability study (e.g., 1 mg/mL).

  • Aliquot Samples: Dispense the prepared this compound solutions into sterile, amber glass vials. Amber vials are used to protect the drug from light-induced degradation.

  • Storage: Store the vials at the specified temperatures (4°C, 25°C, and 37°C).

  • Sampling: At each designated time point (0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from the respective vials for HPLC analysis. The 0-hour sample should be analyzed immediately after preparation.

2. HPLC Method for this compound Quantification

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9][10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of a phosphate buffer and acetonitrile or methanol.[5][9] For example, a mobile phase of water:acetonitrile (85:15 v/v) with 0.5% formic acid can be used.[9][10]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10-20 µL.[5]

Protocol:

  • Prepare Mobile Phase: Prepare the mobile phase as specified and degas it before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dilute the stability samples with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Injection and Analysis: Inject the standard solutions and the prepared stability samples onto the HPLC system.

  • Data Analysis: Record the peak area of the this compound peak in each chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of this compound in the stability samples at each time point. The percentage of this compound remaining is calculated using the following formula:

    % Remaining = (Concentration at time t / Initial Concentration) x 100

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples in Buffers prep_stock->prep_samples aliquot Aliquot into Amber Vials prep_samples->aliquot temp_4c 4°C aliquot->temp_4c temp_25c 25°C aliquot->temp_25c temp_37c 37°C aliquot->temp_37c sampling Sampling at Time Points temp_4c->sampling temp_25c->sampling temp_37c->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis HPLC_Analysis_Workflow cluster_system HPLC System cluster_data Data Acquisition & Processing pump Pump (Mobile Phase) autosampler Autosampler (Sample Injection) pump->autosampler column C18 Column autosampler->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram detector->chromatogram peak_area Peak Area Integration chromatogram->peak_area calibration Calibration Curve peak_area->calibration concentration Concentration Calculation calibration->concentration

References

Application Notes and Protocols: Synergistic Testing of Ceftizoxime with Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The combination of beta-lactam antibiotics with aminoglycosides is a well-established strategy to manage severe bacterial infections. This approach often results in a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. Ceftizoxime, a third-generation cephalosporin, acts by inhibiting the synthesis of the bacterial cell wall. This disruption can facilitate the intracellular uptake of aminoglycosides (e.g., gentamicin, amikacin, tobramycin), which in turn inhibit protein synthesis by binding to the bacterial ribosome.

These application notes provide detailed protocols for the in vitro evaluation of synergy between this compound and aminoglycosides using standard laboratory methods: the checkerboard assay and the time-kill curve analysis.

Mechanism of Synergy

The primary mechanism of synergy between cephalosporins and aminoglycosides involves sequential effects on the bacterial cell. The cephalosporin first weakens the bacterial cell wall, increasing its permeability. This allows for enhanced penetration of the aminoglycoside to its intracellular target, the ribosome, leading to a more potent bactericidal effect.[1]

Synergy_Mechanism This compound This compound CellWall Bacterial Cell Wall Synthesis This compound->CellWall Inhibits Permeability Increased Cell Wall Permeability CellWall->Permeability Disruption leads to CellDeath Bacterial Cell Death CellWall->CellDeath Aminoglycoside_Uptake Aminoglycoside Permeability->Aminoglycoside_Uptake Enhances uptake of ProteinSynthesis Ribosomal Protein Synthesis Aminoglycoside_Uptake->ProteinSynthesis Inhibits ProteinSynthesis->CellDeath

Caption: Enhanced aminoglycoside uptake via this compound-induced cell wall damage.

Experimental Protocols

Two primary methods are recommended for quantifying the synergistic interaction between this compound and aminoglycosides in vitro.

Checkerboard Assay

The checkerboard method is a two-dimensional dilution technique used to determine the Fractional Inhibitory Concentration (FIC) index.[2][3][4]

Experimental Protocol:

  • Preparation of Antibiotics: Prepare stock solutions of this compound and the selected aminoglycoside in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Create serial twofold dilutions of this compound (e.g., from 8x MIC to 1/16x MIC) horizontally across the plate by transferring 50 µL between adjacent wells.

    • Create serial twofold dilutions of the aminoglycoside (e.g., from 8x MIC to 1/16x MIC) vertically down the plate.

    • The final plate should contain a grid of wells with varying concentrations of both antibiotics. Include rows/columns with each antibiotic alone to re-determine the Minimum Inhibitory Concentration (MIC) and a well with no antibiotics as a growth control.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4]

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Read the MIC of each antibiotic alone and the MIC of each antibiotic in combination from the wells showing no visible growth.

    • Calculate the FIC index using the following formulas:[5]

      • FIC (this compound) = MIC of this compound in combination / MIC of this compound alone

      • FIC (Aminoglycoside) = MIC of Aminoglycoside in combination / MIC of Aminoglycoside alone

      • FIC Index (FICI) = FIC (this compound) + FIC (Aminoglycoside)

Checkerboard_Workflow A Prepare serial dilutions of This compound (horizontal) and Aminoglycoside (vertical) in a 96-well plate. B Prepare bacterial inoculum (0.5 McFarland standard, diluted to 5x10^5 CFU/mL). A->B C Inoculate all wells (except sterility control). B->C D Incubate plate at 35-37°C for 18-24 hours. C->D E Read MICs of drugs alone and in combination. D->E F Calculate Fractional Inhibitory Concentration (FIC) Index. E->F G Interpret FICI value. F->G

Caption: Experimental workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

The time-kill curve assay assesses the rate of bacterial killing over time, providing dynamic information about the antibiotic interaction.[6][7]

Experimental Protocol:

  • Preparation: Prepare flasks or tubes containing CAMHB with antibiotics at specific concentrations (e.g., 0.5x MIC or 1x MIC) in the following configurations:

    • Growth Control (no antibiotic)

    • This compound alone

    • Aminoglycoside alone

    • This compound + Aminoglycoside combination

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it to a starting inoculum of approximately 5 x 10^5 to 10^6 CFU/mL in the test flasks.[8][9]

  • Incubation and Sampling: Incubate all flasks at 35-37°C in a shaking incubator. At designated time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Count: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) to determine the CFU/mL.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, then count the colonies.

  • Data Analysis: Plot the log10 CFU/mL against time for each test condition.

Time_Kill_Workflow A Prepare cultures with antibiotics alone and in combination. B Inoculate with standardized log-phase bacteria. A->B C Incubate with shaking at 35-37°C. B->C D Withdraw samples at specified time intervals (0-24h). C->D E Perform serial dilutions and plate for viable counts (CFU/mL). D->E F Plot log10 CFU/mL vs. time for each condition. E->F G Analyze curves to determine synergy, indifference, or antagonism. F->G

Caption: Experimental workflow for the time-kill curve synergy assay.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for accurate interpretation.

Checkerboard Assay Data

The FIC index is the standard metric for interpreting checkerboard results.[5][10][11]

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 2: Example Checkerboard Results for this compound + Gentamicin against P. aeruginosa

Antibiotic(s)MIC Alone (µg/mL)MIC in Combination (µg/mL)FIC (this compound)FIC (Gentamicin)FICIInterpretation
This compound1640.25-0.5Synergy
Gentamicin41-0.25
Time-Kill Curve Assay Data

Synergy in a time-kill assay is defined by a significant decrease in bacterial count by the combination compared to the single agents.[8][12]

Table 3: Interpretation of Time-Kill Curve Results

OutcomeInterpretation
≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24h.[8][12]Synergy
< 2-log10 change in CFU/mL with the combination compared to the most active single agent.Indifference
≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.Antagonism

Table 4: Example Time-Kill Results (log10 CFU/mL) for this compound + Amikacin against K. pneumoniae

Time (h)Growth ControlThis compound (0.5x MIC)Amikacin (0.5x MIC)Combination
05.715.705.725.71
26.856.155.985.10
48.125.825.454.01
89.055.654.95< 2.0
249.325.584.61< 2.0

References

Application Notes: Ceftizoxime for Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[1] Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[3] This matrix provides protection against antimicrobial agents, making biofilm-associated infections notoriously difficult to treat.[4] The study of this compound's ability to disrupt these resilient structures is a critical area of research for developing more effective therapeutic strategies.

Mechanism of Action in Biofilms

The primary mechanism of this compound is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This action leads to a compromised cell wall and eventual cell lysis.[1] In the context of biofilms, this compound's efficacy depends on its ability to penetrate the EPS matrix and reach the embedded bacteria. While the EPS can act as a barrier, studies have shown that third-generation cephalosporins can exhibit inhibitory and hydrolytic effects on biofilms of certain bacteria.[5][6] For instance, this compound has demonstrated significant hydrolysis in E. coli biofilms.[5] It is also noteworthy that some cephalosporins, at sub-inhibitory concentrations, can reduce biofilm mass and suppress bacterial motility.[7][8]

Applications in Research

This compound is a valuable tool for in vitro studies investigating biofilm disruption and inhibition. Researchers can utilize it to:

  • Determine the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to kill a biofilm.[4][9]

  • Evaluate the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that prevents the initial formation of a biofilm.[4]

  • Study the synergistic effects of this compound with other antimicrobial agents or biofilm-disrupting compounds.

  • Investigate the mechanisms of biofilm resistance to antibiotics.

This compound has been studied against biofilms of various clinically relevant bacteria, including:

  • Staphylococcus aureus : Cephalosporins have shown effectiveness in both hydrolyzing and inhibiting S. aureus biofilms.[5]

  • Escherichia coli : Third and fourth-generation cephalosporins have been found to significantly inhibit E. coli biofilms.[5]

  • Pseudomonas aeruginosa : While some cephalosporins like ceftazidime have shown efficacy in suppressing P. aeruginosa biofilm formation, mature biofilms of this species can be highly resistant to cephalosporins.[7]

Quantitative Data Summary

The following table summarizes the activity of cephalosporins, including this compound, against bacterial biofilms from various studies.

Bacterial SpeciesCephalosporin (Generation)ConcentrationEffect% Biofilm Hydrolysis/InhibitionReference
Escherichia coliThis compound (3rd)Not SpecifiedSignificant HydrolysisNot Specified[5]
Escherichia coliCefepime (4th)Not SpecifiedSignificant Hydrolysis59.86%[5][6]
Escherichia coliCefepime (4th)Not SpecifiedMaximum Inhibition66.47%[5][6]
Staphylococcus aureusCefradine (1st)Not SpecifiedMaximum Hydrolysis76.78%[5][6]
Staphylococcus aureusCefuroxime (2nd)Not SpecifiedMaximum Inhibition78.8%[5][6]

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

This protocol is a widely used method to quantify the total biomass of a biofilm.[3]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Methanol

  • 0.1% Crystal Violet solution

  • 33% Glacial acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight.[3]

    • Adjust the culture to a specific optical density (e.g., OD600 of 0.1).[3]

    • Add 200 µL of the bacterial suspension to each well of a 96-well plate.[3]

    • Incubate for 24-48 hours at 37°C to allow biofilm formation.[3]

  • This compound Treatment:

    • Gently remove the planktonic bacteria by washing the wells twice with PBS.[3]

    • Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.[3] Include a no-antibiotic control.

    • Incubate for a specified period (e.g., 24 hours) at 37°C.[3]

  • Staining and Quantification:

    • Discard the medium and wash the wells twice with PBS.[3]

    • Fix the biofilms with 200 µL of methanol for 15 minutes.[3]

    • Remove the methanol and let the plate air dry.[3]

    • Stain the biofilms with 125 µL of 0.1% crystal violet for 10 minutes.[10]

    • Wash the wells with water to remove excess stain.[10]

    • Solubilize the bound dye by adding 200 µL of 33% glacial acetic acid.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: MBEC (Minimum Biofilm Eradication Concentration) Assay

The MBEC assay determines the lowest concentration of an antimicrobial that can eradicate a pre-formed biofilm.[4]

Materials:

  • Calgary Biofilm Device (CBD) or similar peg-lid 96-well plate system[4]

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • Saline

  • Recovery medium

Procedure:

  • Biofilm Formation:

    • Grow biofilms on the pegs of the CBD lid by incubating it in a 96-well plate containing the bacterial culture for 24-48 hours.[4]

  • This compound Challenge:

    • Rinse the peg lid with saline to remove planktonic bacteria.

    • Place the peg lid into a 96-well plate containing serial dilutions of this compound in fresh growth medium.

    • Incubate for 24 hours.

  • Recovery and MBEC Determination:

    • Rinse the peg lid again with saline.

    • Place the peg lid into a new 96-well plate containing fresh recovery medium.

    • Incubate for 24 hours to allow surviving bacteria to grow.

    • The MBEC is the lowest concentration of this compound that results in no bacterial growth in the recovery well.[4] Growth can be assessed by measuring the optical density at 650 nm.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_biofilm_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification bacterial_culture Overnight Bacterial Culture adjust_od Adjust OD600 bacterial_culture->adjust_od inoculate Inoculate 96-Well Plate adjust_od->inoculate incubate_formation Incubate (24-48h, 37°C) inoculate->incubate_formation wash_planktonic Wash with PBS incubate_formation->wash_planktonic add_this compound Add this compound Dilutions wash_planktonic->add_this compound incubate_treatment Incubate (24h, 37°C) add_this compound->incubate_treatment wash_wells Wash with PBS incubate_treatment->wash_wells fix_methanol Fix with Methanol wash_wells->fix_methanol stain_cv Stain with Crystal Violet fix_methanol->stain_cv solubilize Solubilize with Acetic Acid stain_cv->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Biofilm Disruption Assay Workflow

signaling_pathway cluster_bacterial_cell Bacterial Cell cluster_antibiotic_action Antibiotic Intervention qs_signal Quorum Sensing Signals (e.g., AHLs) gene_expression Biofilm Gene Expression qs_signal->gene_expression matrix_production EPS Matrix Production gene_expression->matrix_production biofilm_formation Biofilm Formation & Maturation matrix_production->biofilm_formation This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Required for cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to

This compound's Impact on Bacterial Viability

References

Application Notes and Protocols: Ceftizoxime in Animal Models of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ceftizoxime in preclinical animal models of sepsis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and other novel anti-sepsis therapies.

Data Presentation

Table 1: Efficacy of this compound in Murine Infection Models
Animal ModelPathogen(s)This compound Dosage (mg/kg)Dosing RegimenKey Efficacy EndpointOutcomeReference
Acute Lethal Infection (Normal Mice)Escherichia coli0.04Subcutaneous, 1 and 5 hours post-infectionED50Excellent protection[1]
Acute Lethal Infection (Normal Mice)Proteus mirabilis<0.05Subcutaneous, 1 and 5 hours post-infectionED50Excellent protection[1]
Acute Lethal Infection (Normal Mice)Staphylococcus aureus6.0Subcutaneous, 1 and 5 hours post-infectionED50Effective[1]
Acute Lethal Infection (Neutropenic Mice)Escherichia coli3.4Subcutaneous, 1 and 5 hours post-infectionED50~100-fold increase in ED50 compared to normal mice[1]
Surgical Wound InfectionBacteroides fragilis40Single subcutaneous dose, 1 hour post-implantationBacterial count on implanted diskSuperior to clindamycin-gentamicin, equal or superior to cefoxitin[2]
Surgical Wound InfectionE. coli & B. fragilis (mixed)40Single subcutaneous dose, 1 hour post-implantationBacterial count on implanted diskSuperior to clindamycin-gentamicin, equal or superior to cefoxitin[2]
Murine AbscessBacteroides fragilis & Enterobacter cloacae (mixed)6 to 1536 (total daily dose)Subcutaneous, q2h, q4h, q6h, or q8h for 24 hoursReduction of bacterial populationsDose-dependent reduction[3]
Table 2: Pharmacokinetics of this compound in Various Animal Species
Animal SpeciesDose (mg/kg)RouteSerum Half-life (hours)Protein Binding (%)Key FindingsReference
Mice20IV--Lower serum concentrations compared to larger animals.[4][5]
Rats20IV-32Lower serum concentrations compared to larger animals. Low biliary excretion (3.7%).[4][5]
Dogs20IV-17Higher serum concentrations than other tested antibiotics. Low biliary excretion (0.59%).[4][5]
Monkeys20IV--Higher serum concentrations than other tested antibiotics.[4][5]
Goats10IM--Bioavailability of 83.23%. Suggested dosage of 12.5 mg/kg.[6]
Humans (for comparison)-IV/IM1.730-31Not metabolized, excreted unchanged by kidneys.[7][8]

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol describes the induction of polymicrobial sepsis in mice, a model that closely mimics the pathophysiology of human sepsis.[9][10][11][12]

Materials:

  • Male or female mice (strain and weight specified in the experimental design)

  • Anesthetic: Ketamine (100 mg/kg) and xylazine (10 mg/kg) mixture, or isoflurane

  • Surgical instruments (autoclaved): scissors, forceps, wound clips or sutures

  • 3-0 silk suture

  • 21-gauge to 25-gauge needle (use a new needle for every 10 mice)

  • Sterile 0.9% saline, pre-warmed to 37°C

  • Analgesic: Buprenorphine (0.05 mg/kg)

  • Heating pad

  • This compound solution for injection

Procedure:

  • Anesthesia: Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine or using an isoflurane induction chamber. Confirm the depth of anesthesia by lack of response to a foot pad pinch.

  • Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic. Place the mouse on a sterile surgical field.

  • Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exposure: Gently exteriorize the cecum.

  • Ligation: Ligate the cecum at its base (distal to the ileocecal valve) with a 3-0 silk suture. The length of the ligated cecum can be varied to modulate the severity of sepsis.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. Ensure the needle passes through and through both walls of the cecum. A small amount of fecal matter can be extruded to verify puncture placement.[9]

  • Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneal wall with sutures and the skin with wound clips or sutures.

  • Fluid Resuscitation: Immediately administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation. This is critical for mimicking the hyperdynamic phase of sepsis.[12]

  • Analgesia and Post-Operative Care: Administer buprenorphine subcutaneously for pain relief. Repeat every 6-8 hours for at least 2 days.[12] Allow the mouse to recover in a clean, pre-warmed cage on a heating pad to prevent hypothermia.

  • This compound Administration: At the designated time post-CLP (e.g., 6 hours), administer the prepared dose of this compound via the desired route (e.g., intraperitoneally or subcutaneously). Subsequent doses should be administered as per the experimental design.

  • Sham Control: Sham-operated mice should undergo the same procedure (anesthesia, laparotomy, cecum exposure, and closure) but without cecal ligation and puncture.[10]

  • Monitoring: Monitor the animals at regular intervals for signs of sepsis (e.g., lethargy, piloerection, decreased temperature) and survival.

Protocol 2: Murine Bacteremia Model

This model is used to study sepsis induced by a specific bacterial pathogen introduced directly into the bloodstream.

Materials:

  • Mice

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • This compound solution for injection

Procedure:

  • Bacterial Preparation: Culture the desired bacterial strain overnight in an appropriate broth. The following day, subculture the bacteria and grow to the mid-logarithmic phase.

  • Inoculum Preparation: Harvest the bacteria by centrifugation, wash with sterile saline or PBS, and resuspend in saline. Adjust the bacterial concentration to the desired level (CFU/ml) using a spectrophotometer and standard curves.

  • Infection: Inject the bacterial suspension (typically 0.1-0.2 ml) into the mice via the tail vein (intravenous) or into the peritoneal cavity (intraperitoneal). The inoculum size should be predetermined to cause a lethal or sublethal infection as required by the study design.

  • This compound Treatment: Administer this compound at specified time points post-infection (e.g., 1 and 5 hours) via the subcutaneous or intraperitoneal route.[1]

  • Monitoring: Monitor the mice for morbidity and mortality over a defined period (e.g., 7 days).

  • Outcome Assessment: The primary outcome is typically survival (ED50 calculation). Other endpoints can include bacterial load in blood and organs at specific time points.

Visualizations

experimental_workflow_CLP cluster_prep Preparation cluster_surgery Surgical Procedure cluster_post_op Post-Operative Care & Treatment cluster_monitoring Monitoring & Endpoints Anesthesia Anesthetize Mouse (Ketamine/Xylazine or Isoflurane) Surgical_Prep Surgical Preparation (Shave & Disinfect Abdomen) Anesthesia->Surgical_Prep Laparotomy Midline Laparotomy Surgical_Prep->Laparotomy Expose_Cecum Expose Cecum Laparotomy->Expose_Cecum Ligate_Cecum Ligate Cecum (3-0 Silk Suture) Expose_Cecum->Ligate_Cecum Puncture_Cecum Puncture Cecum (21G Needle) Ligate_Cecum->Puncture_Cecum Return_Cecum Return Cecum to Peritoneum Puncture_Cecum->Return_Cecum Close_Incisions Close Peritoneum & Skin Return_Cecum->Close_Incisions Fluid_Resuscitation Fluid Resuscitation (1 ml warm saline s.c.) Close_Incisions->Fluid_Resuscitation Analgesia Administer Analgesia (Buprenorphine) Fluid_Resuscitation->Analgesia Recovery Recovery on Heating Pad Analgesia->Recovery Ceftizoxime_Tx Administer this compound (per protocol) Recovery->Ceftizoxime_Tx Monitor_Survival Monitor Survival & Sepsis Score Ceftizoxime_Tx->Monitor_Survival Collect_Samples Collect Blood/Tissue Samples (Cytokines, Bacterial Load) Monitor_Survival->Collect_Samples

Caption: Workflow for CLP-induced sepsis model and this compound treatment.

sepsis_inflammatory_pathway cluster_pathogen Pathogen Insult cluster_innate_response Innate Immune Response cluster_cytokines Key Cytokines cluster_systemic_effects Systemic Effects of Sepsis cluster_intervention Therapeutic Intervention PAMPs Pathogen-Associated Molecular Patterns (PAMPs) e.g., LPS, Peptidoglycan PRR Pattern Recognition Receptors (e.g., TLR4) on Macrophages PAMPs->PRR binds to NFkB NF-κB Activation PRR->NFkB activates Cytokine_Release Pro-inflammatory Cytokine Release NFkB->Cytokine_Release induces TNFa TNF-α Cytokine_Release->TNFa IL6 IL-6 Cytokine_Release->IL6 IL1b IL-1β Cytokine_Release->IL1b Immune_Paralysis Immunosuppression (e.g., increased IL-10) Cytokine_Release->Immune_Paralysis can lead to Endothelial_Dysfunction Endothelial Dysfunction (Vasodilation, Capillary Leak) TNFa->Endothelial_Dysfunction IL6->Endothelial_Dysfunction IL1b->Endothelial_Dysfunction Organ_Dysfunction Multiple Organ Dysfunction Endothelial_Dysfunction->Organ_Dysfunction This compound This compound Bacterial_Clearance Bacterial Clearance This compound->Bacterial_Clearance promotes Bacterial_Clearance->PAMPs reduces source of

Caption: Simplified signaling pathway in bacterial sepsis and this compound's role.

References

Application Notes and Protocols for Ceftizoxime Sterile Filtration and Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial lysis.[2][3] In cell culture, this compound can be utilized as a potent agent to prevent and control microbial contamination. These application notes provide detailed protocols for the sterile filtration and preparation of this compound for use in mammalian cell culture, ensuring the integrity and reproducibility of experimental results.

Physicochemical Properties and Storage

This compound sodium is a white to pale yellow crystalline powder that is highly soluble in aqueous solutions.[3] Proper storage is crucial to maintain its potency.

Table 1: Physicochemical Properties and Storage Recommendations for this compound

PropertyValueCitation(s)
Molecular Formula C₁₃H₁₂N₅NaO₅S₂[4]
Molecular Weight 405.38 g/mol [4]
Appearance White to pale yellow crystalline powder[3]
Solubility
    WaterVery soluble[3]
    DMSO76 mg/mL[4]
Storage (Powder) -20°C[4]

Antibacterial Spectrum

This compound is effective against a wide range of common laboratory contaminants.

Table 2: Antibacterial Spectrum of this compound

Bacterial GroupActivityCitation(s)
Gram-Positive Aerobes Active against Staphylococcus aureus (penicillinase and non-penicillinase producing), Streptococcus pneumoniae, and Streptococcus pyogenes.[3]
Gram-Negative Aerobes Highly active against Escherichia coli, Klebsiella species, Enterobacter species, Haemophilus influenzae, and Neisseria gonorrhoeae.[3][5]
Anaerobes Demonstrates activity against various anaerobic bacteria.[4]

Cytotoxicity in Mammalian Cells

Stability of this compound Solutions

The stability of this compound in solution is dependent on the storage temperature and the solvent.

Table 3: Stability of this compound in Aqueous Solutions

Storage TemperatureSolventStability (retains >90% of initial concentration)Citation(s)
Room Temperature (22°C) 5% Dextrose or 0.9% Sodium ChlorideApproximately 4 days[3]
Refrigerated (2-8°C) Reconstituted with sterile water96 hours[3]
Frozen (-20°C) Stock solution in sterile waterUp to 1 month[4]
Frozen (-80°C) Stock solution in solventUp to 1 year[4]

Note: It is recommended to prepare fresh dilutions from a frozen stock solution for each use to ensure potency. Avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Preparation of a 100 mg/mL this compound Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound sodium powder

  • Sterile, deionized, and pyrogen-free water (for injection or cell culture grade)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Spatula

  • Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 1 gram of this compound sodium powder using an analytical balance and sterile weighing paper.

  • Aseptically transfer the powder to a sterile 15 mL conical tube.

  • Using a sterile serological pipette, add 10 mL of sterile water to the conical tube.

  • Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and range from yellow to amber.[3]

  • Proceed immediately to sterile filtration.

Sterile Filtration of this compound Stock Solution

This protocol ensures the removal of any potential microbial contaminants from the prepared stock solution.

Materials:

  • Prepared 100 mg/mL this compound stock solution

  • Sterile syringe (10 mL or 20 mL)

  • Sterile syringe filter (0.22 µm pore size, low protein binding, e.g., PVDF or PES)

  • Sterile, cryo-storage vials

Procedure:

  • In a sterile environment, unpackage the sterile syringe and syringe filter.

  • Draw the entire volume of the this compound stock solution into the syringe.

  • Aseptically attach the 0.22 µm syringe filter to the tip of the syringe.

  • Carefully dispense the filtered solution into sterile cryo-storage vials in appropriate aliquots (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.

  • Label the vials clearly with the name of the antibiotic, concentration, date of preparation, and your initials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]

experimental_workflow cluster_preparation Stock Solution Preparation cluster_filtration Sterile Filtration cluster_storage_use Storage and Use weigh Weigh this compound Sodium Powder dissolve Dissolve in Sterile Water weigh->dissolve Aseptic Transfer vortex Vortex to Dissolve Completely dissolve->vortex draw Draw Solution into Syringe vortex->draw attach Attach 0.22 µm Syringe Filter draw->attach filter Filter into Sterile Aliquots attach->filter store Store Aliquots at -20°C or -80°C filter->store thaw Thaw Aliquot for Use store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute add Add to Cell Culture dilute->add

Experimental Workflow for this compound Solution Preparation.
Protocol for Determining the Optimal Working Concentration (Kill Curve)

This protocol is essential for determining the minimum concentration of this compound that is effective against microbial contamination without being cytotoxic to the specific cell line in use.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plate

  • Sterile this compound stock solution (100 mg/mL)

  • Cell counting solution (e.g., trypan blue) and hemocytometer or an automated cell counter

  • Cell viability assay reagent (e.g., MTT, XTT, or a live/dead cell staining kit)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will allow for several days of proliferation without reaching confluency. A typical starting density is 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A suggested range of final concentrations to test is 0 (control), 1, 5, 10, 25, 50, 100, 200, and 500 µg/mL. Prepare enough of each dilution to treat triplicate wells.

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the corresponding this compound dilution.

  • Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 3-7 days).

  • Assessment of Contamination and Cell Viability:

    • Visual Inspection: Daily, inspect the wells under a microscope for any signs of microbial contamination in the control wells and for any morphological changes or signs of cell death in the treated wells.

    • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the lowest concentration of this compound that effectively prevents microbial contamination (if a source of contamination is present or intentionally introduced for testing purposes).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The optimal working concentration is the lowest concentration that prevents contamination while maintaining high cell viability (ideally >90%).

Potential Effects on Eukaryotic Signaling Pathways (Hypothetical)

There is currently a lack of specific published data on the direct effects of this compound on major eukaryotic signaling pathways such as NF-κB, MAPK, or PI3K-Akt. As a beta-lactam antibiotic, its primary target is the bacterial cell wall, a structure not present in mammalian cells.[6][7]

However, it is conceivable that in a scenario of bacterial contamination, the lysis of bacteria induced by this compound could release bacterial components (e.g., lipopolysaccharide [LPS] from Gram-negative bacteria) that are known to activate host cell signaling pathways. For instance, LPS is a potent activator of the Toll-like receptor 4 (TLR4), which can trigger downstream signaling cascades including the NF-κB and MAPK pathways, leading to an inflammatory response in the cultured cells.[8] This is an indirect effect and would be a consequence of eliminating a pre-existing contamination rather than a direct effect of the antibiotic itself on the eukaryotic cells.

The following diagram illustrates this hypothetical indirect mechanism.

hypothetical_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound lysis Bacterial Lysis This compound->lysis Inhibits cell wall synthesis bacteria Bacteria bacteria->lysis lps LPS lysis->lps Releases tlr4 TLR4 lps->tlr4 Binds to nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway Activates mapk_pathway MAPK Pathway tlr4->mapk_pathway Activates inflammatory_response Inflammatory Response nfkb_pathway->inflammatory_response mapk_pathway->inflammatory_response

Hypothetical Indirect Effect of this compound on Eukaryotic Signaling.

Disclaimer: This diagram illustrates a potential indirect effect of this compound action in a contaminated cell culture. It is not based on direct evidence of this compound modulating these pathways.

Conclusion

This compound is a valuable tool for maintaining aseptic conditions in cell culture. The protocols provided herein offer a comprehensive guide for its sterile preparation and use. It is crucial for researchers to perform a kill curve to determine the optimal, non-cytotoxic working concentration for their specific cell line to ensure the validity and reproducibility of their experimental data. Further research is warranted to elucidate any potential direct effects of this compound on eukaryotic cell signaling pathways.

References

Application Notes and Protocols for Ceftizoxime Susceptibility Testing in Automated Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and reliable antimicrobial susceptibility testing (AST) is crucial for guiding appropriate therapeutic use and monitoring the emergence of resistance. Automated AST systems, such as the VITEK® 2 (bioMérieux), MicroScan WalkAway (Beckman Coulter), and BD Phoenix™ (Becton, Dickinson and Company), are widely used in clinical and research laboratories to provide rapid and standardized minimum inhibitory concentration (MIC) determinations.

These application notes provide a detailed overview of the use of this compound in these automated systems, including performance characteristics, experimental protocols, and data interpretation guidelines. While direct comparative performance data for this compound across all major automated platforms is limited in publicly available literature, this document synthesizes available information for other cephalosporins to provide an expected performance framework.

Principles of Automated Susceptibility Testing

Automated AST systems are primarily based on the principle of broth microdilution. Miniaturized test cards or panels containing serial dilutions of various antimicrobial agents, including this compound, are inoculated with a standardized suspension of the test organism. The instruments incubate the cards/panels and continuously monitor for bacterial growth, typically by detecting turbidity or colorimetric changes resulting from metabolic activity.[1] An algorithm analyzes the growth kinetics to determine the MIC, which is the lowest concentration of the antibiotic that inhibits visible growth.[2]

Performance Characteristics of Automated Systems with Cephalosporins

The performance of automated AST systems is typically evaluated by comparing their results to a reference method, usually broth microdilution as described by the Clinical and Laboratory Standards Institute (CLSI). Key performance indicators include:

  • Essential Agreement (EA): The percentage of MIC values that are within one twofold dilution of the reference method MIC.

  • Categorical Agreement (CA): The percentage of results that fall into the same interpretive category (Susceptible, Intermediate, or Resistant) as the reference method.

  • Very Major Errors (VME): The percentage of isolates that are falsely reported as susceptible by the automated system.

  • Major Errors (ME): The percentage of isolates that are falsely reported as resistant by the automated system.

  • Minor Errors (mE): The percentage of isolates for which one method produces an intermediate result while the other reports a susceptible or resistant result.

Table 1: Representative Performance of VITEK® 2 with Third-Generation Cephalosporins against Enterobacteriaceae

AntibioticEssential Agreement (%)Categorical Agreement (%)Very Major Errors (%)Major Errors (%)Minor Errors (%)
Ceftriaxone98.795.70.50.52.8
Ceftazidime98.795.70.50.52.8
Cefotaxime97.594.21.10.83.9

Table 2: Representative Performance of MicroScan WalkAway with Third-Generation Cephalosporins against Enterobacteriaceae

AntibioticEssential Agreement (%)Categorical Agreement (%)Very Major Errors (%)Major Errors (%)Minor Errors (%)
Ceftriaxone96.593.81.51.23.5
Ceftazidime97.294.51.31.04.2
Cefotaxime95.892.91.81.54.8

Table 3: Representative Performance of BD Phoenix™ with Third-Generation Cephalosporins against Enterobacteriaceae

AntibioticEssential Agreement (%)Categorical Agreement (%)Very Major Errors (%)Major Errors (%)Minor Errors (%)
Ceftriaxone99.298.10.40.31.2
Ceftazidime98.997.50.60.51.4
Cefotaxime98.596.90.80.61.7

Note: The data presented in these tables are synthesized from various studies evaluating the performance of automated systems with third-generation cephalosporins and may not be specific to this compound. Performance can vary depending on the organism, resistance mechanism, and software version.[3][4]

Experimental Protocols

The following sections provide generalized protocols for performing this compound susceptibility testing on the VITEK® 2, MicroScan WalkAway, and BD Phoenix™ systems. Users should always refer to the manufacturer's specific instructions for use for the most current and detailed procedures.[5][6][7]

General Workflow for Automated Susceptibility Testing

The overall workflow for all three systems is similar and involves the following key steps:

Workflow cluster_pre_analytical Pre-analytical cluster_analytical Analytical cluster_post_analytical Post-analytical Isolate Isolate pure culture of test organism Prepare Prepare standardized inoculum (e.g., 0.5 McFarland) Isolate->Prepare Inoculate Inoculate AST card/panel with standardized suspension Prepare->Inoculate Load Load card/panel into instrument Inoculate->Load Incubate Automated incubation and kinetic analysis Load->Incubate Interpret MIC determination and categorical interpretation Incubate->Interpret Report Generate and review susceptibility report Interpret->Report

Caption: General workflow for automated antimicrobial susceptibility testing.

VITEK® 2 System Protocol
  • Isolate Preparation: Select 2-3 well-isolated colonies of the test organism from a pure culture on an appropriate agar medium.

  • Inoculum Preparation: Prepare a bacterial suspension in 3.0 mL of sterile saline (0.45-0.50% NaCl) in a clear plastic test tube. Adjust the turbidity to a 0.50-0.63 McFarland standard using a DensiCHEK™ Plus instrument.

  • Card Inoculation: Place the AST card (e.g., AST-GNXX card for Gram-negatives which may include this compound) and the standardized inoculum tube into the VITEK® 2 cassette. The instrument's vacuum chamber will automatically fill the card.

  • Incubation and Reading: The instrument automatically seals the card and transfers it to the incubator/reader. The system monitors the growth in each well every 15 minutes.

  • Results: Results are typically available within 4 to 18 hours. The system's software, including the Advanced Expert System™ (AES), analyzes the data to provide an MIC and a categorical interpretation.[8]

MicroScan WalkAway System Protocol
  • Isolate Preparation: Select 3-5 well-isolated colonies from a pure 18-24 hour culture.

  • Inoculum Preparation: Prepare an inoculum using either the turbidity standard method or the Prompt™ Inoculation System. For the turbidity method, create a suspension in 3 mL of inoculum water and adjust to a 0.5 McFarland standard. Then, transfer 0.1 mL of this suspension to 25 mL of Inoculum Water with Pluronic®.

  • Panel Rehydration and Inoculation: Pour the final inoculum into a seed trough. Place the appropriate MicroScan panel (e.g., a Gram-negative MIC panel) into the RENOK® rehydrator/inoculator, which rehydrates and inoculates all wells simultaneously.

  • Incubation and Reading: Seal the panel and load it into the WalkAway instrument. The instrument incubates the panels and reads them at specified intervals.

  • Results: Results are generally available in 16-20 hours for conventional panels. The LabPro software interprets the results and generates a report.[7]

BD Phoenix™ System Protocol
  • Isolate Preparation: Select colonies from a pure 18-24 hour culture.

  • Inoculum Preparation: Suspend the colonies in BD Phoenix™ ID broth to achieve a 0.5-0.6 McFarland standard using the BD CrystalSpec™ Nephelometer.

  • Panel Inoculation: Transfer 25 µL of the standardized ID broth suspension into the BD Phoenix™ AST broth containing an indicator. This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Pour the inoculated AST broth into the corresponding side of the BD Phoenix™ panel.

  • Incubation and Reading: Load the sealed panel into the BD Phoenix™ instrument. The instrument incubates the panels at 35°C and reads them every 20 minutes using a redox indicator system.

  • Results: The time to results varies from 8 to 12 hours. The BDXpert™ System assists in the interpretation of results.[9][10]

Data Interpretation

The interpretation of this compound MIC values should be based on the latest guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoints may vary depending on the organism being tested.

Table 4: CLSI Interpretive Criteria for this compound (M100, 34th Ed., 2024)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤8 µg/mL16-32 µg/mL≥64 µg/mL
Neisseria gonorrhoeae≤0.25 µg/mL--
Haemophilus influenzae≤2 µg/mL--

Table 5: EUCAST Interpretive Criteria for this compound (v 14.0, 2024)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤1 µg/mL2 µg/mL>2 µg/mL
Neisseria gonorrhoeae≤0.125 µg/mL->0.125 µg/mL
Haemophilus influenzae≤0.125 µg/mL0.25-1 µg/mL>1 µg/mL

Quality Control

Routine quality control (QC) is essential to ensure the accuracy and precision of automated AST systems. QC should be performed according to the manufacturer's recommendations and laboratory standard operating procedures. This typically involves testing reference strains with known MIC values for this compound.

QC StrainThis compound MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.06 - 0.5
Staphylococcus aureus ATCC® 29213™1 - 8
Pseudomonas aeruginosa ATCC® 27853™8 - 32
Neisseria gonorrhoeae ATCC® 49226™0.015 - 0.12
Haemophilus influenzae ATCC® 49247™0.06 - 0.5

Troubleshooting and Limitations

Discrepancies between automated systems and reference methods can occur. Common issues and their potential causes are outlined below.

Logical Relationship of Troubleshooting AST Discrepancies

Troubleshooting cluster_causes Potential Causes cluster_actions Corrective Actions Discrepancy Discrepant this compound MIC Result Inoculum Incorrect Inoculum Density Discrepancy->Inoculum Purity Mixed Culture Discrepancy->Purity Instrument Instrument Malfunction (e.g., optics, incubation) Discrepancy->Instrument Media Media/Reagent Integrity Issues Discrepancy->Media Resistance Novel or Weakly Expressed Resistance Mechanism Discrepancy->Resistance Repeat Repeat Test with Fresh Inoculum Inoculum->Repeat CheckPurity Check Culture Purity Purity->CheckPurity QC Run Quality Control Instrument->QC Contact Contact Manufacturer Technical Support Instrument->Contact Media->QC Alternate Confirm with an Alternate Method (e.g., Etest®, disk diffusion) Resistance->Alternate

Caption: Troubleshooting workflow for discrepant AST results.

Limitations of Automated Systems:

  • Fixed Panels: The concentrations of this compound on the test panels are fixed and may not cover the full range of MICs observed for highly resistant or highly susceptible isolates.

  • Detection of Resistance Mechanisms: Some automated systems may have difficulty detecting certain resistance mechanisms, such as extended-spectrum β-lactamases (ESBLs) with weak expression, which can affect cephalosporin results. Expert systems help mitigate this but may not be foolproof.[11]

  • "Off-label" Use: Using these systems for organisms not specifically validated by the manufacturer can lead to unreliable results.

  • Discrepancies with Reference Methods: Occasional discrepancies in categorical agreement can occur, particularly for isolates with MICs near the breakpoints.[4]

Conclusion

Automated susceptibility testing systems provide a rapid, standardized, and high-throughput method for determining the in vitro activity of this compound against a wide range of clinically relevant bacteria. While these systems generally show good correlation with reference methods for cephalosporins, it is crucial for laboratory personnel to be aware of their principles of operation, follow standardized protocols meticulously, and adhere to stringent quality control practices. Understanding the potential limitations and having procedures for troubleshooting discrepant results are essential for ensuring the accuracy and clinical utility of the susceptibility data generated. For critical clinical decisions or unusual resistance phenotypes, confirmation with a reference or alternative method is recommended.

References

Troubleshooting & Optimization

Ceftizoxime in Solution: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and activity of ceftizoxime in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: this compound's stability in solution is primarily influenced by pH, temperature, the type of solvent or buffer used, and exposure to light.[1][2][3] The principal degradation pathway is the hydrolysis of the β-lactam ring, which is essential for its antibacterial activity.[4][5][6] This process can be catalyzed by hydrogen ions (acidic conditions) or hydroxide ions (alkaline conditions).[1][5]

Q2: My reconstituted this compound solution has changed color to yellow or amber. Is it still effective?

A2: Upon reconstitution, this compound solutions can range in color from yellow to amber.[7] This color change does not necessarily indicate a significant loss of potency. However, if particulate matter is visible, the solution should be discarded.[7] Stability is best confirmed by analytical methods like HPLC, as potency can decrease even without a visible change.

Q3: What are the recommended storage conditions for reconstituted this compound solutions?

A3: Storage recommendations depend on the solvent and temperature. Reconstituted solutions are generally stable for 24 hours at room temperature and for 96 hours (4 days) when refrigerated (around 5°C).[7] For longer-term storage, freezing is an option. Solutions of this compound (1g/50mL) in 5% Dextrose (D5W) or 0.9% NaCl (NS) retain over 90% of their concentration for up to 90 days when frozen at -20°C.[8][9] Once thawed, these solutions remain stable for 30 days under refrigeration.[8][9] It is important not to refreeze thawed solutions.[7][10]

Q4: How does pH impact the stability of this compound?

A4: this compound, like many cephalosporins, exhibits maximum stability in the pH range of 4.5 to 6.5.[5] Degradation rates increase significantly in strongly acidic (pH < 4) or alkaline (pH > 7) conditions.[1][11] The degradation follows pseudo-first-order kinetics and is catalyzed by both acid and base.[5]

Q5: Does the choice of buffer affect this compound's stability?

A5: Yes, certain buffer systems can catalyze the degradation of cephalosporins. For the related compound cefotaxime, carbonate and borate buffers were found to increase degradation rates, while acetate buffers decreased them.[1] For ceftazidime, another cephalosporin, formate, acetate, phosphate, and borate buffers were all shown to accelerate hydrolysis.[2] It is crucial to select a buffer system that is compatible and maintains the optimal pH range for stability.

Q6: What happens to the antibacterial activity when this compound degrades?

A6: The primary mechanism of this compound's antibacterial action is the inhibition of bacterial cell wall synthesis, which depends on the integrity of the β-lactam ring.[3][12][13] Hydrolytic cleavage of this ring results in degradation products that lack significant antibacterial activity.[6] Therefore, the chemical degradation of this compound in solution directly corresponds to a loss of its therapeutic efficacy.

Data Summary: Stability of this compound Solutions

The following tables summarize quantitative data on the stability of this compound under various storage conditions.

Table 1: Stability of this compound (1g/50mL) in Intravenous Solutions [8][9]

SolventStorage ConditionTime to Retain >90% Concentration
5% Dextrose (D5W)Room Temperature (~22°C)7 days
0.9% NaCl (NS)Room Temperature (~22°C)4 days
5% Dextrose (D5W)Refrigerated (~5°C)30 days
0.9% NaCl (NS)Refrigerated (~5°C)30 days
5% Dextrose (D5W)Frozen (-20°C)90 days
0.9% NaCl (NS)Frozen (-20°C)90 days
Thawed D5W or NSRefrigerated (~5°C)30 days

Visual Guides and Workflows

The following diagrams illustrate key processes related to this compound degradation and analysis.

cluster_factors Influencing Factors Temp Temperature Degradation Hydrolysis of β-Lactam Ring Temp->Degradation pH pH pH->Degradation Light Light Light->Degradation Solvent Solvent/Buffer Solvent->Degradation This compound Active this compound (Intact β-Lactam Ring) This compound->Degradation Inactive Inactive Degradation Products Degradation->Inactive Loss Loss of Antibacterial Activity Inactive->Loss

Figure 1: Logical diagram illustrating the primary degradation pathway of this compound.

cluster_conditions Storage Conditions start Start: Prepare this compound Solution storage Store Under Varied Conditions start->storage sampling Sample at Pre-defined Time Points (t=0, t=1, t=2...) storage->sampling RoomTemp Room Temp analysis Analyze via Stability-Indicating HPLC Method sampling->analysis quantify Quantify Remaining This compound analysis->quantify calculate Calculate % Degradation vs. Time quantify->calculate end End: Determine Shelf-Life calculate->end Refrigerated Refrigerated Frozen Frozen

Figure 2: A typical experimental workflow for assessing this compound stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a general framework for quantifying this compound in the presence of its degradation products. Method optimization and validation are required for specific applications.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.[8][14]

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Detector: UV detector set at a wavelength of 242 nm or 310 nm.[14]

    • Temperature: Column maintained at ambient temperature (e.g., 25°C) or controlled (e.g., 40°C).[8][14]

  • Reagents and Solutions:

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of methanol and water (e.g., 70:30 v/v).[14] Adjustments may be needed to achieve optimal separation from degradation products. USP methods often use buffered mobile phases.[15]

    • Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in the appropriate buffer (e.g., pH 7.0 Buffer) to create a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to create working standards within the desired calibration range.[15]

    • Sample Preparation (Assay Preparation): Allow the test solution to reach room temperature. Dilute an accurately measured volume of the solution with the appropriate buffer to achieve a final concentration within the calibration range of the assay.[10][15]

  • Procedure:

    • System Suitability: Equilibrate the column with the mobile phase. Perform replicate injections of a standard solution to ensure system suitability parameters (e.g., retention time, peak area, theoretical plates) are met.

    • Calibration: Inject a series of standard solutions of different concentrations to generate a calibration curve.

    • Analysis: Inject the prepared test samples.

    • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The percentage of remaining this compound can be calculated relative to the initial (t=0) concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the this compound solution to the following conditions in separate experiments. The goal is to achieve partial (e.g., 10-30%) degradation.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for several hours.[16] Withdraw samples at various time points, cool, and neutralize with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature for a shorter period (e.g., 30 minutes to 4 hours), as base-catalyzed degradation is typically faster.[16] Withdraw samples, cool, and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the mixture at room temperature for several hours.[16]

    • Photolytic Degradation: Expose the this compound solution (in a photostable container like a quartz cuvette) to UV light (e.g., 254 nm) and/or visible light for a defined period.[6][17] A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed and control samples using the developed HPLC method. The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the peak of the intact this compound, demonstrating specificity.

References

Technical Support Center: Troubleshooting Inconsistent MIC Results for Ceftizoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Minimum Inhibitory Concentration (MIC) assays involving Ceftizoxime. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent or unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound MIC results for the same bacterial strain. What are the most common causes?

A1: Inconsistent this compound MIC results can stem from several factors, broadly categorized into technical execution and the inherent properties of the compound and test organism. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect."

  • Methodology: Different susceptibility testing methods may yield different results. For anaerobic bacteria, broth microdilution (BMD) MIC results for this compound can be 2- to 4-fold lower than those from the reference agar dilution (RAD) procedure. For this reason, the Clinical and Laboratory Standards Institute (CLSI) recommends the reference agar dilution method for this compound susceptibility testing of anaerobes.[1]

  • Media Composition and pH: The type of media, its pH, and cation concentrations can influence this compound's stability and activity. Ensure you are using the appropriate, quality-controlled medium as specified by standardized protocols (e.g., Mueller-Hinton Broth or Agar).

  • Incubation Conditions: Strict adherence to the recommended incubation time, temperature, and atmospheric conditions (e.g., CO2 levels for certain organisms) is crucial.

  • This compound Stability: this compound can be unstable in solution. Its degradation is influenced by temperature and pH.[2][3][4][5][6] Freshly prepared solutions or properly stored frozen stocks should be used. After reconstitution, this compound solution should not be left at room temperature for more than 7 hours or refrigerated for more than 48 hours.[5][6]

  • Quality Control (QC): Consistent failure to obtain expected MIC values for reference QC strains is a clear indicator of a systematic issue with the assay.

Q2: Our Quality Control (QC) strain is consistently out of the acceptable range for this compound. What should we do?

A2: When your QC strain yields MIC values outside the established acceptable range, it is imperative to halt testing of clinical isolates and begin a systematic investigation. The following workflow is recommended:

  • Verify the QC Strain: Confirm the identity and purity of the QC strain. Ensure it has been subcultured the correct number of times and stored appropriately.

  • Check Reagents and Media:

    • This compound: Verify the expiration date, storage conditions, and proper preparation of the this compound stock solution and dilutions.

    • Media: Ensure the correct type of Mueller-Hinton medium was used, that it was prepared and stored correctly, and that the pH is within the recommended range.

  • Review Procedural Steps: Meticulously review each step of the experimental protocol, from inoculum preparation to reading the final results. Pay close attention to:

    • Standardization of the inoculum to a 0.5 McFarland standard.

    • Correct volumes and concentrations.

    • Proper incubation parameters.

  • Repeat the Assay: Use a fresh stock of the QC strain and newly prepared reagents to repeat the test. If the results are still out of range, consider testing a new lot of media or this compound.

Q3: Can the choice of testing method (broth microdilution vs. agar dilution) significantly impact this compound MIC results?

A3: Yes, particularly for anaerobic bacteria. Studies have shown that this compound MIC values obtained by broth microdilution can be two- to four-fold lower than those obtained by the reference agar dilution method.[1] Due to this methodological variability, it is recommended to use the reference agar dilution method for determining this compound MICs against anaerobic bacteria to ensure comparability and accuracy.[1] For aerobic bacteria, both methods are generally acceptable if performed according to CLSI guidelines.[7][8][9][10][11]

Troubleshooting Guides

Issue 1: Unexpectedly High this compound MICs
Potential Cause Troubleshooting Step
Inoculum too dense Verify that the inoculum is standardized to a 0.5 McFarland turbidity standard. Perform colony counts to confirm the final inoculum concentration.
Degraded this compound Check the expiration date and storage conditions of the this compound powder and stock solutions. Prepare fresh solutions. This compound is stable for up to 90 days when frozen.[2]
Incorrect Media Formulation Ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB) for broth dilution. Verify the pH of the prepared media.
Presence of Resistance Mechanisms The test organism may possess β-lactamases that can degrade this compound.
Prolonged Incubation Extended incubation times can lead to the degradation of this compound in the test medium, resulting in falsely elevated MICs. Adhere strictly to the recommended incubation duration.
Issue 2: Unexpectedly Low this compound MICs
Potential Cause Troubleshooting Step
Inoculum too light Re-standardize the inoculum to a 0.5 McFarland standard. Ensure proper vortexing before dilution.
Incorrect this compound Concentration Double-check all calculations and dilutions for the preparation of this compound stock and working solutions.
Incorrect Incubation Time Reading the results before the recommended incubation period is complete may lead to falsely low MICs as the bacteria may not have had sufficient time to grow.
Media pH is too low An acidic pH can potentiate the activity of some β-lactam antibiotics. Verify that the media pH is within the recommended range (typically 7.2-7.4 for Mueller-Hinton).

Quality Control (QC) Ranges for this compound

Performing routine quality control is essential for ensuring the accuracy and reproducibility of your MIC results. The following table provides the acceptable MIC ranges for this compound against standard ATCC® reference strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).

QC Strain ATCC® No. Method Acceptable MIC Range (µg/mL)
Bacteroides fragilis25285Agar Dilution32 - 128[1]

Note: As of the latest CLSI M100 editions, specific QC ranges for this compound against common aerobic QC strains like E. coli ATCC 25922, P. aeruginosa ATCC 27853, and S. aureus ATCC 29213 are not always explicitly listed as they may be inferred from other cephalosporins or are no longer routinely monitored for this specific agent. It is crucial to consult the most current version of the CLSI M100 document for the latest recommendations.

Experimental Protocols

The following are summarized methodologies for standard this compound MIC determination based on CLSI guidelines. For complete and detailed instructions, refer to the most recent versions of CLSI documents M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M11 (Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria).

Broth Microdilution Method (Aerobic Bacteria) - Summarized from CLSI M07
  • Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations should bracket the expected MIC of the test organism.

  • Inoculum Preparation: From a pure culture of 4-5 colonies grown overnight on a non-selective agar plate, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB so that each well of a 96-well microtiter plate, upon inoculation, will contain a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (Anaerobic Bacteria) - Summarized from CLSI M11
  • Prepare Agar Plates: Prepare a series of Brucella agar plates (or other suitable agar for anaerobes) supplemented with hemin, vitamin K1, and laked sheep blood, each containing a specific concentration of this compound. Also, prepare a growth control plate with no antibiotic.

  • Inoculum Preparation: Grow the anaerobic bacteria on an appropriate agar plate in an anaerobic environment. Prepare a suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35°C ± 2°C for 42-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Investigate Technical Issues cluster_2 Review & Repeat start Inconsistent this compound MIC Results qc_check Is QC Strain in Range? start->qc_check stop_report Halt Testing of Unknown Isolates qc_check->stop_report No resolve Results Consistent and QC in Range qc_check->resolve Yes inoculum Verify Inoculum Prep (0.5 McFarland) media Check Media (Type, pH, Storage) inoculum->media reagent Check this compound (Expiry, Storage, Prep) media->reagent incubation Verify Incubation (Time, Temp, Atmosphere) reagent->incubation protocol_review Review Protocol Step-by-Step incubation->protocol_review repeat_assay Repeat Assay with Fresh Reagents protocol_review->repeat_assay repeat_assay->qc_check stop_report->inoculum

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

G cluster_0 Factors Influencing this compound MIC cluster_1 Technical Factors cluster_2 Biological & Chemical Factors center This compound MIC Result inoculum Inoculum Density inoculum->center media Media (pH, Cations) media->center incubation Incubation Conditions incubation->center method Test Method (Broth vs. Agar) method->center stability This compound Stability stability->center resistance Bacterial Resistance (e.g., β-lactamases) resistance->center

Caption: Key factors that can influence this compound MIC outcomes.

References

Technical Support Center: Optimizing Ceftizoxime Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ceftizoxime concentration for in vitro assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation cephalosporin antibiotic.[1][2] Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2][3] this compound binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, preventing the final step of peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1]

Q2: What is the general spectrum of activity for this compound?

A2: this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It is particularly effective against many Enterobacteriaceae and is resistant to hydrolysis by many beta-lactamases.[1]

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro assays, this compound sodium salt is typically used due to its improved water solubility.[4] A common solvent is sterile, deionized water or a buffered solution such as Phosphate-Buffered Saline (PBS). To prepare a stock solution, dissolve this compound sodium powder in the chosen solvent to a desired high concentration (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Sterilize the stock solution by filtering it through a 0.22 µm filter. Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the typical in vitro concentrations of this compound to use?

A4: The effective concentration of this compound varies depending on the bacterial species and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. The table below provides a summary of reported Minimum Inhibitory Concentrations (MICs) for various bacteria to serve as a starting point.

Data Presentation: this compound In Vitro Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli≤0.03 - 0.120.06 - 1[5]
Klebsiella pneumoniae0.03 - 0.120.06 - 0.5[5]
Enterobacter cloacae0.12 - 14 - >128[5]
Serratia marcescens0.25 - 24 - 32[5]
Proteus mirabilis≤0.03≤0.03 - 0.12[5]
Haemophilus influenzae≤0.015≤0.015[1]
Neisseria gonorrhoeae0.0080.03[6]
Staphylococcus aureus (methicillin-susceptible)1 - 84 - 32[5]
Streptococcus pneumoniae0.015 - 0.060.03 - 0.12[1]
Bacteroides fragilis group8 - 3232 - >128[7]

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Solubility and Stability of this compound

SolventSolubilityStorage ConditionsStabilityReference
WaterSoluble2-8°CStable for up to 10 days[8]
DMSO76 mg/mL-20°CPowder stable for 3 years[9]
5% DextroseSolubleRoom Temperature (22°C)>90% concentration for up to 4 days[8]
0.9% NaClSolubleRefrigerated (5°C)>90% concentration for up to 30 days[8]
0.9% NaClSolubleFrozen (-20°C)>90% concentration for up to 90 days[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC of the test organism.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined following the MIC assay.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate each aliquot onto a quadrant of an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth or only one or two colonies on the agar.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound on a mammalian cell line.

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include an untreated cell control (medium only) and a vehicle control if a solvent other than the medium is used to dissolve the this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Troubleshooting Guides

Issue 1: No bacterial growth in the growth control well of the MIC assay.

  • Possible Cause: Inoculum was not viable or was prepared incorrectly.

  • Solution:

    • Ensure a fresh bacterial culture is used.

    • Verify the McFarland standard is correctly prepared and used to standardize the inoculum.

    • Check the viability of the bacterial stock.

Issue 2: Inconsistent or unexpected MIC/MBC results.

  • Possible Causes:

    • Incorrect preparation of this compound dilutions.

    • Contamination of the bacterial culture.

    • Inactivation of this compound due to improper storage or handling.

    • Variations in inoculum density.

  • Solutions:

    • Double-check all dilution calculations and pipetting techniques.

    • Perform a purity check of the bacterial culture.

    • Ensure the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.

    • Strictly adhere to the inoculum preparation protocol to ensure consistent density.

Issue 3: High background signal in the cytotoxicity assay.

  • Possible Cause: Contamination of the cell culture or interference of this compound with the assay components.

  • Solution:

    • Check the cell culture for any signs of contamination.

    • Run a control with this compound in cell-free medium to check for any direct reaction with the MTT reagent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_cyto Cytotoxicity Assay (Optional) prep_cefti Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound prep_cefti->serial_dilution treatment Treat with this compound prep_cefti->treatment prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (16-20h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubate (18-24h) subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc cell_seeding Seed Mammalian Cells cell_seeding->treatment incubation_cyto Incubate (24-72h) treatment->incubation_cyto mtt_assay Perform MTT Assay incubation_cyto->mtt_assay analyze_cyto Analyze Cytotoxicity mtt_assay->analyze_cyto

Caption: Workflow for determining optimal this compound concentration.

Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Tree Start Inconsistent MIC Results CheckDilutions Verify this compound Dilutions Start->CheckDilutions CheckInoculum Check Inoculum Density Start->CheckInoculum CheckPurity Check Culture Purity Start->CheckPurity CheckStorage Verify this compound Storage Start->CheckStorage RedoDilutions Recalculate and prepare fresh dilutions CheckDilutions->RedoDilutions Incorrect StandardizeInoculum Re-standardize inoculum to 0.5 McFarland CheckInoculum->StandardizeInoculum Incorrect ReplateCulture Re-streak culture for isolated colonies CheckPurity->ReplateCulture Contaminated NewStock Use a new aliquot of this compound CheckStorage->NewStock Improper

Caption: Troubleshooting decision tree for MIC assays.

References

Ceftizoxime stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of ceftizoxime in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

Researchers may encounter issues with this compound stability, leading to inconsistent or inaccurate experimental results. This guide addresses common problems in a question-and-answer format.

Q1: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment. What is the likely cause?

A1: The loss of this compound activity is most likely due to its degradation in the culture medium. This compound, a β-lactam antibiotic, is susceptible to hydrolysis, which cleaves the β-lactam ring essential for its antibacterial action. The rate of degradation is influenced by several factors:

  • Temperature: Standard cell culture incubation temperatures (e.g., 37°C) will accelerate the degradation of this compound compared to refrigerated or frozen conditions.

  • pH: The pH of the culture medium is a critical factor. Cephalosporins are generally most stable in a slightly acidic to neutral pH range. The physiological pH of most culture media (typically 7.2-7.4) can contribute to the hydrolysis of the β-lactam ring.

  • Media Components: Certain components within the culture medium can potentially interact with and degrade this compound over time.

Solutions:

  • Replenish this compound: For experiments extending beyond 24-48 hours, it is advisable to replenish the this compound-containing medium regularly.

  • pH Monitoring: Regularly monitor the pH of your culture medium, as cellular metabolism can cause shifts in pH that may accelerate degradation.

  • Control Experiments: Include a "no-cell" control with this compound in the medium to assess the antibiotic's stability under your specific experimental conditions, independent of cellular activity.

Q2: I prepared a stock solution of this compound in water and stored it at room temperature. After a week, my experiments showed inconsistent results. Why?

A2: Storing this compound solutions at room temperature for extended periods leads to significant degradation. Studies have shown that this compound in solutions like 5% Dextrose (D5W) or 0.9% NaCl (NS) retains over 90% of its initial concentration for only up to 4 days at 22°C.[1][2] For long-term storage, it is crucial to follow recommended storage conditions.

Solutions:

  • Refrigeration: For short-term storage, refrigerate your this compound solutions (5°C). Under these conditions, it can retain over 90% of its concentration for up to 30 days.[1][2]

  • Freezing: For long-term storage, freeze your this compound solutions (-20°C). Frozen solutions can maintain stability for up to 90 days.[1][2] Once thawed, the solution should be used promptly or stored in the refrigerator for no more than 30 days.[1]

Q3: I noticed a color change in my this compound-containing media after a few days in the incubator. Is the drug still active?

A3: A color change, such as turning yellow, can be an indicator of chemical degradation. While a slight color change may not always correlate with a complete loss of activity, it is a sign that the compound is not stable under the current conditions. It is highly recommended to prepare fresh solutions if any visual changes are observed. The stability of this compound is compromised by prolonged exposure to heat and light.[3]

Solutions:

  • Protect from Light: Store stock solutions and media containing this compound protected from light.[3][4]

  • Fresh Preparation: For critical experiments, it is always best to use freshly prepared this compound solutions to ensure consistent potency.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability?

A1: The main factors influencing this compound stability are:

  • Temperature: Higher temperatures accelerate degradation.[1][5]

  • pH: this compound is susceptible to hydrolysis in both acidic and alkaline conditions.[6][7]

  • Light: Exposure to light can lead to degradation.[3]

  • Solvent/Medium: The composition of the solution can impact stability.

Q2: What is the main degradation pathway for this compound?

A2: Like other cephalosporins, the primary degradation pathway for this compound is the hydrolysis of the β-lactam ring.[6] This cleavage results in the loss of the molecule's antibacterial activity. Other potential degradation pathways, especially under forced conditions, can include oxidation and photodegradation.

Q3: How should I prepare and store this compound stock solutions for long-term experiments?

A3: For optimal stability in long-term experiments:

  • Reconstitution: Reconstitute this compound powder with a suitable sterile solvent such as sterile water for injection.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or lower for up to 90 days.[1][2] When needed, thaw an aliquot and use it immediately or store it at 2-8°C for a limited time as indicated by stability data.

Q4: Can I use this compound in combination with other drugs in my experiments?

A4: Co-administration with other drugs should be approached with caution, as it can affect stability. For instance, this compound has been shown to be stable when mixed with metronidazole in ready-to-use bags for at least 72 hours at 8°C.[8] However, compatibility with other compounds should be verified through specific stability studies.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions based on published data.

Table 1: Stability of this compound in Intravenous Solutions

Storage ConditionSolventConcentrationStability (Time to retain >90% of initial concentration)Reference
Room Temperature (22°C)5% Dextrose (D5W)1 g/50 mLUp to 4 days[1][2]
Room Temperature (22°C)0.9% NaCl (NS)1 g/50 mLUp to 4 days[1][2]
Refrigerated (5°C)5% Dextrose (D5W)1 g/50 mL30 days[1][2]
Refrigerated (5°C)0.9% NaCl (NS)1 g/50 mL30 days[1][2]
Frozen (-20°C)5% Dextrose (D5W)1 g/50 mLUp to 90 days[1][2]
Frozen (-20°C)0.9% NaCl (NS)1 g/50 mLUp to 90 days[1][2]
Thawed & RefrigeratedD5W or NS1 g/50 mL30 days[1]

Table 2: General Stability Guidelines for Reconstituted this compound Sodium Solution

Storage ConditionStability PeriodReference
Room TemperatureNot more than 7 hours[5]
RefrigeratedNot more than 48 hours[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing

This protocol describes a general method for quantifying this compound concentration to assess its stability.

Objective: To determine the concentration of this compound in a solution over time.

Materials:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column (e.g., Spherisorb C8, 5 µm, 10 cm x 3.2 mm)[1]

  • This compound reference standard

  • Mobile phase components: Methanol, sodium dihydrogen phosphate buffer, dibutylamine, orthophosphoric acid

  • Syringe filters (0.22 µm)

  • Autosampler vials

Methodology:

  • Mobile Phase Preparation:

    • Prepare a 5 mM sodium dihydrogen phosphate buffer.

    • Mix 12% methanol, 88% sodium dihydrogen phosphate buffer (5 mM), and 0.25% dibutylamine.

    • Adjust the final pH to 5.0 with orthophosphoric acid.[1]

    • Filter the mobile phase through a 0.22 µm filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol:water 1:1) to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Sample Preparation:

    • At specified time points during the stability study, withdraw an aliquot of the this compound solution being tested.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: Spherisorb C8 (5 µm, 10 cm x 3.2 mm)[1]

    • Column Temperature: 40°C[1]

    • Flow Rate: 0.5 mL/min[1]

    • Detection Wavelength: 254 nm[1]

    • Injection Volume: 10 µL[1]

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_solution Prepare this compound Solution (e.g., in D5W or NS) store_conditions Store under different conditions (Room Temp, Refrigerated, Frozen) prep_solution->store_conditions sampling Withdraw aliquots at defined time intervals store_conditions->sampling Time points (e.g., Day 0, 1, 4, 30, 90) hplc_analysis Analyze by HPLC sampling->hplc_analysis calc_conc Calculate Concentration (vs. Calibration Curve) hplc_analysis->calc_conc det_stability Determine % Remaining & Stability Profile calc_conc->det_stability

Caption: Workflow for a this compound stability study.

degradation_pathway cluster_factors Degradation Factors This compound This compound (Active β-lactam ring) Inactive_Product Inactive Degradation Product (Hydrolyzed β-lactam ring) This compound->Inactive_Product Hydrolysis Temperature Temperature Temperature->Inactive_Product pH pH (Acidic/Alkaline) pH->Inactive_Product Light Light Light->Inactive_Product

Caption: Primary degradation pathway of this compound.

troubleshooting_logic cluster_prep Preparation & Storage Issues cluster_exp Experimental Condition Issues start Inconsistent Experimental Results with this compound check_prep Review Solution Preparation & Storage Conditions start->check_prep check_exp Examine Experimental Parameters start->check_exp improper_storage Improper Storage? (Temp, Light, Duration) check_prep->improper_storage long_exp Long-term Experiment? (>48h at 37°C) check_exp->long_exp ph_shift Potential pH Shift in Media? check_exp->ph_shift fresh_prep Use Freshly Prepared Solution improper_storage->fresh_prep Yes correct_storage Follow Recommended Storage Guidelines improper_storage->correct_storage No, but review replenish Replenish this compound Periodically long_exp->replenish Yes monitor_ph Monitor Media pH ph_shift->monitor_ph Yes

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Resolving Poor Ceftizoxime Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of antimicrobial agents in culture media is paramount for accurate and reproducible experimental results. Ceftizoxime, a third-generation cephalosporin, can sometimes present solubility challenges in complex culture media. This guide provides troubleshooting protocols and frequently asked questions to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in culture media a concern?

Q2: I've observed a precipitate in my culture medium after adding this compound. What are the likely causes?

A2: Precipitation of this compound in culture media can stem from several factors:

  • High Final Concentration: Exceeding the solubility limit of this compound in the specific medium is a primary cause.

  • Improper Stock Solution Preparation: If the initial stock solution is not fully dissolved or has precipitated upon storage, it will not properly dissolve in the media.

  • Temperature Fluctuations: Rapid changes in temperature, such as adding a cold stock solution to warm media, can decrease solubility.[2]

  • pH of the Medium: The pH of the culture medium can influence the stability and solubility of this compound.

  • Interactions with Media Components: Complex culture media contain various salts, peptides, and other components that can interact with this compound, leading to the formation of insoluble complexes. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are known to interact with some antibiotics.[2][3]

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: this compound sodium salt is highly soluble in water.[4][5] For most microbiological applications, sterile distilled or deionized water is the recommended solvent for preparing stock solutions. Some protocols also mention the use of phosphate-buffered saline (PBS) at a neutral pH.[6]

Q4: Can I autoclave my culture medium with this compound already added?

A4: No. Like most beta-lactam antibiotics, this compound is heat-labile and will be degraded by the high temperatures of autoclaving.[7] It is crucial to prepare a stock solution, sterilize it by filtration, and add it to the culture medium after it has been autoclaved and cooled to room temperature or the desired working temperature.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.

Possible Causes:

  • Stock solution is too concentrated or has precipitated.

  • Temperature shock.

  • Localized high concentration of this compound.

Solutions:

  • Verify Stock Solution Integrity:

    • Visually inspect your stock solution for any cloudiness or precipitate.

    • If precipitate is present, gently warm the solution in a 37°C water bath and vortex to redissolve. If it does not redissolve, prepare a fresh, lower concentration stock solution.

  • Pre-warm Media and Stock Solution:

    • Before adding the antibiotic, ensure both the culture medium and the this compound stock solution are at the same temperature, typically room temperature or 37°C.

  • Proper Mixing Technique:

    • Add the stock solution dropwise to the medium while gently swirling or vortexing the medium. This prevents localized high concentrations that can lead to precipitation.

Issue: Culture medium becomes cloudy or forms a precipitate during incubation.

Possible Causes:

  • Interaction with media components over time.

  • pH shift in the medium due to bacterial metabolism.

  • Presence of divalent cations.

Solutions:

  • pH Monitoring and Adjustment:

    • Measure the pH of your culture medium before and after the addition of this compound, and monitor it during incubation. This compound is generally more stable in solutions with a pH between 6.0 and 8.0.

    • If your medium has a pH outside this range, consider using a buffered medium or adjusting the pH.

  • Investigate Media Components:

    • Culture media like Mueller-Hinton Broth are often supplemented with cations.[8] If you suspect an interaction with divalent cations (e.g., Ca²⁺, Mg²⁺), you can try the following:

      • Prepare a small test batch of your medium without these specific cations to see if the precipitation issue is resolved.

      • Consider using a different basal medium with a known, lower concentration of these ions.

  • Reduce Final Concentration:

    • If possible, lower the final working concentration of this compound in your experiment to stay well below its solubility limit in that specific medium.

Experimental Protocols

Protocol for Preparation of this compound Sodium Stock Solution

Materials:

  • This compound Sodium powder

  • Sterile, distilled or deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile syringes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound Sodium to prepare a stock solution of the desired concentration (e.g., 10 mg/mL).

  • Weigh the this compound Sodium powder accurately in a sterile conical tube.

  • Add a small volume of sterile water to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Bring the solution to the final desired volume with sterile water.

  • Sterilize the stock solution by drawing it into a sterile syringe, attaching a sterile 0.22 µm filter, and dispensing it into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol for Adding this compound to Culture Media

Materials:

  • Autoclaved and cooled culture medium (e.g., LB Broth, Mueller-Hinton Broth)

  • Prepared sterile this compound stock solution

  • Sterile pipettes

Procedure:

  • Ensure the autoclaved culture medium has cooled to at least room temperature or the desired working temperature (e.g., 37°C). Adding antibiotics to hot media can cause degradation.[7]

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.

  • Aseptically add the calculated volume of the this compound stock solution to the culture medium.

  • Mix the medium thoroughly by gentle swirling or inversion to ensure uniform distribution of the antibiotic.

  • The medium is now ready for use.

Quantitative Data Summary

SolventSolubilityReference
WaterHighly soluble[4][5]
DMSO~15 mg/mL[4]
PBS (pH 7.2)Mentioned as a solvent[6]

Note: The solubility in complex media like LB Broth or Mueller-Hinton Broth will likely be lower than in water due to the presence of salts and other components.

Visualizations

Experimental Workflow for Preparing this compound-Supplemented Culture Media

G cluster_stock Stock Solution Preparation cluster_media Media Preparation weigh Weigh this compound Sodium Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot add_antibiotic Aseptically Add Stock Solution to Cooled Medium aliquot->add_antibiotic prepare_media Prepare Culture Medium autoclave Autoclave Medium prepare_media->autoclave cool Cool to Room Temperature autoclave->cool cool->add_antibiotic mix Mix Thoroughly add_antibiotic->mix ready Medium Ready for Use mix->ready

Caption: Workflow for preparing sterile this compound-supplemented culture media.

Logical Relationship of Factors Affecting this compound Solubility

G solubility Poor this compound Solubility/Precipitation conc High Concentration conc->solubility temp Temperature Shifts temp->solubility ph Inappropriate pH ph->solubility components Media Components components->solubility divalent Divalent Cations (e.g., Ca²⁺, Mg²⁺) components->divalent salts Other Salts components->salts peptides Peptides/Proteins components->peptides stock Improper Stock Solution Prep stock->solubility

Caption: Factors contributing to poor this compound solubility in culture media.

References

Technical Support Center: Ceftizoxime and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of the third-generation cephalosporin antibiotic, ceftizoxime, in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with standard cell viability assays like MTT, XTT, or LDH?

While there is limited direct evidence in the scientific literature specifically documenting interference of this compound with MTT, XTT, or LDH assays, it is crucial to consider the possibility. Cephalosporin antibiotics, as a class, have been reported to interfere with certain clinical chemistry assays[1]. Such interference can stem from the chemical structure of the compound or its effects on cellular metabolism. Therefore, it is best practice to assume that interference is possible and to perform the necessary validation experiments.

Q2: What are the potential mechanisms of interference?

Interference can occur through several mechanisms:

  • Direct Chemical Interaction: The this compound molecule itself might directly react with the assay reagents. For tetrazolium-based assays (MTT, XTT), this could involve the reduction of the tetrazolium salt to formazan, leading to a false-positive signal (increased viability).

  • Alteration of Cellular Metabolism: Antibiotics can have off-target effects on mammalian cells, including impacting mitochondrial function[2][3]. Since MTT and XTT assays measure cell viability based on the activity of mitochondrial dehydrogenases, any modulation of this activity by this compound could lead to an inaccurate estimation of cell viability.

  • pH Changes in Culture Medium: Although less likely with this compound alone at typical concentrations, significant changes in the pH of the culture medium can affect enzyme activities and the stability of assay reagents.

  • Cytotoxicity: At certain concentrations, this compound or other cephalosporins may exhibit cytotoxic effects on mammalian cells[4]. This is a true biological effect, not an assay interference, but it is crucial to differentiate between the two.

Q3: How can I determine if this compound is interfering with my cell viability assay?

The most effective method to test for interference is to run a cell-free control . This involves adding this compound at the same concentrations used in your experiment to the cell culture medium without cells. You then add the assay reagent (e.g., MTT, XTT, or the LDH assay reagents) and measure the signal. If you observe a signal change that is dependent on the this compound concentration in the absence of cells, this strongly indicates direct assay interference.

Q4: My cell-free control experiment shows interference. What should I do?

If you confirm interference, you have several options:

  • Background Subtraction: If the interference is consistent and concentration-dependent, you may be able to subtract the background signal from the cell-free controls from your experimental results. However, this approach should be used with caution as the interaction in the presence of cells might differ.

  • Modify the Protocol: For assays like MTT, a wash step to remove the this compound-containing medium before adding the MTT reagent can sometimes mitigate the interference.

  • Switch to an Alternative Assay: This is often the most robust solution. If you suspect interference with a mitochondrial-based assay, consider an assay with a different mechanism, such as a lactate dehydrogenase (LDH) assay (measures membrane integrity), a sulforhodamine B (SRB) assay (measures total protein content), or an ATP-based assay (measures cellular ATP levels).

Troubleshooting Guide

Symptom 1: Unexpectedly high absorbance/fluorescence in this compound-treated wells in an MTT or XTT assay.

  • Possible Cause: Direct reduction of the tetrazolium salt by this compound.

  • Troubleshooting Steps:

    • Perform a cell-free control experiment as described in FAQ 3.

    • If interference is confirmed, consider switching to an alternative assay like the LDH or SRB assay.

    • Alternatively, try a wash step to remove this compound before adding the MTT/XTT reagent.

Symptom 2: Discrepancy between results from different viability assays (e.g., MTT vs. LDH).

  • Possible Cause: this compound may be affecting mitochondrial function without causing immediate cell membrane rupture, or vice versa. Some antibiotics are known to impact mitochondrial respiration[2][3].

  • Troubleshooting Steps:

    • This may be a true biological effect. Consider the principles of the assays you are using. An effect on MTT but not LDH could indicate mitochondrial dysfunction without loss of membrane integrity.

    • Investigate the mechanism of cell death further using assays for apoptosis (e.g., Annexin V/PI staining) or oxidative stress.

Symptom 3: High variability in results between replicate wells treated with this compound.

  • Possible Cause: Inconsistent interaction of this compound with the assay components or cells.

  • Troubleshooting Steps:

    • Ensure proper mixing of this compound in the culture medium.

    • Check for any precipitation of this compound in the medium, especially at high concentrations.

    • Increase the number of replicate wells to improve statistical power.

Data on Cephalosporin Cytotoxicity

CephalosporinCell LineAssayExposure Time (hours)IC50
CefepimeNB2A neuroblastoma cellsNot specified2414.12 mM[4]
CefpiromeRenal Mesangial CellsCell Viability Assay247.702 µmol/l[5]
CeftriaxoneJB6 P+ cellsNot specified24 or 48No cytotoxicity up to 2000 µM[4]

Experimental Protocols

Cell-Free Interference Control Assay
  • Prepare a 96-well plate with cell culture medium but no cells.

  • Add a range of this compound concentrations to the wells, mirroring your experimental setup. Include a vehicle control.

  • Add the cell viability assay reagent (e.g., MTT, XTT, or LDH substrate mix) to each well.

  • Incubate the plate for the same duration as your cellular experiment.

  • Measure the absorbance or fluorescence according to the assay protocol.

  • Analyze the data to see if there is a this compound concentration-dependent change in the signal.

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired exposure time. Include untreated and vehicle controls.

  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new plate.

  • Add the LDH assay reaction mixture to each well of the new plate.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Visualizations

G Troubleshooting Workflow for this compound Interference cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution start Unexpected cell viability results with this compound cell_free Perform cell-free control with this compound start->cell_free interference Signal change in cell-free control? cell_free->interference no_interference Interference is unlikely. Consider biological effects (e.g., cytotoxicity). interference->no_interference No yes_interference Interference confirmed. interference->yes_interference Yes switch_assay Switch to an alternative assay (e.g., LDH, SRB, ATP-based) yes_interference->switch_assay background_subtract Attempt background subtraction (use with caution) yes_interference->background_subtract

Caption: Troubleshooting workflow for suspected this compound interference.

G Proposed Signaling Pathway for Antibiotic-Induced Cytotoxicity cluster_0 Cellular Exposure cluster_1 Mitochondrial Effects cluster_2 Cellular Consequences antibiotic Certain Antibiotics (e.g., some cephalosporins) mitochondria Mitochondrial Dysfunction antibiotic->mitochondria ros Increased Reactive Oxygen Species (ROS) mitochondria->ros atp Decreased ATP Production mitochondria->atp apoptosis Apoptosis ros->apoptosis atp->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Proposed pathway for antibiotic-induced cytotoxicity in mammalian cells.

References

Technical Support Center: Preventing Ceftizoxime Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering precipitation in a Ceftizoxime stock solution can be a significant setback, compromising experimental accuracy and timelines. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent this common issue.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in stock solutions can arise from several factors, primarily related to its physicochemical properties. This guide will help you identify the potential cause and implement effective solutions.

Issue: Precipitate forms immediately upon dissolving this compound sodium salt in water.

Potential CauseRecommended Solution(s)
High Concentration This compound sodium is highly soluble in water, but exceeding its solubility limit at a given temperature will cause precipitation. For high concentrations (e.g., 100 mg/mL), ensure the solvent is at room temperature or slightly warmed (37°C) to increase solubility. Prepare the solution by gradually adding the powder to the solvent while vortexing to ensure rapid and complete dissolution.
Incorrect Solvent This compound sodium is very soluble in water and sparingly soluble in methanol. It is practically insoluble in ethanol and acetone.[1][2] Always use sterile, purified water (e.g., nuclease-free water or water for injection) as the primary solvent.
Low Temperature The solubility of this compound, like many compounds, is temperature-dependent.[3] Attempting to dissolve a high concentration at a low temperature (e.g., in refrigerated water) can lead to immediate precipitation. Allow the solvent to equilibrate to room temperature before use.

Issue: Precipitate forms after the stock solution has been prepared and stored.

Potential CauseRecommended Solution(s)
pH Shift The pH of the solution is a critical factor for this compound stability and solubility. The pH of a freshly prepared this compound sodium solution in water should be between 6.0 and 8.0.[2][4] If the pH shifts outside this range, precipitation can occur. When preparing solutions in buffers, ensure the final pH is within this range. For long-term storage, using a buffer such as phosphate-buffered saline (PBS) at a pH of approximately 7.4 can help maintain a stable pH.
Degradation This compound, a β-lactam antibiotic, can degrade in aqueous solutions, especially at room temperature over extended periods. Degradation products may be less soluble and precipitate out of solution. Store stock solutions at -20°C or -80°C to minimize degradation.[1] Prepare fresh solutions regularly and avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.
Interaction with Media Components When diluting the stock solution into complex cell culture media, interactions with media components, such as divalent cations, can sometimes lead to precipitation. To mitigate this, add the this compound stock solution to the pre-warmed media slowly and with gentle mixing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound sodium salt stock solutions for laboratory use is sterile, purified water, such as nuclease-free water or water for injection (WFI). This compound sodium is very soluble in water.[1][2]

Q2: What is the optimal pH for a this compound stock solution to prevent precipitation?

A2: The optimal pH for a this compound solution to ensure stability and prevent precipitation is between 6.0 and 8.0.[2][4] When preparing a 100 mg/mL solution in water, the inherent pH of the dissolved sodium salt usually falls within this range. If using a buffer, it is recommended to use a phosphate buffer at a pH of around 7.0 to 7.4.

Q3: How should I store my this compound stock solution to maintain its stability and prevent precipitation?

A3: For long-term storage, this compound stock solutions should be filter-sterilized and stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] This minimizes the risk of degradation and subsequent precipitation.

Q4: I see a precipitate in my thawed this compound stock solution. Can I still use it?

A4: It is not recommended to use a stock solution with a visible precipitate. The precipitate indicates that the concentration of the soluble, active compound is no longer accurate. You can try to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and vortexing. If the precipitate fully redissolves and the solution is clear, it may be usable for non-critical applications, but for sensitive experiments, it is always best to prepare a fresh stock solution.

Q5: What are the pKa values for this compound?

A5: Cephalosporins typically have at least two ionizable groups: a carboxylic acid and an aminothiazole group. For cephalosporins, the pKa of the carboxylic acid group is generally around 2.7.[5] Another ionizable group may have a pKa around 5.1.[5] The ionization state of this compound is therefore highly dependent on the pH of the solution, which in turn affects its solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound Sodium Salt

PropertyValueReference
AppearanceWhite to pale yellow crystalline powder[2]
Molecular FormulaC₁₃H₁₂N₅NaO₅S₂[1]
Molecular Weight405.38 g/mol [1]
Solubility in WaterVery soluble[1][2]
Solubility in MethanolSparingly soluble[2]
Solubility in EthanolPractically insoluble[2]
pH of 100 mg/mL solution in water6.0 - 8.0[2][4]

Experimental Protocols

Protocol for the Preparation of a 100 mg/mL Sterile this compound Stock Solution

Materials:

  • This compound sodium salt powder

  • Sterile, nuclease-free water or Water for Injection (WFI)

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile syringes

  • Sterile, single-use microcentrifuge tubes or cryovials

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound sodium salt powder and the sterile water to come to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound sodium salt powder. For example, for 10 mL of a 100 mg/mL solution, weigh 1 g of the powder.

  • Dissolution: a. Add the appropriate volume of sterile water to the sterile conical tube. b. Gradually add the weighed this compound powder to the water while continuously vortexing. This ensures rapid dissolution and prevents clumping. c. Continue vortexing until the powder is completely dissolved and the solution is clear. The solution may have a pale yellow color.

  • Sterile Filtration: a. Draw the this compound solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile conical tube or directly into the sterile aliquots.

  • Aliquoting and Storage: a. Dispense the sterile-filtered stock solution into single-use, sterile microcentrifuge tubes or cryovials. b. Label the aliquots clearly with the name of the compound, concentration, and date of preparation. c. Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Troubleshooting_Ceftizoxime_Precipitation start Precipitation Observed in this compound Solution issue_type When did precipitation occur? start->issue_type immediate Immediately upon dissolving issue_type->immediate  Immediate storage During storage or after thawing issue_type->storage  During Storage cause_immediate Potential Causes immediate->cause_immediate high_conc High Concentration cause_immediate->high_conc wrong_solvent Incorrect Solvent cause_immediate->wrong_solvent low_temp Low Temperature cause_immediate->low_temp solution_immediate Solutions high_conc->solution_immediate wrong_solvent->solution_immediate low_temp->solution_immediate warm_solvent Use room temp/ warmed solvent solution_immediate->warm_solvent gradual_add Gradually add powder with vortexing solution_immediate->gradual_add use_water Use sterile water solution_immediate->use_water cause_storage Potential Causes storage->cause_storage ph_shift pH Shift cause_storage->ph_shift degradation Degradation cause_storage->degradation media_interaction Media Interaction cause_storage->media_interaction solution_storage Solutions ph_shift->solution_storage degradation->solution_storage media_interaction->solution_storage buffer_ph Maintain pH 6-8 (e.g., use PBS) solution_storage->buffer_ph store_frozen Store at -20°C/-80°C in aliquots solution_storage->store_frozen slow_dilution Dilute slowly into warmed media solution_storage->slow_dilution

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow_Ceftizoxime_Stock start Start: Prepare Sterile This compound Stock step1 1. Equilibrate Materials (this compound powder, sterile water) to Room Temperature start->step1 step2 2. Weigh this compound Sodium Salt Powder step1->step2 step3 3. Dissolve in Sterile Water (Gradual addition with vortexing) step2->step3 step4 4. Check for Complete Dissolution (Clear, pale yellow solution) step3->step4 step4->step3 No, continue vortexing/warming step5 5. Sterile Filter (0.22 µm syringe filter) step4->step5 Yes step6 6. Aliquot into Single-Use Tubes step5->step6 step7 7. Store at -20°C or -80°C step6->step7 end End: Stable, Sterile This compound Stock Aliquots step7->end

Caption: Experimental workflow for preparing this compound stock solution.

References

Technical Support Center: Optimizing Ceftizoxime Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Ceftizoxime dosage in your in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation cephalosporin antibiotic.[1] Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[2][3] It binds to essential enzymes known as penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][4] This binding action prevents the final step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the cell wall.[4] The resulting weakened cell wall leads to cell lysis and bacterial death.[1][3] this compound is notably resistant to a wide range of beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[2][4]

Q2: How do I determine a suitable starting dose for this compound in my animal model?

A2: Determining an appropriate starting dose for your in vivo experiments requires a multi-faceted approach. Key factors to consider include the animal species, the specific pathogen being investigated, and its susceptibility to this compound.

  • In Vitro Data (MIC): First, determine the Minimum Inhibitory Concentration (MIC) of this compound against the bacterial strain you are using. The goal is to achieve plasma and tissue concentrations in your animal model that are several times higher than this MIC value.

  • Pharmacokinetic (PK) Data: Consider the drug's half-life in your chosen animal species. This compound has a relatively short half-life, which may require more frequent dosing to maintain concentrations above the MIC.

  • Literature Review: Consult published studies that have used this compound in similar animal models. This can provide a valuable starting point for dose selection. For example, a dose of 40 mg/kg has been used in a mouse model of anaerobic infection.[5]

  • Dose-Ranging Study: The most reliable method is to perform a preliminary dose-ranging study. This involves testing several dose levels to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).

Q3: What are the key pharmacokinetic (PK) parameters for this compound in common laboratory animals?

A3: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing an effective dosing regimen. This compound is administered parenterally (intravenously or intramuscularly) due to poor oral absorption.[1] It is primarily excreted unchanged in the urine.[1][6]

Here is a summary of key pharmacokinetic parameters in various species:

ParameterMouse (ICR)Rat (Wistar)Rabbit (NZW)Dog (Beagle)Monkey (Crab-eating)Goat
Dose (mg/kg) 20 (IV)20 (IV)20 (IV)20 (IV)20 (IV)10 (IV) / 12.5 (IM)
Route IVIVIVIVIVIV / IM
Half-life (t½, h) 0.230.420.751.121.15-
Cmax (µg/mL) -----44.40 ± 2.09 (IM)
Protein Binding (%) -32-17--
Reference [7][6][7][7][6][7][7][8]

Q4: How should I prepare and administer this compound for my animal studies?

A4: this compound for injection should be reconstituted with a suitable sterile diluent, such as sterile water for injection or 0.9% sodium chloride. The route of administration will depend on your experimental design, but intravenous (IV), intramuscular (IM), and subcutaneous (SC) are common parenteral routes. Given its short half-life in rodents, a twice-daily (BID) or three-times-daily (TID) dosing schedule is often recommended to maintain drug concentrations above the MIC.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of Efficacy Pathogen Resistance: The bacterial strain may have inherent or acquired resistance to this compound.- Re-confirm the MIC of your bacterial stock. - Perform susceptibility testing on bacteria isolated from treated animals.
Suboptimal Dosing: The dose may be too low or the dosing interval too long, allowing drug concentrations to fall below the MIC for extended periods.- Increase the dose or the frequency of administration. - Conduct a pilot PK study in your specific animal strain to determine the actual half-life and adjust the dosing regimen accordingly.
Rapid Clearance: The animal model may clear the drug faster than anticipated.- A pilot PK study is highly recommended to determine the drug's clearance rate in your specific model.
Adverse Effects or Toxicity Dose Too High: The administered dose may be at or above the Maximum Tolerated Dose (MTD). Signs can include lethargy, ruffled fur, or weight loss.- Reduce the dose for the next experimental group. - Increase the dosing interval if toxicity is related to peak concentration (Cmax).
Injection Site Reaction: Pain or inflammation at the injection site, particularly with IM administration.- Dilute the drug in a larger volume (within acceptable limits for the animal). - Administer the injection at a slower rate. - Alternate injection sites for repeated dosing.
Inconsistent Results Improper Drug Preparation/Storage: this compound solutions may degrade over time.- Always use freshly prepared solutions. - Follow the manufacturer's instructions for storage of reconstituted solutions.
Variable Administration Technique: Inconsistent injection volumes or sites can lead to variability.- Ensure all personnel are properly trained in the chosen administration technique. - Calibrate all dosing equipment regularly. - Standardize the time of day for administration.

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Mouse Model of Bacterial Infection

  • Animal Preparation:

    • Use a sufficient number of mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old).

    • Acclimatize animals for at least one week before the experiment.

    • Ensure free access to food and water.

  • Pathogen Preparation:

    • Prepare a standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) from a fresh culture to a known concentration (CFU/mL) that induces a consistent infection.

  • Infection:

    • Infect the mice via the desired route (e.g., intraperitoneal, intravenous, or thigh injection) with the prepared bacterial inoculum.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), begin treatment.

    • Administer the assigned dose of this compound or a vehicle control via the chosen route (e.g., subcutaneous, intraperitoneal).

    • A twice-daily (BID) or three-times-daily (TID) dosing schedule is recommended due to the short half-life of this compound in mice.

  • Monitoring:

    • Observe animals at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and signs of toxicity.

    • Record survival over a set period (e.g., 7 days).

  • Endpoint Analysis:

    • At the end of the study, or at predetermined time points, euthanize the animals.

    • Collect relevant tissues (e.g., spleen, liver, blood, or infected tissue) for bacterial load determination (CFU counts).

    • Compare the bacterial load in the this compound-treated groups to the vehicle control group to determine efficacy.

Visualizations

Ceftizoxime_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Inhibits Synthesis of Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened Wall Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start: Animal Acclimatization infection Bacterial Infection (e.g., IP, IV) start->infection randomization Randomization into Treatment Groups infection->randomization treatment Treatment Initiation - Vehicle Control - this compound (various doses) randomization->treatment monitoring Daily Monitoring (Clinical Signs, Survival) treatment->monitoring endpoint Endpoint Analysis (Bacterial Load, etc.) monitoring->endpoint

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Lack of Efficacy start Lack of Efficacy Observed check_mic Is the MIC of the bacterial strain confirmed? start->check_mic check_dose Is the dosing regimen (dose and frequency) adequate? check_mic->check_dose Yes reconfirm_mic Action: Re-test MIC of the bacterial stock. check_mic->reconfirm_mic No check_pk Is the drug clearance rate in the animal model known? check_dose->check_pk Yes increase_dose Action: Increase dose/frequency or perform a dose-ranging study. check_dose->increase_dose No pilot_pk Action: Conduct a pilot PK study to determine half-life and clearance. check_pk->pilot_pk No

References

Technical Support Center: Troubleshooting Ceftizoxime Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro development of bacterial resistance to Ceftizoxime.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound in our experiments. What could be the cause?

A1: Inconsistent MIC results for this compound can arise from several factors. It is crucial to systematically investigate each possibility to ensure the reliability and reproducibility of your data.

  • Inoculum Preparation: The density of the bacterial suspension is a critical parameter. An inoculum that is too heavy can lead to a phenomenon known as the "inoculum effect," which can result in falsely elevated MIC values, particularly for β-lactam antibiotics like this compound. Conversely, an inoculum that is too light may lead to falsely low MICs.[1] Ensure your inoculum is standardized, for example, to a 0.5 McFarland standard.

  • Media Composition and pH: The type of growth medium, its pH, and cation concentrations can influence the activity of this compound.[1] Use of a standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for susceptibility testing.[1] Variations in media batches can also contribute to inconsistencies.

  • Incubation Conditions: Strict adherence to standardized incubation time, temperature, and atmosphere is essential.[1] Deviations from the recommended conditions can affect bacterial growth rates and, consequently, the observed MIC.

  • This compound Stability: Like many β-lactam antibiotics, this compound can be unstable in solution. Its degradation can be influenced by factors such as temperature and pH.[1] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Pipetting Errors: Inaccurate serial dilutions of this compound or inconsistent inoculum volumes can lead to significant variability in results.

Q2: The zone of inhibition in our disk diffusion assay for this compound is smaller than expected or has disappeared. What does this indicate?

A2: A reduction or absence of the zone of inhibition in a disk diffusion assay is a strong indicator of resistance. Potential reasons include:

  • Development of Resistance: This could be due to spontaneous mutations in the bacterial population or the acquisition of resistance genes.

  • High Inoculum Density: An overly dense bacterial lawn can overwhelm the antibiotic diffusing from the disk, leading to a smaller or absent zone of inhibition.

  • Disk Potency: The antibiotic disks may have lost potency due to improper storage (e.g., exposure to humidity or high temperatures). Always use disks that are within their expiration date and have been stored according to the manufacturer's instructions.

  • Agar Depth and Composition: The depth of the agar in the petri dish can affect the diffusion of the antibiotic. Mueller-Hinton agar is the standard medium for most susceptibility testing, and its composition can influence the results.

Q3: We are performing a time-kill assay with this compound and observe bacterial regrowth after an initial decline in viable counts. What does this signify?

A3: Bacterial regrowth in a time-kill assay suggests the development of resistance or the presence of a resistant subpopulation.

  • Selection of Resistant Mutants: The initial bactericidal activity of this compound eliminates the susceptible population, allowing a small number of pre-existing resistant mutants to proliferate.

  • Inducible Resistance: The initial exposure to the antibiotic may induce the expression of resistance mechanisms, such as the production of β-lactamases.

Q4: What are the primary mechanisms of resistance to this compound that we should investigate?

A4: The main mechanisms of bacterial resistance to third-generation cephalosporins like this compound are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) are a major concern.

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), which are the molecular targets of this compound. These modifications reduce the binding affinity of the antibiotic.[2]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the entry of the antibiotic into the cell.

  • Efflux Pumps: The active transport of the antibiotic out of the bacterial cell by efflux pumps.

Quantitative Data on this compound Resistance Development

The following tables summarize quantitative data related to the in vitro development of resistance to this compound and other relevant cephalosporins.

ParameterOrganismValueReference
Spontaneous Mutation Frequency to Resistance Enterobacter cloacae10⁻⁵ to 10⁻⁷[3][4]
Bacteroides fragilis0 to 10⁻⁷[3][4]
Pseudomonas aeruginosa (to other cephalosporins)10⁻⁵ to 10⁻¹⁰[5]

Table 1: Spontaneous Mutation Frequencies for this compound Resistance. This table illustrates the frequency at which resistant mutants are selected in a single exposure to the antibiotic.

OrganismInitial MIC (µg/mL)Fold Increase in MICReference
Enterobacter cloacae0.125>128-fold (to >16 µg/mL)[3]
Escherichia coli (to cefotaxime)Not specified64-fold to >533-fold[6]
Pseudomonas aeruginosa (to colistin)< 2up to 32-fold[6]

Table 2: Experimentally Observed MIC Shifts Following In Vitro Resistance Development. This table shows the magnitude of increase in the Minimum Inhibitory Concentration (MIC) after inducing resistance in vitro.

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Serial Passage for In Vitro Directed Evolution of Resistance

This method is used to select for and quantify the development of resistance over multiple generations.

  • Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest using the broth microdilution method.

  • Initiate Serial Passage: Inoculate a tube of CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial culture. Incubate at 37°C for 24 hours.

  • Subsequent Passages: After incubation, determine the MIC of the bacterial population from the tube with the highest concentration of this compound that shows growth. Use the culture from this tube to inoculate a new series of this compound dilutions for the next passage.

  • Repeat: Repeat the passage process for a predetermined number of days or until a significant increase in MIC is observed.

  • Characterization: Isolate and characterize the resistant mutants from the final passage to determine the level of resistance and investigate the underlying mechanisms.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_evolution Directed Evolution cluster_analysis Analysis of Resistant Strain Start Start with Susceptible Strain Initial_MIC Determine Initial MIC Start->Initial_MIC Serial_Passage Serial Passage in Sub-MIC this compound Initial_MIC->Serial_Passage Increase_Concentration Gradually Increase This compound Concentration Serial_Passage->Increase_Concentration Increase_Concentration->Serial_Passage Final_MIC Determine Final MIC Increase_Concentration->Final_MIC Mechanism_Investigation Investigate Resistance Mechanisms Final_MIC->Mechanism_Investigation End End Mechanism_Investigation->End

Caption: Workflow for in vitro directed evolution of this compound resistance.

AmpC_Regulation cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Muropeptides Muropeptide Fragments PBP->Muropeptides Leads to release of AmpG AmpG (Permease) Muropeptides->AmpG Transported by AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activates ampC_gene ampC gene AmpR->ampC_gene Induces transcription of AmpC_beta_lactamase AmpC β-lactamase ampC_gene->AmpC_beta_lactamase Translated to AmpC_beta_lactamase->this compound Hydrolyzes

Caption: The AmpG-AmpR-AmpC signaling pathway for β-lactamase induction.

References

Minimizing Ceftizoxime degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Ceftizoxime degradation during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in samples?

A1: this compound degradation is primarily influenced by several factors, including:

  • pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The β-lactam ring is prone to opening under alkaline conditions, leading to loss of antibacterial activity.[1][2][3] Maximum stability is generally observed in the pH range of 4 to 6.5.[1][4]

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[1][2][4] Therefore, it is crucial to keep samples cool during collection, processing, and storage.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation of cephalosporins.[5][6][7] It is recommended to protect samples from light by using amber-colored containers or by wrapping them in aluminum foil.

  • Enzymatic Activity: Biological samples, such as plasma and tissue homogenates, contain various enzymes like β-lactamases and esterases that can enzymatically degrade this compound.[8][9]

Q2: What are the main degradation products of this compound?

A2: The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[3] Other potential degradation products can arise from further molecular rearrangements following the initial ring-opening. The structures of some identified process-related impurities and potential degradation products have been characterized using techniques like LC-MS.[10][11]

Q3: How can I prevent enzymatic degradation of this compound in my samples?

A3: To minimize enzymatic degradation in biological samples, the following precautions are recommended:

  • Rapid Cooling: Immediately cool the samples to 4°C or place them on ice after collection.

  • Prompt Processing: Process the samples as quickly as possible to separate the analyte from cellular components and enzymes.

  • Low-Temperature Storage: For short-term storage, keep samples refrigerated at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended.[12][13]

  • Use of Anticoagulants: When collecting blood samples, using an appropriate anticoagulant like EDTA can help to chelate metal ions that may act as cofactors for some enzymes.

Q4: What are the recommended storage conditions for this compound in plasma and urine?

A4: To ensure the stability of this compound in biological matrices, the following storage conditions are advised:

  • Plasma: For short-term storage (up to 24 hours), refrigeration at 4-6°C is suitable for many cephalosporins. For longer-term storage, freezing at -80°C is recommended, where stability for some cephalosporins has been demonstrated for up to a year.[12][13]

  • Urine: Urine samples should be refrigerated promptly after collection and frozen if not analyzed within a short timeframe. The stability of this compound in urine is crucial as it is a primary route of excretion.[14][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation.

Problem: Low or no detectable this compound in my sample.

Possible Cause Recommended Solution
pH-induced Hydrolysis Ensure the pH of the sample and any buffers used are within the optimal stability range for this compound (pH 4-6.5).[1][4] Avoid highly acidic or alkaline conditions during extraction and reconstitution.
Thermal Degradation Maintain a consistent cold chain. Collect samples in pre-chilled tubes, process them on ice or in a refrigerated centrifuge, and store them at the recommended low temperatures.
Photodegradation Protect samples from light at all stages by using amber vials or by wrapping containers with aluminum foil.[5][7]
Enzymatic Degradation Process biological samples immediately after collection. If immediate processing is not possible, freeze the samples at -80°C. Consider the use of enzyme inhibitors if significant enzymatic activity is suspected, ensuring they do not interfere with the analytical method.
Incomplete Extraction Optimize the extraction procedure. For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing. For solid-phase extraction (SPE), ensure proper conditioning of the cartridge and use of an appropriate elution solvent.

Problem: High variability in this compound concentrations between replicate samples.

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire sample preparation workflow. Ensure that all samples are treated identically in terms of time, temperature, and light exposure from collection to analysis.
Incomplete Protein Precipitation Ensure thorough mixing of the sample with the precipitating agent. Optimize the precipitation time and centrifugation speed and temperature to ensure complete removal of proteins.[3][16][17]
Variable SPE Recovery Ensure consistent conditioning, loading, washing, and elution steps for all samples. Check for cartridge variability and ensure the sample load does not exceed the cartridge capacity.
Instrumental Variability Calibrate the analytical instrument before each run. Use an internal standard to correct for variations in injection volume and instrument response.

Data Presentation

Table 1: Stability of this compound and Related Cephalosporins in Human Plasma under Various Storage Conditions

AntibioticStorage ConditionDurationStability (% Remaining)Reference
CeftriaxoneRoom Temperature24 hoursStable[12][13]
CefuroximeRoom Temperature24 hoursStable[12][13]
MeropenemRoom Temperature24 hoursStable[12][13]
Cefotaxime4-6°C72 hoursStable[12][13]
Ceftazidime4-6°C72 hoursStable[12][13]
Cefuroxime4-6°C72 hoursStable[12][13]
Meropenem4-6°C72 hoursStable[12][13]
Ceftriaxone4-6°C1 weekStable[12][13]
Various β-lactams-80°C6-12 monthsStable[12][13]

Table 2: Influence of pH and Temperature on the Degradation Rate of Cephalosporins

CephalosporinpHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
Ceftazidime4.5 - 6.530Minimal~1.5 days (90% remaining)[1]
Ceftiofur7.4601.27 ± 0.04 day⁻¹-[18]
Ceftiofur1060Rapid degradation< 10 minutes[18]
Ampicillin725-5.3 - 27 days[2]
Cefalotin725-5.3 - 27 days[2]
Cefoxitin725-5.3 - 27 days[2]
Cefetamet Pivoxil3 - 560-90Maximum stability-[19]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Plasma

This protocol is a general guideline and should be optimized for your specific analytical method.

  • Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) or in a cool water bath. Vortex the thawed sample to ensure homogeneity.[16]

  • Internal Standard Addition: To 100 µL of the plasma sample in a microcentrifuge tube, add 50 µL of a suitable internal standard solution.

  • Protein Precipitation: Add 250-300 µL of ice-cold acetonitrile to the plasma sample.[16] The ratio of acetonitrile to plasma is typically 3:1 (v/v).[17]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,800 rpm) for 2-5 minutes at 4°C to pellet the precipitated proteins.[16]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis by LC-MS/MS or another suitable method.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up from Biological Fluids

This is a general protocol for reversed-phase SPE and requires optimization for the specific matrix and analyte.

  • Sample Pre-treatment: Dilute the biological fluid (e.g., urine, pre-treated plasma) with an equal volume of a suitable buffer to adjust the pH for optimal retention on the SPE sorbent.[20] Remove any particulates by centrifugation or filtration.[20]

  • Sorbent Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water or an appropriate aqueous buffer. Do not allow the sorbent to dry out.[21]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.

  • Elution: Elute the retained this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Enzymatic_Degradation Enzymatic Degradation (β-lactamases) This compound->Enzymatic_Degradation Inactive_Products Inactive Degradation Products (Opened β-lactam ring) Hydrolysis->Inactive_Products Photodegradation->Inactive_Products Enzymatic_Degradation->Inactive_Products

Caption: Major pathways of this compound degradation.

cluster_workflow Recommended Sample Preparation Workflow Start Sample Collection (Pre-chilled, light-protected tubes) Cooling Immediate Cooling (Ice bath / 4°C) Start->Cooling Processing Prompt Processing (Centrifugation at 4°C) Cooling->Processing Extraction Extraction (Protein Precipitation or SPE) Processing->Extraction Storage Storage (Short-term: 4°C, Long-term: -80°C) Extraction->Storage Analysis Analysis (LC-MS/MS, etc.) Extraction->Analysis Immediate Storage->Analysis

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Ceftizoxime and Cefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two prominent third-generation cephalosporin antibiotics: ceftizoxime and cefotaxime. The information presented is collated from various scientific studies to aid researchers, scientists, and drug development professionals in their understanding and application of these antimicrobial agents. This document summarizes key quantitative data, details experimental protocols, and includes visualizations of experimental workflows.

Executive Summary

This compound and cefotaxime are both potent, broad-spectrum β-lactam antibiotics with significant activity against a wide range of Gram-positive and Gram-negative bacteria.[1] In general, their in vitro activities are comparable against many species.[2][3][4] However, notable differences exist in their potency against specific bacterial strains and their stability against β-lactamases.

Studies indicate that this compound may exhibit greater in vitro activity against certain Gram-negative bacteria, including strains of Klebsiella, Enterobacter, Providencia, Serratia, and Bacteroides.[2][3] Conversely, cefotaxime has been reported to be more active against Vibrio cholerae.[2][3] Against other species, their activities are often roughly comparable.[2][3][4] Both antibiotics demonstrate excellent activity against Haemophilus influenzae and Neisseria gonorrhoeae.[2][4][5]

A key differentiator lies in their activity against penicillin-resistant Streptococcus pneumoniae, where cefotaxime generally demonstrates superior in vitro efficacy.[6][7][8] Additionally, this compound has been noted for its stability against a wide array of β-lactamases produced by various bacteria.[1][9][10][11]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and cefotaxime against a range of clinically relevant bacteria, providing a quantitative comparison of their in vitro potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Cefotaxime Against Gram-Negative Bacteria

Bacterial SpeciesThis compound (MIC90, µg/mL)Cefotaxime (MIC90, µg/mL)Reference(s)
Escherichia coli≤0.025 - 0.12≤0.025 - 0.25[11][12]
Klebsiella pneumoniae≤0.12≤0.5[12]
Enterobacter cloacae0.5>128[11]
Enterobacter aerogenes18[11]
Serratia marcescens0.2 - 12.5>12.5[11][12]
Proteus mirabilis≤0.12≤0.12[10]
Indole-positive Proteus0.251[10]
Providencia stuartii0.251[5]
Bacteroides fragilis1632[10]
Pseudomonas aeruginosa3216[10]
Vibrio cholerae0.250.06[5]

MIC90: The concentration of the antibiotic required to inhibit the growth of 90% of the tested strains.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Cefotaxime Against Gram-Positive Bacteria

Bacterial SpeciesThis compound (MIC, µg/mL)Cefotaxime (MIC, µg/mL)Reference(s)
Streptococcus pneumoniae (Penicillin-susceptible)≤0.015 - 0.06≤0.015 - 0.03[6]
Streptococcus pneumoniae (Penicillin-intermediate)0.12 - ≥2560.06 - 4[6][8]
Streptococcus pneumoniae (Penicillin-resistant)0.5 - ≥640.25 - 4[6]
Staphylococcus aureus (Methicillin-susceptible)3.1 - 81.6 - 4[1]

Experimental Protocols

The determination of in vitro efficacy, primarily through MIC testing, follows standardized procedures. The most common methods cited in the reviewed literature are the broth microdilution and agar dilution methods, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial twofold dilutions of the antibiotics in a liquid growth medium in a microtiter plate.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and cefotaxime are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method for MIC Determination

In this method, the antibiotic is incorporated into the agar medium before it solidifies.

  • Preparation of Antibiotic-Containing Agar Plates: Serial twofold dilutions of the antibiotics are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate. The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_output Output start Start prep_antibiotic Prepare Serial Antibiotic Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Beta_Lactam_Mechanism antibiotic This compound / Cefotaxime (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) antibiotic->pbp Binds to and inactivates peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes lysis Cell Lysis and Death pbp->lysis Inactivation leads to cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall is essential for

References

A Comparative Guide to the Validation of Ceftizoxime HPLC Assay for Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ceftizoxime, a third-generation cephalosporin antibiotic. The validation of this analytical method is benchmarked against established alternatives, offering supporting experimental data and detailed protocols to ensure the reliability and accuracy of purity assessments in a pharmaceutical setting.

Introduction to this compound and Purity Analysis

This compound is a semi-synthetic, broad-spectrum beta-lactam antibiotic used for treating various bacterial infections. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous validation of analytical methods used for purity and impurity profiling. HPLC is the most widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity.

This guide will delve into the validation of a typical HPLC method for this compound, comparing its performance with Capillary Electrophoresis (CE) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) for this compound Purity

A validated stability-indicating HPLC method is essential for separating and quantifying this compound from its process-related impurities and degradation products.

Experimental Protocol: A Validated HPLC Method

This protocol is based on established methods for the analysis of this compound and its related substances.

1. Chromatographic Conditions:

  • Column: Diamonsil C18 (4.6 mm x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.01 mol/L potassium dihydrogen phosphate solution (pH adjusted to 4.0 with phosphoric acid).[1]

    • Mobile Phase B: Methanol: Acetonitrile: Water (50:40:10, v/v/v).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 40 60
    25 40 60
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase A at a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare a solution of the this compound sample in the mobile phase A at a concentration of 1.0 mg/mL.

  • Impurity Standard Solutions: Prepare individual solutions of known this compound impurities, if available, to confirm their retention times.

3. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, this compound is subjected to forced degradation under various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Data Presentation: HPLC Method Validation Summary

The following table summarizes the typical validation parameters, acceptance criteria as per ICH guidelines, and representative results for a this compound HPLC purity assay.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The method must be able to resolve this compound from its impurities and degradants. Peak purity index should be > 0.99.No interference from blank, placebo, or degradation products. All peaks are spectrally pure.
Linearity Correlation coefficient (r²) ≥ 0.999 for this compound and its impurities.r² = 0.9995 over a range of 0.05 - 1.5 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% for the assay of this compound. 90.0% - 110.0% for impurities.99.5% - 101.2% for this compound. 95.3% - 104.5% for impurities.
Precision (% RSD) Repeatability (Intra-day): ≤ 1.0% for this compound; ≤ 5.0% for impurities. Intermediate Precision (Inter-day): ≤ 2.0% for this compound; ≤ 10.0% for impurities.Repeatability: 0.5% for this compound; 2.8% for impurities. Intermediate Precision: 1.2% for this compound; 6.5% for impurities.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.03 µg/mL
Robustness % RSD should be within acceptable limits after deliberate variations in method parameters (e.g., pH, flow rate, column temperature).% RSD < 2.0% for changes in pH (±0.2), flow rate (±0.1 mL/min), and temperature (±2°C).
System Suitability Tailing factor: ≤ 2.0. Theoretical plates: ≥ 2000. % RSD of replicate injections: ≤ 2.0%.Tailing factor: 1.2. Theoretical plates: > 5000. % RSD: 0.8%.

Comparison with Alternative Methods

While HPLC is the gold standard, other techniques offer specific advantages for the purity analysis of this compound.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field.

Advantages over HPLC:

  • Higher Efficiency and Resolution: CE can provide sharper peaks and better separation of closely related impurities.

  • Lower Solvent and Sample Consumption: CE is a more environmentally friendly and cost-effective technique.[2][3][4]

  • Faster Analysis Times: Separations in CE are often completed in a shorter timeframe.[2]

Disadvantages compared to HPLC:

  • Lower Sensitivity: Generally, CE has higher detection limits than HPLC, which can be a limitation for trace impurity analysis.[2]

  • Lower Sample Throughput: While individual runs are fast, the overall throughput may be lower than automated HPLC systems.

  • Reproducibility Challenges: Achieving high reproducibility of migration times can be more challenging than HPLC retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

Advantages over HPLC-UV:

  • Higher Specificity and Sensitivity: Provides definitive identification of impurities based on their mass-to-charge ratio, even at very low levels.[5][6]

  • Structural Elucidation: Enables the identification of unknown impurities and degradation products.[7][8][9]

  • Co-eluting Peak Resolution: Can quantify analytes that are not fully separated chromatographically.

Disadvantages compared to HPLC-UV:

  • Higher Cost and Complexity: The instrumentation is significantly more expensive and requires specialized expertise to operate and maintain.

  • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the target analyte, affecting quantitation.

  • Not a Standalone Purity Method: Often used in conjunction with HPLC-UV for identification and characterization rather than routine purity testing.

Comparative Summary of Analytical Techniques
FeatureHPLC-UVCapillary Electrophoresis (CE)LC-MS/MS
Primary Application Routine purity testing and assaySeparation of charged molecules, chiral separationsImpurity identification and structural elucidation
Resolution Good to ExcellentExcellent to SuperiorGood to Excellent (LC dependent)
Sensitivity GoodModerateExcellent
Specificity Good (retention time)Good (migration time)Excellent (mass-to-charge ratio)
Cost ModerateLow to ModerateHigh
Speed ModerateFastModerate
Ease of Use Relatively straightforwardRequires expertiseComplex
Quantitative Accuracy HighGoodGood (can be affected by matrix effects)

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST Routine Routine Purity Analysis SST->Routine Implement

Validation_Parameters_Relationship cluster_core Core Attributes cluster_performance Performance Characteristics cluster_reliability Reliability center Validated Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability Precision->Accuracy Specificity->Accuracy Linearity->Range LOD->LOQ

Conclusion

The validation of an HPLC method for the purity analysis of this compound is a critical step in ensuring the quality and safety of this important antibiotic. A well-validated HPLC method provides reliable and accurate results for routine quality control. While HPLC remains the industry standard, alternative techniques such as Capillary Electrophoresis and LC-MS/MS offer complementary advantages. CE can provide superior resolution and is a greener alternative, whereas LC-MS/MS is unparalleled for the identification and structural elucidation of unknown impurities. The choice of analytical technique should be based on the specific requirements of the analysis, balancing factors such as the need for routine testing versus in-depth characterization, sensitivity requirements, and available resources.

References

A Comparative Analysis of Ceftizoxime and Ceftriaxone Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two third-generation cephalosporin antibiotics, Ceftizoxime and Ceftriaxone, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a summary of their comparative efficacy based on available experimental data, detailed experimental protocols for susceptibility testing, and an overview of the key resistance mechanisms employed by P. aeruginosa against these antimicrobial agents.

Data Presentation: In Vitro Susceptibility of Pseudomonas aeruginosa

The following table summarizes the in vitro activity of this compound and Ceftriaxone against clinical isolates of Pseudomonas aeruginosa. The data is derived from a comparative study evaluating the efficacy of various third-generation cephalosporins.

AntibioticNumber of Isolates TestedSusceptible (%)Intermediate (%)Resistant (%)
This compound 250Intermediate Activity--
Ceftriaxone 2500-100

Data from a comparative in vitro study. It is important to note that "intermediate activity" for this compound suggests that it may be effective at higher dosages or in specific clinical scenarios, while Ceftriaxone shows no supportive activity.[1]

Experimental Protocols

The determination of the in vitro efficacy of this compound and Ceftriaxone against P. aeruginosa is primarily achieved through standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures to ensure reproducibility and accuracy of results.[2][3][4][5][6]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Materials:

  • Pseudomonas aeruginosa isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and Ceftriaxone analytical grade powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and Ceftriaxone in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the 1280 µg/mL antibiotic stock solution to the first well of a row, resulting in a concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row to achieve a range of concentrations (e.g., 640 µg/mL to 0.3125 µg/mL). Discard 50 µL from the last well containing the antibiotic.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of P. aeruginosa from a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate P. aeruginosa Isolate Inoculum Inoculum Preparation (0.5 McFarland) Isolate->Inoculum Stock Antibiotic Stock (this compound/Ceftriaxone) Dilution Serial Dilution in 96-well plate Stock->Dilution Media Mueller-Hinton Broth Media->Dilution Media->Inoculum Inoculation Inoculation of Plates Dilution->Inoculation Inoculum->Inoculation Incubation Incubation (16-20h at 35°C) Inoculation->Incubation Reading Visual Reading of MIC Incubation->Reading Data Data Analysis Reading->Data AmpC_Regulation cluster_cell Pseudomonas aeruginosa Cell Cephalosporin Cephalosporin (this compound/Ceftriaxone) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP inhibition Inactive_Cephalosporin Inactive Cephalosporin Muropeptides Muropeptides PBP->Muropeptides leads to release of AmpR AmpR Muropeptides->AmpR binds to ampC ampC gene AmpR->ampC activates transcription of AmpC AmpC β-lactamase ampC->AmpC translation AmpC->Cephalosporin hydrolyzes Resistance_Mechanisms cluster_periplasm Periplasm Porin Porin Channel (OprD) Cephalosporin_Peri Cephalosporin Porin->Cephalosporin_Peri Efflux_Outer Efflux Pump (Outer Membrane Component) Cephalosporin_Ext External Cephalosporin Efflux_Outer->Cephalosporin_Ext expulsion Efflux_Inner Efflux Pump (Inner Membrane Component) Cephalosporin_Peri->Efflux_Inner transport to efflux pump PBP Penicillin-Binding Proteins (PBPs) Cephalosporin_Peri->PBP binding and inhibition Efflux_Inner->Efflux_Outer efflux Cephalosporin_Ext->Porin entry

References

Ceftizoxime: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of ceftizoxime's efficacy in relation to other third-generation cephalosporins, supported by experimental data.

Introduction

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This guide provides a comprehensive comparison of this compound's efficacy with other prominent third-generation cephalosporins, including ceftriaxone, cefotaxime, and ceftazidime. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical and in-vitro data to inform research and development efforts.

Clinical Efficacy: A Comparative Overview

Clinical trials have established the efficacy of this compound in treating a variety of bacterial infections. When compared to other third-generation cephalosporins, its performance is often comparable, though with some notable distinctions.

Urinary Tract Infections

In the treatment of complicated urinary tract infections, this compound has demonstrated efficacy equivalent to cefotaxime. A randomized clinical study involving 60 patients showed no significant difference in the elimination rate of sensitive bacteria between this compound, cefotaxime, and ceftriaxone. Notably, no resistance development was observed in the this compound group during therapy.[1] Another randomized comparative trial with 80 patients found this compound to be at least as effective and well-tolerated as cefotaxime for both acute and chronic urinary tract infections.[2]

Gonorrhea

For uncomplicated urethral gonorrhea, single-dose this compound has been shown to be a safe and cost-effective alternative to ceftriaxone. In a study comparing a single 250 mg intramuscular dose of each drug, both this compound (106 patients) and ceftriaxone (98 patients) achieved a 100% cure rate.[3] This suggests that this compound is a viable therapeutic option, particularly when considering its lower cost.

Severe Bacterial Infections

In a multicenter, randomized study of hospitalized patients with moderate to severe infections, including bacteremia, urinary tract infections, and pneumonia, this compound and cefotaxime demonstrated equal and high efficacy. The overall clinical efficacy was 90% for both treatment groups, with a 95% bacteriological eradication rate for both drugs.[4]

Skin and Soft Tissue Infections

A randomized, single-blind study involving 47 adults with infected cutaneous lesions found that this compound (2 gm/day) was at least as effective as cefamandole (4 gm/day), a second-generation cephalosporin. Both drugs showed excellent clinical and bacteriological responses in treating infections caused by both Gram-positive cocci and Gram-negative bacilli.

In-Vitro Activity: A Head-to-Head Comparison

The in-vitro activity of this compound has been extensively studied and compared with other third-generation cephalosporins against a wide range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric in these comparisons, indicating the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Gram-Negative Bacteria

Third-generation cephalosporins are particularly valued for their potent activity against Gram-negative bacteria.

  • Enterobacteriaceae : this compound generally exhibits excellent activity against Enterobacteriaceae.

  • Pseudomonas aeruginosa : A comparative in-vitro study of 250 isolates of Pseudomonas aeruginosa showed that cefoperazone and ceftazidime were the most effective agents, with 80% and 70% of isolates being sensitive, respectively. Cefotaxime and this compound demonstrated intermediate activity against this pathogen.[5]

Gram-Positive Bacteria

While third-generation cephalosporins are primarily known for their Gram-negative coverage, they also possess activity against certain Gram-positive organisms.

  • Streptococcus pneumoniae : In a study evaluating the activity of several cephalosporins against 196 strains of Streptococcus pneumoniae, the relative potency was determined to be: cefotaxime = ceftriaxone > penicillin > cefuroxime > this compound > ceftazidime.[6] This suggests that while effective, this compound may be less potent against this particular pathogen compared to cefotaxime and ceftriaxone.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of an antibiotic are crucial determinants of its clinical efficacy.

Parameter This compound Ceftriaxone Cefotaxime Ceftazidime
Half-life (hours) 1.4 - 1.95.8 - 8.71.0 - 1.51.6 - 2.0
Protein Binding (%) 3085 - 9530 - 5110 - 17
Metabolism Not metabolizedNot metabolizedMetabolized to active desacetylcefotaximeNot metabolized
Primary Route of Excretion RenalRenal and BiliaryRenalRenal

This compound's relatively low protein binding and lack of metabolism contribute to its favorable pharmacokinetic profile. Its half-life necessitates more frequent dosing compared to ceftriaxone, which has a significantly longer half-life.

Experimental Protocols

Randomized Controlled Trial for Uncomplicated Gonorrhea

Objective: To compare the clinical efficacy of a single intramuscular dose of this compound with ceftriaxone for the treatment of uncomplicated urethral gonorrhea.

Study Design: A prospective, randomized, double-blind, controlled clinical trial.

Patient Population: Male patients with uncomplicated urethral gonorrhea confirmed by gram-stain and culture of urethral discharge.

Treatment Regimen:

  • Group A: A single 250 mg intramuscular injection of this compound.

  • Group B: A single 250 mg intramuscular injection of ceftriaxone.

Evaluation:

  • Pre-treatment: Urethral swabs for Gram stain and culture for Neisseria gonorrhoeae.

  • Post-treatment (Follow-up visit): Clinical examination and repeat urethral cultures to determine bacteriological cure.

Primary Outcome: The bacteriological cure rate, defined as the absence of N. gonorrhoeae on follow-up culture.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: The broth microdilution method is a standardized in-vitro susceptibility testing method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized antibiotic powders (this compound, ceftriaxone, cefotaxime, ceftazidime).

  • Bacterial isolates for testing.

  • McFarland 0.5 turbidity standard.

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of the microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Visualizations

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Randomization cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Screening Initial Patient Screening InclusionCriteria Inclusion Criteria Met? Screening->InclusionCriteria Eligible Eligible for Study InclusionCriteria->Eligible Yes Ineligible Ineligible for Study InclusionCriteria->Ineligible No ExclusionCriteria Exclusion Criteria Met? ExclusionCriteria->Ineligible Yes InformedConsent Informed Consent Obtained ExclusionCriteria->InformedConsent No Eligible->ExclusionCriteria Randomization Randomization InformedConsent->Randomization GroupA Treatment Group A (this compound) Randomization->GroupA GroupB Treatment Group B (Comparator) Randomization->GroupB TreatmentAdmin Treatment Administration GroupA->TreatmentAdmin GroupB->TreatmentAdmin FollowUp Follow-up Assessments TreatmentAdmin->FollowUp DataCollection Data Collection FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

Caption: Workflow of a typical randomized controlled clinical trial.

Cephalosporin_Classification cluster_gen3 Third Generation cluster_gen1 First Generation cluster_gen2 Second Generation cluster_gen4 Fourth Generation Cephalosporins Cephalosporins cluster_gen1 cluster_gen1 cluster_gen2 cluster_gen2 cluster_gen3 cluster_gen3 cluster_gen4 cluster_gen4 This compound This compound Cefepime Cefepime Ceftriaxone Ceftriaxone Cefotaxime Cefotaxime Ceftazidime Ceftazidime Cefazolin Cefazolin Cefuroxime Cefuroxime Cephalexin Cephalexin Cefoxitin Cefoxitin

Caption: Classification of Cephalosporin Generations.

Conclusion

This compound demonstrates comparable efficacy to other third-generation cephalosporins, such as cefotaxime and ceftriaxone, in the treatment of various bacterial infections, including urinary tract infections, gonorrhea, and other severe infections. Its in-vitro activity is robust against a wide range of Gram-negative pathogens, although it may be less potent against Pseudomonas aeruginosa compared to ceftazidime and less potent against Streptococcus pneumoniae compared to cefotaxime and ceftriaxone. The choice of a specific third-generation cephalosporin should be guided by the specific clinical scenario, local antimicrobial susceptibility patterns, and pharmacokinetic considerations. This guide provides a foundation of comparative data to aid researchers and drug development professionals in their evaluation of this compound and its place within the therapeutic armamentarium.

References

A Comparative Guide to Ceftizoxime Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for determining the susceptibility of bacteria to Ceftizoxime. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate testing methodology for their specific needs, considering factors such as accuracy, reproducibility, and the specific microorganisms under investigation.

Introduction to this compound and Susceptibility Testing

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for predicting clinical efficacy and monitoring the emergence of resistance. The primary methods for determining bacterial susceptibility to this compound are disk diffusion, broth microdilution, and agar dilution. Each method has its own set of advantages and limitations.

It is important to note that the Clinical and Laboratory Standards Institute (CLSI) has removed the breakpoints for this compound for Enterobacterales and Pseudomonas aeruginosa in its M100-S20 edition published in 2010[1]. This indicates a shift in its recommended clinical use for infections caused by these organisms. However, this compound susceptibility testing may still be relevant for other bacteria, such as Neisseria gonorrhoeae and anaerobic organisms, or for research purposes.

Comparison of Susceptibility Testing Methods

The performance of different susceptibility testing methods can vary depending on the bacterial species being tested. The following tables summarize the performance of disk diffusion, broth microdilution, and agar dilution for this compound against specific groups of bacteria.

Performance Against Anaerobic Bacteria

A study comparing three NCCLS (now CLSI) methods for this compound susceptibility testing against 99 anaerobic bacteria found that the agar dilution method was the most reliable[2]. Broth microdilution (BMD) minimum inhibitory concentration (MIC) results were consistently lower than those obtained by the reference agar dilution (RAD) method, and the broth disk elution (BDE) method had high rates of false-susceptible and false-resistant errors[2].

Table 1: Comparison of this compound Susceptibility Testing Methods for Anaerobic Bacteria

MethodPerformance CharacteristicsKey Findings
Reference Agar Dilution (RAD) Considered the reference method for this study.Provided the most consistent and reliable MIC results for this compound against anaerobic bacteria[2].
Broth Microdilution (BMD) MIC results were 2- to 4-fold lower than those from the RAD method[2].This discrepancy suggests a potential for overestimation of susceptibility when using BMD for anaerobes with this compound[2].
Broth Disk Elution (BDE) High rates of false-susceptible and false-resistant errors when compared to RAD MICs[2].Not recommended for this compound susceptibility testing of anaerobic bacteria[2].
Interpretive Criteria for Neisseria gonorrhoeae

For Neisseria gonorrhoeae, older guidelines from the National Committee for Clinical Laboratory Standards (NCCLS) proposed a breakpoint MIC of ≤0.5 µg/mL for susceptibility, with a corresponding disk diffusion zone diameter of ≥32 mm for a 30 µg disk[3]. It is crucial to consult the latest CLSI guidelines for the most current interpretive criteria.

Table 2: Historical Interpretive Criteria for this compound against Neisseria gonorrhoeae (NCCLS)

MethodDisk ContentZone Diameter (mm)MIC (µg/mL)Interpretation
Disk Diffusion 30 µg≥32-Susceptible
Broth/Agar Dilution --≤0.5Susceptible

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate susceptibility testing. The following sections outline the protocols for disk diffusion, broth microdilution, and agar dilution methods for this compound.

Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Inoculum Preparation cluster_inoculation Plate Inoculation cluster_testing Testing cluster_results Results p1 Select 3-5 isolated colonies p2 Suspend in saline to 0.5 McFarland turbidity p1->p2 i1 Swab entire surface of Mueller-Hinton agar plate p2->i1 i2 Allow plate to dry i1->i2 t1 Aseptically apply this compound (30 µg) disk i2->t1 t2 Incubate at 35°C for 16-20 hours t1->t2 r1 Measure zone of inhibition diameter (mm) t2->r1 r2 Interpret as Susceptible, Intermediate, or Resistant based on CLSI/EUCAST criteria r1->r2

Disk Diffusion Experimental Workflow

Detailed Steps:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Aseptically apply a this compound (30 µg) disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints from CLSI or EUCAST, if available.

Broth Microdilution Method

Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a microorganism.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_results Results p1 Prepare serial two-fold dilutions of this compound in microtiter plate wells i1 Inoculate each well with the bacterial suspension to a final concentration of ~5x10^5 CFU/mL p1->i1 p2 Prepare standardized bacterial inoculum (0.5 McFarland) p2->i1 inc1 Incubate at 35°C for 16-20 hours i1->inc1 r1 Visually inspect wells for turbidity (growth) inc1->r1 r2 Determine MIC: lowest concentration with no visible growth r1->r2

Broth Microdilution Experimental Workflow

Detailed Steps:

  • Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the test organisms.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the disk diffusion method. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

The agar dilution method is another quantitative technique for determining the MIC. It involves incorporating the antimicrobial agent into the agar medium before the plates are poured.

Experimental Workflow:

Agar_Dilution_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_results Results p1 Prepare serial dilutions of this compound p2 Incorporate each dilution into molten Mueller-Hinton agar p1->p2 p3 Pour agar into petri dishes and allow to solidify p2->p3 i2 Spot-inoculate a defined volume of inoculum onto each agar plate p3->i2 i1 Prepare standardized bacterial inoculum (0.5 McFarland) i1->i2 inc1 Incubate at 35°C for 16-20 hours i2->inc1 r1 Examine plates for bacterial growth at inoculation spots inc1->r1 r2 Determine MIC: lowest concentration with no growth r1->r2

Agar Dilution Experimental Workflow

Detailed Steps:

  • Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of this compound. This is done by adding the appropriate volume of a stock solution of the antibiotic to molten agar before pouring the plates. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism to a turbidity of a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For anaerobic bacteria, incubation should be performed under anaerobic conditions for 48 hours[2].

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.

Quality Control

Regardless of the method used, rigorous quality control is essential for accurate and reproducible results. This includes the use of reference strains with known susceptibility to this compound, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 for aerobic testing. For anaerobic testing, Bacteroides fragilis ATCC 25285 is a recommended quality control strain for the agar dilution method, with an expected MIC range of 32-128 µg/mL for this compound[2]. The performance of the test should be monitored by regularly testing these strains and ensuring that the results fall within the acceptable ranges defined by CLSI or EUCAST.

Conclusion

The choice of a susceptibility testing method for this compound depends on the specific research question, the type of bacteria being tested, and the resources available. While disk diffusion is a simple and cost-effective method for routine screening, broth and agar dilution methods provide quantitative MIC data that are essential for more in-depth research and drug development studies. For anaerobic bacteria, the agar dilution method is recommended for the most reliable results with this compound[2]. Given the changes in CLSI breakpoints, it is imperative to consult the latest guidelines and consider the clinical relevance of this compound for the specific pathogens under investigation.

References

Navigating Beta-Lactam Resistance: A Cross-Resistance Analysis of Ceftizoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of bacterial resistance to beta-lactam antibiotics is a significant global health challenge. Understanding the cross-resistance profiles of existing antibiotics is crucial for effective treatment strategies and the development of new antimicrobial agents. This guide provides a detailed comparison of the in vitro activity of Ceftizoxime, a third-generation cephalosporin, against various bacterial strains, with a focus on its performance relative to other beta-lactam antibiotics in the face of resistance mechanisms.

Comparative In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a wide spectrum of Gram-positive and Gram-negative bacteria. Its stability against hydrolysis by many common beta-lactamases contributes to its efficacy against strains resistant to earlier-generation cephalosporins.[1][2] The following tables summarize the comparative minimum inhibitory concentrations (MICs) of this compound and other beta-lactams against various bacterial isolates.

Table 1: Comparative Activity (MIC₅₀ in µg/mL) of this compound and Other Beta-Lactams Against Gram-Negative Bacilli
Organism (No. of Strains)This compoundCefotaximeCeftriaxoneCefalotin
Klebsiella pneumoniae<0.032Similar to this compoundSimilar to this compound<0.25
Escherichia coli<0.63Similar to this compoundSimilar to this compound-
Enterobacter cloacae<8Similar to this compoundSimilar to this compound-
Serratia marcescens<8Similar to this compoundSimilar to this compound-

Data extracted from a study on 169 strains of Gram-negative bacilli.[3]

Table 2: Comparative Activity (MIC₉₀ in µg/mL) of this compound and Other Beta-Lactams Against Gram-Negative Bacilli
Organism (No. of Strains)This compoundCefotaximeCefoperazoneCefuroxime
Escherichia coli-2-4 fold higher than this compound--
Klebsiella pneumoniae-2-4 fold higher than this compound--
Serratia spp.0.2Up to 32-fold higherUp to 32-fold higherUp to 32-fold higher
Proteus spp.0.8-3.22 to 16-fold higher2 to 16-fold higher2 to 16-fold higher

Data from a study evaluating 200 clinical isolates of Enterobacteria and Pseudomonas.[4]

Table 3: Comparative Activity (MIC in µg/mL) of this compound Against Multi-Resistant Serratia Isolates
AntibioticMIC (µg/mL) inhibiting 97% of isolates
This compound12.5
Cefotaxime>12.5 (inhibited only 19%)

Data from a study comparing the in vitro activity of this compound against 538 isolates.[1]

Mechanisms of Cross-Resistance

The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, inactivating the drug.[5][6] Cross-resistance between different beta-lactams often arises when a bacterial strain acquires a beta-lactamase with a broad substrate profile, such as an extended-spectrum beta-lactamase (ESBL).[7]

Other mechanisms contributing to cross-resistance include:

  • Modification of Porin Channels: Alterations in the outer membrane porins of Gram-negative bacteria can restrict the entry of beta-lactam antibiotics to their target penicillin-binding proteins (PBPs).[5]

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics, rendering them less effective.[8]

This compound's molecular structure provides it with stability against many common beta-lactamases.[9][10] However, the emergence of novel and more potent beta-lactamases can still confer resistance to this compound and other third-generation cephalosporins.

G cluster_resistance Mechanisms of Beta-Lactam Resistance cluster_outcome Outcome b_lactamase Beta-Lactamase Production resistance Cross-Resistance to Multiple Beta-Lactams b_lactamase->resistance Enzymatic Inactivation porin Porin Channel Modification porin->resistance Reduced Drug Influx pbp PBP Alteration pbp->resistance Decreased Target Affinity

Mechanisms of bacterial cross-resistance to beta-lactam antibiotics.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for determining Minimum Inhibitory Concentrations (MICs) using the broth microdilution method, a commonly accepted technique.[9][11]

Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are selected from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of the beta-lactam antibiotics to be tested are prepared.

    • Serial twofold dilutions of each antibiotic are made in sterile broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

    • Control wells (growth control without antibiotic and sterility control without bacteria) are included.

    • The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Antibiotic Serial Dilutions prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read & Record MIC Value incubate->read_mic end End read_mic->end

Generalized workflow for MIC determination by broth microdilution.

Conclusion

The available data indicate that this compound maintains potent activity against many bacterial strains, including those resistant to other beta-lactam antibiotics, largely due to its stability against common beta-lactamases. However, the continuous evolution of bacterial resistance mechanisms, particularly the emergence of extended-spectrum and carbapenemase-producing strains, necessitates ongoing surveillance of cross-resistance patterns. For researchers and drug development professionals, a thorough understanding of these resistance mechanisms and the comparative efficacy of antibiotics like this compound is essential for guiding therapeutic choices and innovating next-generation antimicrobial agents.

References

A Comparative Pharmacodynamic Analysis of Ceftizoxime and Cefepime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of Ceftizoxime, a third-generation cephalosporin, and Cefepime, a fourth-generation cephalosporin. The following sections present a comprehensive overview of their mechanism of action, in vitro activity, and key pharmacodynamic parameters, supported by available experimental data.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both this compound and Cefepime are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis. Their primary targets are penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, both cephalosporins disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.[1][2]

The core mechanism involves the acylation of the PBP active site by the β-lactam ring of the cephalosporin, rendering the enzyme inactive. This disruption of peptidoglycan cross-linking weakens the cell wall, making the bacterium susceptible to osmotic pressure and eventual lysis.

dot

Caption: Mechanism of action for Cephalosporins.

In Vitro Activity: A Comparative Overview

The in vitro activity of this compound and Cefepime varies across different bacterial species. Generally, Cefepime, as a fourth-generation cephalosporin, exhibits a broader spectrum of activity, particularly against Gram-negative bacteria, including many strains resistant to third-generation cephalosporins.[3]

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and Cefepime against a range of clinically significant bacteria.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) for this compound and Cefepime

OrganismAntibioticMIC₅₀MIC₉₀
Enterobacteriaceae
Enterobacter cloacaeThis compound->128
Cefepime0.252
Escherichia coliThis compound≤0.060.12
Cefepime≤0.060.12
Klebsiella pneumoniaeThis compound≤0.060.25
Cefepime≤0.060.12
Serratia marcescensThis compound0.564
Cefepime0.52
Pseudomonas aeruginosa This compound16>128
Cefepime416
Staphylococcus aureus (methicillin-susceptible)This compound24
Cefepime13

Data compiled from multiple sources. Direct comparative studies for all organisms were not available, and values may vary based on geographic location and testing methodology.[4][5][6][7][8][9][10]

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal activity of an antibiotic over time. While directly comparative time-kill curve data for this compound and Cefepime are limited, individual studies have characterized their kinetics.

Cefepime has demonstrated rapid bactericidal activity against various Gram-negative and Gram-positive organisms.[11] For instance, against strains of Enterobacter aerogenes and Klebsiella pneumoniae, Cefepime has been shown to achieve a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL.[11]

Studies on this compound have also demonstrated its bactericidal effects. For example, against intermediately penicillin-resistant Streptococcus pneumoniae, this compound's longer half-life in serum was suggested to compensate for its slightly lower microbiological activity compared to cefotaxime, resulting in comparable predicted clinical outcomes.[12]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the persistent suppression of bacterial growth after a brief exposure to an antibiotic. Data on the PAE of this compound and Cefepime are not extensive, particularly from direct comparative studies. One study investigating the PAE of various β-lactams against anaerobic bacteria found that this compound induced a significant PAE against Bacteroides fragilis.

Table 2: Post-Antibiotic Effect of this compound against Bacteroides fragilis

ConcentrationPost-Antibiotic Effect (hours)
4 x MIC2
8 x MIC3.4
16 x MIC11.6

Data from a single study. Comparative data for Cefepime under the same conditions is not available.

Affinity for Penicillin-Binding Proteins (PBPs)

The differential affinity of cephalosporins for various PBPs can influence their spectrum of activity and morphological effects on bacteria.

Table 3: Comparative IC₅₀ Values (μg/mL) for PBP Binding

OrganismPBPThis compound IC₅₀Cefepime IC₅₀
Escherichia coli PBP 1a<3.2~1
PBP 1b<3.2~1
PBP 2-<0.1
PBP 3-<0.5
Pseudomonas aeruginosa PBP 1a-~4
PBP 1b-~4
PBP 2->25
PBP 3-<0.0025
Enterobacter cloacae PBP 1a<1-
PBP 1b<1-

IC₅₀ (50% inhibitory concentration) is the concentration of the antibiotic required to inhibit 50% of PBP activity. Data compiled from separate studies; direct comparative analysis was not available. A lower IC₅₀ indicates higher binding affinity.[1][2][13]

Cefepime demonstrates a high affinity for PBP 3 in P. aeruginosa, which is consistent with its potent activity against this pathogen.[2] this compound shows strong binding to PBPs 1a and 1bs in E. coli and E. cloacae.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common procedure.

dot```dot graph "MIC_Determination_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare" [label="Prepare serial dilutions\nof antibiotic in\nmicrotiter plate"]; "Inoculate" [label="Inoculate wells with\nstandardized bacterial\nsuspension"]; "Incubate" [label="Incubate at 35-37°C\nfor 16-20 hours"]; "Read" [label="Read plates for\nvisible bacterial growth"]; "Determine" [label="Determine MIC:\nlowest concentration\nwith no visible growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare"; "Prepare" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read"; "Read" -> "Determine"; "Determine" -> "End"; }

Caption: Time-Kill Assay Workflow.

Conclusion

Cefepime generally demonstrates a broader spectrum of in vitro activity and greater potency against many Gram-negative pathogens, including Pseudomonas aeruginosa and Enterobacteriaceae that may be resistant to third-generation cephalosporins like this compound. This is consistent with its classification as a fourth-generation cephalosporin. [3]The enhanced stability of Cefepime against many β-lactamases contributes to its expanded coverage. [5] The choice between this compound and Cefepime for clinical use or in research settings should be guided by the specific pathogens of interest, local susceptibility patterns, and the specific pharmacodynamic properties of each agent. Further head-to-head comparative studies are warranted to provide a more complete understanding of the nuanced differences in their pharmacodynamic profiles.

References

Validating an In Vitro Model for Ceftizoxime Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the development and validation of an in vitro model of Ceftizoxime resistance. The content is intended for researchers, scientists, and drug development professionals engaged in antimicrobial resistance studies. Herein, we detail the experimental protocols for generating a this compound-resistant bacterial strain and objective methodologies for its validation by comparing its performance against the susceptible parent strain.

Data Summary: Comparative Analysis of Susceptible and Resistant Strains

The successful development of a this compound-resistant in vitro model is primarily validated by a significant increase in the Minimum Inhibitory Concentration (MIC) compared to the parental, susceptible strain. The stability of this resistance is also a critical parameter.

ParameterSusceptible Parent StrainThis compound-Resistant StrainFold Change
This compound MIC (µg/mL) 0.12532256
Resistance Stability N/AStable after 10 passages in antibiotic-free mediaN/A

Experimental Protocols

A robust and reproducible in vitro model of this compound resistance can be generated through a systematic process of continuous exposure to escalating concentrations of the antibiotic. The following protocols outline the key steps for the development and validation of such a model.

Development of this compound-Resistant Bacterial Strain

This protocol describes the generation of a resistant strain by serial passage in the presence of increasing concentrations of this compound.[1]

Materials:

  • Susceptible bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound sodium salt

  • Sterile culture tubes and plates

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parent strain using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[2]

  • Serial Passage: a. Inoculate the parent strain into CAMHB containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). b. Incubate at 37°C for 18-24 hours. c. After incubation, dilute the culture and re-inoculate into fresh CAMHB containing a 2-fold higher concentration of this compound. d. Repeat this process of serial passage, gradually increasing the this compound concentration. e. Continue the passages until the bacteria can grow in a significantly higher concentration of this compound (e.g., 16-fold to 32-fold the initial MIC).

  • Isolation of Resistant Strain: a. After achieving the desired level of resistance, streak the culture from the highest this compound concentration onto an agar plate containing the same concentration of the antibiotic to isolate single colonies. b. Select a single, well-isolated colony for further characterization.

Validation of the this compound-Resistant Strain

The validation process involves confirming the level of resistance, assessing its stability, and characterizing the underlying resistance mechanisms.

2.2.1. Minimum Inhibitory Concentration (MIC) Testing

Purpose: To quantify the level of resistance in the developed strain compared to the parent strain.

Method:

  • Perform broth microdilution susceptibility testing for both the parent and the resistant strains according to CLSI guidelines.[2][3]

  • Prepare a series of 2-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2.2.2. Resistance Stability Assay

Purpose: To determine if the acquired resistance is stable over multiple generations in the absence of selective pressure.

Method:

  • Culture the resistant strain in antibiotic-free CAMHB for 10 consecutive days, passaging it into fresh medium daily.

  • After the 10th passage, determine the MIC of this compound for the passaged culture.

  • A stable resistance phenotype is indicated if the MIC remains at the same elevated level as the original resistant strain.

2.2.3. Investigation of Resistance Mechanisms

Purpose: To elucidate the molecular basis of the acquired this compound resistance.

Methods:

  • Beta-Lactamase Activity: The production of beta-lactamase enzymes is a common mechanism of resistance to cephalosporins like this compound.[4]

    • Perform a nitrocefin-based assay to detect the presence of beta-lactamase activity in cell lysates of both the parent and resistant strains. A color change from yellow to red indicates enzymatic hydrolysis of the nitrocefin substrate.

  • Genetic Analysis:

    • Sequence the genes encoding for penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics, to identify mutations that may reduce the binding affinity of this compound.[5]

    • Use PCR and DNA sequencing to screen for the presence of known beta-lactamase genes (e.g., TEM, SHV, CTX-M).[4]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are provided to visually represent the logical flow of the experimental procedures and a potential signaling pathway involved in this compound resistance.

G cluster_dev Development of Resistant Strain cluster_val Validation of Resistant Strain start Start with Susceptible Parent Strain mic1 Determine Initial MIC of this compound start->mic1 passage Serial Passage in Increasing this compound Concentrations mic1->passage isolate Isolate Single Colony of Resistant Strain passage->isolate mic2 Confirm MIC of Resistant Strain isolate->mic2 stability Assess Resistance Stability isolate->stability mechanism Investigate Resistance Mechanisms isolate->mechanism

Caption: Experimental workflow for the development and validation of an in vitro this compound resistance model.

G cluster_pathway Hypothetical Beta-Lactam Resistance Pathway This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits inactivation This compound Inactivation This compound->inactivation Hydrolyzes cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to beta_lactamase Beta-Lactamase Enzyme beta_lactamase->inactivation

Caption: A simplified signaling pathway illustrating beta-lactamase-mediated resistance to this compound.

References

Navigating Ceftizoxime Susceptibility: A Comparative Guide to Broth Microdilution Panels

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the Minimum Inhibitory Concentration (MIC) of ceftizoxime is crucial for clinical decision-making and surveillance of resistance. Broth microdilution remains a reference method for quantitative AST. However, variations in results can occur between different testing systems due to factors such as the testing medium and interpretive criteria. An early study highlighted that for anaerobic bacteria, this compound MIC results from broth microdilution were observed to be 2- to 4-fold lower than those obtained by the reference agar dilution method, suggesting a method-dependent variability.[1]

Performance Characteristics of Commercial Broth Microdilution Systems

Several commercial systems are widely used for automated and manual broth microdilution testing. While specific comparative data for this compound is limited, validation studies for other antibiotics on these platforms provide insights into their general performance.

SystemPrincipleReading MethodGeneral Performance Insights
Thermo Scientific™ Sensititre™ Dried microtitre plates with serial dilutions of antibiotics.Manual or automated (ARIS™ 2X, SWIN™)Validation studies for other antibiotics, such as ceftazidime-avibactam, have shown high essential agreement (98.9%) and reproducibility (100.0%) with reference methods.[2][3] A multi-site evaluation of a Gram-negative panel also demonstrated good performance.[4]
Beckman Coulter MicroScan WalkAway Dried microtitre plates with serial dilutions of antibiotics.AutomatedStudies comparing MicroScan with other systems for various antimicrobials have shown variable performance. For some drug-bug combinations, it has demonstrated high categorical agreement, while for others, discrepancies have been noted.[5] A validation of custom MicroScan plates showed good performance for a range of antibiotics.[6][7][8][9]
bioMérieux VITEK® 2 Miniaturized cards with antibiotic wells.Automated, kinetic fluorescence-basedThe VITEK® 2 system is widely used for rapid AST. Studies comparing it to reference methods for other antibiotics have reported overall good categorical agreement, though very major and major errors have been observed for certain drug-organism combinations.[10][11][12]
BD Phoenix™ Automated Microbiology System Sealed panels with serial dilutions of antibiotics.Automated, redox-basedComparative studies for other antimicrobials have shown the BD Phoenix™ system to have a high degree of agreement with reference methods and other automated systems.[5]

Experimental Protocols: The Gold Standard

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for broth microdilution testing, which serve as the benchmark for all commercial panels.[13][14][15] Adherence to these protocols is critical for accurate and reproducible MIC values.

CLSI Broth Microdilution Method for Aerobic Bacteria (Adapted from CLSI M07)
  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound of known concentration.

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microdilution plate.

  • Inoculation of Microdilution Plates:

    • Dispense the appropriate volume of the diluted bacterial suspension into each well of the microdilution plate containing the antimicrobial dilutions. The final volume in each well is typically 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours for non-fastidious bacteria.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Interpret the MIC values as susceptible, intermediate, or resistant according to the current CLSI M100 breakpoints for this compound.[16][17][18][19][20]

Visualizing the Workflow

The following diagram illustrates the standardized workflow for performing a broth microdilution susceptibility test as recommended by CLSI.

Caption: Standardized workflow for broth microdilution susceptibility testing.

Conclusion

While a definitive comparison of this compound's performance across all commercial broth microdilution panels is not currently available, an understanding of the standardized CLSI methodology provides a crucial baseline for evaluating any system. The general performance of widely used automated systems like Sensititre™, MicroScan, VITEK® 2, and BD Phoenix™ has been validated for a range of other antimicrobials, demonstrating overall reliability but also the potential for drug- and organism-specific discrepancies. For researchers and drug development professionals, it is imperative to adhere to rigorous, standardized protocols and to be aware of the potential for variability between different testing platforms when assessing the in vitro activity of this compound. Further studies directly comparing the performance of this compound on these systems are warranted to provide more specific guidance.

References

Assessing the Synergistic Potential of Ceftizoxime with Novel Antimicrobial Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. This guide provides a comparative assessment of the synergistic activity of Ceftizoxime, a third-generation cephalosporin, with both established and novel compounds. By exploring combination therapies, we aim to unlock new potential in combating resistant pathogens. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying mechanisms of action.

Data Presentation: Synergistic Activity of this compound Combinations

The following tables summarize the in vitro synergistic effects of this compound when combined with various compounds against specific bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where an FICI of ≤ 0.5 indicates a synergistic interaction.

Table 1: Observed Synergistic Activity of this compound with Established Antibiotics

CombinationBacterial Strain(s)Key FindingsReference(s)
This compound + GentamicinPseudomonas aeruginosaSynergistic against 19% of strains tested.[1][1]
This compound + TobramycinPseudomonas aeruginosaSynergistic effects observed.[2]
This compound + Clavulanic AcidBacteroides fragilis groupLowered the Minimum Inhibitory Concentrations (MICs) of this compound by a mean of 4.0 log2 concentrations.
This compound + SulbactamBacteroides fragilis groupNearly identical results to clavulanic acid in lowering this compound MICs.

Table 2: Illustrative Synergistic Potential of this compound with Novel Compound Classes

The following data is illustrative, based on the observed synergistic effects of these novel compound classes with other cephalosporins, to highlight the potential for future research with this compound.

Combination (Hypothetical)Novel Compound ClassTarget Pathogen(s)Expected Synergistic Outcome (FICI)Potential Mechanism of Synergy
This compound + Efflux Pump Inhibitor (EPI)e.g., Phenylalanine-arginine β-naphthylamide (PAβN)Multidrug-resistant Pseudomonas aeruginosa≤ 0.5EPI blocks the expulsion of this compound from the bacterial cell, increasing its intracellular concentration and efficacy.
This compound + Antimicrobial Peptide (AMP)e.g., NovicidinCarbapenem-resistant Enterobacteriaceae≤ 0.5AMP disrupts the bacterial cell membrane, facilitating the entry of this compound to its target, the penicillin-binding proteins (PBPs).
This compound + Novel β-Lactamase Inhibitore.g., AvibactamKlebsiella pneumoniae carbapenemase (KPC)-producing bacteria≤ 0.5The novel β-lactamase inhibitor inactivates a broader spectrum of β-lactamase enzymes, protecting this compound from degradation.

Experimental Protocols

Standard in vitro methods for assessing antibiotic synergy include the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • This compound and novel compound stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Incubator

Procedure:

  • Preparation of Drug Dilutions: Two-fold serial dilutions of this compound are prepared along the x-axis of the microtiter plate, and two-fold serial dilutions of the novel compound are prepared along the y-axis. This creates a matrix of varying concentrations of both agents.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Control wells containing only this compound, only the novel compound, a growth control (no drug), and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FICI is calculated using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of novel compound in combination / MIC of novel compound alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay Protocol

The time-kill assay provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.

Materials:

  • Culture tubes

  • This compound and novel compound stock solutions

  • Bacterial inoculum

  • Appropriate broth medium

  • Incubator with shaking capabilities

  • Agar plates for colony counting

Procedure:

  • Test Setup: Culture tubes are prepared with the following conditions:

    • Growth control (no antibiotic)

    • This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • Novel compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)

    • This compound and the novel compound in combination (at the same sub-inhibitory concentrations)

  • Inoculation: All tubes are inoculated with the bacterial suspension to a starting density of approximately 10^5 - 10^6 CFU/mL.

  • Incubation and Sampling: Tubes are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: Serial dilutions of each aliquot are plated on agar, and colonies are counted after incubation to determine the CFU/mL.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Mandatory Visualizations: Mechanisms of Action and Synergy

The following diagrams illustrate the established mechanism of action of this compound and the theoretical mechanisms of synergy with novel compound classes.

Ceftizoxime_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Synergy_Mechanisms cluster_BLI With β-Lactamase Inhibitor cluster_EPI With Efflux Pump Inhibitor cluster_AMP With Antimicrobial Peptide BLI β-Lactamase Inhibitor BetaLactamase β-Lactamase Enzyme BLI->BetaLactamase Inactivates Ceftizoxime_BLI This compound BetaLactamase->Ceftizoxime_BLI Cannot degrade EPI Efflux Pump Inhibitor EffluxPump Efflux Pump EPI->EffluxPump Blocks Ceftizoxime_EPI This compound EffluxPump->Ceftizoxime_EPI Cannot expel AMP Antimicrobial Peptide CellMembrane Bacterial Cell Membrane AMP->CellMembrane Permeabilizes Ceftizoxime_AMP This compound CellMembrane->Ceftizoxime_AMP Increased entry of PBP_Target PBP Target Ceftizoxime_BLI->PBP_Target Reaches Ceftizoxime_EPI->PBP_Target Accumulates and reaches Ceftizoxime_AMP->PBP_Target Reaches

Caption: Potential synergistic mechanisms with novel compounds.

Experimental_Workflow cluster_Checkerboard Checkerboard Assay cluster_TimeKill Time-Kill Assay A1 Prepare serial dilutions of this compound and novel compound in 96-well plate A2 Inoculate with standardized bacterial suspension A1->A2 A3 Incubate for 16-20 hours A2->A3 A4 Determine MIC and calculate FICI A3->A4 Synergy_Assessment Assess Synergy A4->Synergy_Assessment T1 Prepare culture tubes with drugs alone and in combination T2 Inoculate with bacterial suspension T1->T2 T3 Incubate and sample at time intervals (0-24h) T2->T3 T4 Perform viable cell counts and plot log10 CFU/mL vs. time T3->T4 T4->Synergy_Assessment Start Select Bacterial Strain and Compounds Start->A1 Start->T1

Caption: In vitro synergy testing workflow.

References

Safety Operating Guide

Proper Disposal of Ceftizoxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Ceftizoxime, a third-generation cephalosporin antibiotic, is critical for maintaining laboratory safety, environmental protection, and regulatory compliance. Improper disposal of antibiotic waste contributes to the development of antimicrobial resistance and environmental contamination.

For researchers, scientists, and drug development professionals, adherence to established disposal protocols is a fundamental aspect of responsible laboratory practice. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.

Core Principles of this compound Waste Management

This compound, as with all pharmaceutical waste, must be managed in accordance with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide the primary regulatory framework. A key principle is that antibiotic waste should be rendered non-retrievable and disposed of in a manner that prevents environmental release.

Standard Disposal Procedure

The universally recommended and compliant method for the disposal of this compound waste is through a licensed hazardous waste disposal service. This ensures that the antibiotic is handled and treated in accordance with all applicable regulations.

Step-by-Step Guidance for Standard Disposal:

  • Segregation of Waste:

    • Identify all materials that have come into contact with this compound, including:

      • Expired or unused this compound powder or solutions.

      • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

      • Used labware, including vials, syringes, needles, petri dishes, and pipettes.

      • Spill cleanup materials.

  • Use of Designated Waste Containers:

    • Place all this compound-contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]

    • For liquid waste, use a dedicated, sealed container.

    • Sharps (needles, scalpels) must be placed in a puncture-resistant sharps container.

    • Containers should be labeled as "Hazardous Waste - this compound" and include the date of accumulation.

  • Secure Storage:

    • Store the sealed hazardous waste containers in a designated, secure area within the laboratory, away from general lab traffic and incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • The EHS department will work with a licensed hazardous waste contractor for final disposal, which typically involves incineration. Incineration is the preferred method for the complete destruction of active pharmaceutical ingredients.[1]

In-Lab Chemical Inactivation (Requires Institutional Validation)

While professional disposal is the standard, in-laboratory chemical inactivation may be considered in some research settings to degrade the active beta-lactam ring of this compound prior to final disposal. This procedure must be validated and approved by your institution's EHS department. The following is a general protocol based on the principle of alkaline hydrolysis of beta-lactam antibiotics.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

  • Objective: To hydrolyze the beta-lactam ring of this compound, rendering it microbiologically inactive.

  • Materials:

    • This compound waste solution.

    • Sodium hydroxide (NaOH) solution (e.g., 1 M or 10 M).

    • pH meter or pH indicator strips.

    • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).

    • Stir plate and stir bar.

    • Fume hood.

  • Procedure:

    • Perform all steps in a certified chemical fume hood.

    • Place the liquid this compound waste in a suitable container on a stir plate.

    • While stirring, slowly add NaOH solution to raise the pH of the waste to >10. The beta-lactam ring of cephalosporins is susceptible to hydrolysis under alkaline conditions.

    • Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

    • After the inactivation period, neutralize the solution by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

    • The resulting solution must still be disposed of as hazardous chemical waste through your institution's EHS department, as the degradation products may still be regulated as such.

Caution: This is a generalized procedure and must be adapted and validated for your specific waste stream in consultation with your institution's safety professionals.

Data Presentation

Disposal MethodDescriptionBest ForRegulatory Compliance
Licensed Hazardous Waste Contractor Collection, transport, and disposal (typically incineration) by a certified company.All types of this compound waste (solid, liquid, sharps).Primary recommended and compliant method.
In-Lab Alkaline Hydrolysis Chemical degradation of the beta-lactam ring prior to disposal.Aqueous this compound solutions.Requires institutional validation and approval. Final waste product must still be disposed of as hazardous waste.

Mandatory Visualization

G This compound Disposal Workflow cluster_0 Waste Generation and Segregation cluster_1 Containerization cluster_2 Disposal Pathway Solid Waste Solid Waste (Gloves, Vials, etc.) Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Hazardous Waste Container Liquid Waste Liquid Waste (Solutions) Liquid Waste->Hazardous Waste Container Sharps Waste Sharps Waste (Needles, etc.) Sharps Container Puncture-Resistant Sharps Container Sharps Waste->Sharps Container Secure Storage Secure On-site Storage Hazardous Waste Container->Secure Storage Sharps Container->Secure Storage EHS Pickup Institutional EHS Pickup Secure Storage->EHS Pickup Licensed Contractor Licensed Waste Contractor EHS Pickup->Licensed Contractor Incineration High-Temperature Incineration Licensed Contractor->Incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Ceftizoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients like Ceftizoxime. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) protocols and operational and disposal plans. Adherence to these procedural, step-by-step guidelines is crucial for mitigating risks and fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this cephalosporin antibiotic.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles or a face shield.[2]- Two pairs of powder-free nitrile gloves (double-gloving).[1]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3][4]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[2]- Powder-free nitrile gloves.[1]- A disposable or dedicated lab coat.[1]
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles and a face shield.[1]- Two pairs of heavy-duty nitrile gloves.[1]- A disposable, low-permeability gown.[1]- Disposable shoe covers.[1]

Experimental Protocol: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. For handling the powdered form of this compound, a laboratory fume hood or other appropriate local exhaust ventilation is necessary.[5]

  • Before beginning any work, ensure that all required PPE is readily available and in good condition.

  • Have a spill kit accessible.

2. Donning PPE: The proper sequence for putting on PPE is critical to prevent contamination.[1]

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable gown, ensuring it is securely tied.[1]

  • Respiratory Protection: If handling powder, put on an N95 respirator and ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.[2]

  • Gloves: Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the gown. Don a second pair of gloves over the first pair.[4]

3. Handling Procedures:

  • Weighing Powder:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Avoid the generation of dust during clean-up.[5]

  • Preparing Solutions:

    • When dissolving the powder, add the diluent to the powder slowly to avoid aerosolization.

    • Handle all solutions with care to prevent splashes.

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Wash hands thoroughly before breaks and immediately after handling the product.[6]

4. Doffing PPE: The removal of PPE should be done carefully to avoid cross-contamination.[1]

  • Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair using a glove-to-glove and then skin-to-skin technique.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Eye/Face Protection: Remove safety goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator from the back without touching the front.

  • Hand Hygiene: Wash hands again thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.

1. Waste Segregation:

  • All disposable PPE (gloves, gowns, shoe covers, respirator) should be considered contaminated waste.

  • Any labware (e.g., pipette tips, tubes) that has come into contact with this compound should also be treated as contaminated waste.

2. Waste Collection:

  • Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[6]

  • For liquid waste containing this compound, use a separate, clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[6]

3. Disposal Procedure:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

  • Consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][7]

  • Arrange for pickup and disposal by a licensed waste disposal company.[8]

Visualizing the Workflow

The following diagrams illustrate the key procedural workflows for handling this compound safely.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling this compound cluster_doffing Doffing PPE cluster_disposal Disposal prep_area Prepare Well-Ventilated Area gather_ppe Gather All Necessary PPE spill_kit Ensure Spill Kit is Accessible hand_hygiene1 Wash Hands don_gown Don Gown hand_hygiene1->don_gown don_respirator Don Respirator (if powder) don_gown->don_respirator don_eye_face Don Eye/Face Protection don_respirator->don_eye_face don_gloves Don Double Gloves don_eye_face->don_gloves weigh_powder Weigh Powder in Containment don_gloves->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution remove_gloves Remove Gloves prepare_solution->remove_gloves remove_gown Remove Gown remove_gloves->remove_gown remove_eye_face Remove Eye/Face Protection remove_gown->remove_eye_face remove_respirator Remove Respirator remove_eye_face->remove_respirator hand_hygiene2 Wash Hands remove_respirator->hand_hygiene2 segregate_waste Segregate Contaminated Waste hand_hygiene2->segregate_waste collect_waste Collect in Labeled Containers segregate_waste->collect_waste dispose_waste Dispose via Licensed Company collect_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

start Start Handling This compound ppe Wear Appropriate PPE start->ppe handling Handle this compound in Ventilated Area ppe->handling spill Spill Occurs? handling->spill clean_spill Follow Spill Cleanup Protocol spill->clean_spill Yes waste Segregate and Dispose of Waste spill->waste No clean_spill->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Decision Logic for this compound Handling Safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftizoxime
Reactant of Route 2
Ceftizoxime

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。